3-ethyl-2-hydroxy-1H-quinolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-7-10(13)8-5-3-4-6-9(8)12-11(7)14/h3-6H,2H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVFOVYOVILFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2NC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-60-5 | |
| Record name | 3-Ethyl-4-hydroxy-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
3-ethyl-2-hydroxy-1H-quinolin-4-one chemical properties
An In-depth Technical Guide on the Chemical Properties of 3-ethyl-2-hydroxy-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound. The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document aims to serve as a valuable resource for professionals engaged in drug discovery and development.
Tautomerism
It is important to note that this compound exists in tautomeric forms, primarily with 3-ethyl-4-hydroxy-1H-quinolin-2-one. The stability and predominance of each tautomer can be influenced by the solvent and physical state.[3] This guide will address the properties of this compound, considering its tautomeric nature.
Chemical Properties
A summary of the key chemical and physical properties of this compound and its related structures is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 3-Ethyl-4-hydroxy-2-oxo-chinolin, 3-ethyl-4-hydroxyquinolin-2(1H)-one, 3-Ethyl-4-hydroxy-2-chinolon, 3-Ethyl-4-hydroxy-carbostyril | [4] |
| CAS Number | 1873-60-5 | [4] |
| Molecular Formula | C11H11NO2 | [4] |
| Molecular Weight | 189.211 g/mol | [4] |
| Melting Point | 166-168 °C (for 3-ethyl-2-hydroxyquinoline) | [5] |
| Boiling Point | 322.1ºC at 760 mmHg | [4] |
| Density | 1.239 g/cm³ | [4] |
| pKa | 11.84 ± 0.70 (Predicted for 3-ethyl-2-hydroxyquinoline) | [5] |
| LogP | 2.20840 | [4] |
| Solubility | Soluble in methanol. | [6] |
Experimental Protocols
Synthesis of 4-Hydroxyquinolin-2(1H)-one Derivatives
A general procedure for the synthesis of 4-hydroxyquinolin-2(1H)-one derivatives involves the thermal condensation of an appropriate aniline with a substituted diethyl malonate.[7][8]
General Procedure:
-
A mixture of the appropriate aniline (100 mmol) and diethyl ethylmalonate (102 mmol) is heated in a flask equipped with a distillation head on a metal bath.[7]
-
The reaction mixture is first heated at 220-230°C for 1 hour.[7]
-
The temperature is then raised to 260-270°C, and heating continues until the distillation of ethanol ceases (typically 3-6 hours).[7]
-
For most derivatives, the hot liquid reaction mixture is carefully poured into stirred toluene (50 mL) and allowed to cool to room temperature. The resulting precipitate is collected by filtration.[7]
-
The collected precipitate is then mixed with an aqueous sodium hydroxide solution (0.5 M, 250 mL) and toluene (50 mL).[7]
-
The layers are separated, and the aqueous layer is washed with toluene (2 x 40 mL).[7]
-
The aqueous layer is treated with decolorizing charcoal, filtered, and then acidified with 10% HCl to Congo red.[7]
-
The precipitated 4-hydroxyquinolin-2-one derivative is collected by filtration, washed with water, and can be further purified by recrystallization if necessary.[7]
References
- 1. 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one | 14944-99-1 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. 3-Ethyl-2-hydroxy-4(1H)-quinolinone | CAS#:1873-60-5 | Chemsrc [chemsrc.com]
- 5. 3-ETHYL-2-HYDROXYQUINOLINE | 2217-31-4 [chemicalbook.com]
- 6. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]
- 7. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: 3-ethyl-2-hydroxy-1H-quinolin-4-one
CAS Number: 1873-60-5
This technical guide provides a comprehensive overview of 3-ethyl-2-hydroxy-1H-quinolin-4-one, a heterocyclic organic compound belonging to the quinolinone family. Due to the limited availability of data for this specific molecule, this guide also draws upon information from the broader class of quinolin-4-ones to provide context for its potential properties and applications. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
Quantitative data for this compound is summarized below. It is important to note the tautomeric nature of this compound, which can exist in equilibrium with its 4-hydroxy-2(1H)-quinolinone form.
| Property | Value | Source |
| CAS Number | 1873-60-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1][3] |
| Tautomeric Forms | This compound / 3-ethyl-4-hydroxy-1H-quinolin-2-one | General Knowledge |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the search results, a viable synthetic route can be extrapolated from established methods for analogous quinolinone structures, such as the Conrad-Limpach or Gould-Jacobs reactions.[5][6][7] The most relevant precedent is the synthesis of N-substituted and other 3-alkyl-4-hydroxyquinolin-2-ones, which involves the thermal condensation of an aniline with a substituted malonic ester.[4]
Proposed Experimental Protocol: Thermal Condensation of Aniline and Diethyl Ethylmalonate
This protocol is adapted from the general procedure for synthesizing 3-substituted-4-hydroxy-1H-quinolin-2-ones.[4]
Objective: To synthesize 3-ethyl-4-hydroxy-1H-quinolin-2-one, a tautomer of this compound.
Materials:
-
Aniline (1 equivalent)
-
Diethyl ethylmalonate (1.02-1.05 equivalents)
-
High-temperature heating mantle or metal bath
-
Flask equipped with a distillation head
-
Toluene
-
0.5 M Sodium Hydroxide (NaOH) solution
-
10% Hydrochloric Acid (HCl) solution
-
Decolorizing charcoal
-
Standard filtration apparatus
-
Stirring equipment
Procedure:
-
Reaction Setup: In a flask equipped with a distillation head, combine aniline (1.0 eq) and diethyl ethylmalonate (1.02-1.05 eq).
-
Thermal Condensation: Heat the mixture on a metal bath. Maintain a temperature of 220-230°C for 1 hour. Following this, increase the temperature to 260-270°C. Continue heating until the distillation of ethanol ceases, which typically takes 3-6 hours.
-
Precipitation: Carefully pour the hot reaction mixture into a beaker of stirred toluene. Allow the mixture to cool to room temperature to facilitate the precipitation of the crude product.
-
Isolation of Crude Product: Collect the precipitate by filtration.
-
Purification - Acid/Base Extraction: a. Dissolve the collected solid in a 0.5 M aqueous sodium hydroxide solution. b. Wash the aqueous solution with toluene (2-3 times) to remove any non-acidic impurities. c. Treat the aqueous layer with decolorizing charcoal and filter to remove colored impurities. d. Acidify the filtrate with 10% hydrochloric acid until the solution is acidic to Congo red paper. This will precipitate the purified 3-ethyl-4-hydroxy-1H-quinolin-2-one.
-
Final Isolation and Drying: Collect the precipitated product by filtration, wash with water, and dry thoroughly. If necessary, the product can be further purified by recrystallization.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Tautomerism in 2-hydroxy-1H-quinolin-4-ones
The quinolinone ring system of the target compound exhibits keto-enol tautomerism. The 2-hydroxy-4-oxo and the 4-hydroxy-2-oxo forms can interconvert. The equilibrium between these tautomers can be influenced by factors such as the solvent's polarity. In non-polar solvents, the 2-hydroxy (enol-like) form may be favored, while polar solvents tend to favor the 2-oxo (keto-like) form.[8]
Caption: Tautomeric forms of the 3-ethyl-quinolinone core structure.
Note: The above DOT script is a template. For actual visualization, image files representing the chemical structures would be needed.
Potential Biological Activities and Therapeutic Areas
Specific biological studies on this compound are not available in the reviewed literature. However, the quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[9] Derivatives of quinolin-4-one have been investigated for numerous pharmacological activities.
Table of Potential Biological Activities of the Quinolinone Scaffold:
| Biological Activity | Description | Key References |
| Antimicrobial | Includes antibacterial and antifungal properties. The quinolone class of antibiotics is a well-known example. | [9][10] |
| Anticancer | Some quinolinone derivatives have shown cytotoxic effects against various cancer cell lines. They can act as inhibitors of enzymes like topoisomerase. | [9][10][11] |
| Anti-inflammatory | Certain derivatives have demonstrated anti-inflammatory properties. | [9][10] |
| Antiviral | The scaffold has been explored for activity against viruses, including HIV. | [9][10] |
| Antimalarial | The quinoline ring is a core component of several antimalarial drugs. | [9][10] |
| Enzyme Inhibition | Quinolinones have been studied as inhibitors of various enzymes, such as gyrase and topoisomerase, which are crucial for cellular processes. | [11] |
Given these precedents, it is plausible that this compound could exhibit one or more of these biological activities. However, this would require confirmation through dedicated experimental studies. No specific signaling pathways involving this compound have been identified.
Caption: Logical relationships of the quinolinone scaffold to biological activities.
Conclusion
This compound (CAS: 1873-60-5) is a member of the quinolinone class of heterocyclic compounds. While specific experimental data for this molecule is scarce, its synthesis can be reasonably achieved through established methods like the thermal condensation of aniline and diethyl ethylmalonate. Based on the known pharmacology of the quinolinone scaffold, this compound represents a target of interest for screening in various therapeutic areas, including oncology and infectious diseases. Further research is warranted to fully characterize its physicochemical properties, biological activity, and potential mechanisms of action.
References
- 1. appchemical.com [appchemical.com]
- 2. 3-Ethyl-2-hydroxy-4(1H)-quinolinone | CAS#:1873-60-5 | Chemsrc [chemsrc.com]
- 3. 1873-60-5|3-Ethyl-4-hydroxyquinolin-2(1H)-one|BLD Pharm [bldpharm.com]
- 4. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 11. 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Ethyl-4-hydroxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-ethyl-4-hydroxyquinolin-2(1H)-one, a member of the quinolinone class of heterocyclic compounds. Quinolinones are a significant scaffold in medicinal chemistry, known for a wide array of biological activities. This document covers the nomenclature, physicochemical and spectroscopic properties, a detailed synthesis protocol, and the known biological activities and mechanisms of action of the broader class of 3-substituted-4-hydroxyquinolin-2-ones. While specific experimental data for the title compound is limited, this guide consolidates information from closely related analogs to provide a robust profile for researchers. Methodologies for relevant biological assays are also detailed to facilitate further investigation of this promising chemical entity.
Nomenclature and Structure
The compound with the Chemical Abstracts Service (CAS) Registry Number 1873-60-5 is subject to tautomerism, existing in equilibrium between two primary forms.
-
Preferred IUPAC Name: 3-ethyl-4-hydroxyquinolin-2(1H)-one
-
Synonyms: 3-ethyl-2-hydroxy-1H-quinolin-4-one, 3-ethyl-4-hydroxy-2-oxo-chinolin, 3-Ethyl-4-hydroxy-carbostyril, 3-ethyl-4-hydroxy-1H-quinolin-2-one.[1]
The 4-hydroxy-2(1H)-one tautomer is generally the more stable and commonly cited form in the literature for this class of compounds.
Molecular Structure:
Caption: Tautomeric forms of 3-ethyl-quinolin-2,4-dione.
Physicochemical and Spectroscopic Properties
| Property | 3-Ethyl-4-hydroxyquinolin-2(1H)-one (CAS: 1873-60-5) | 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one | 2-Phenylquinolin-4(1H)-one |
| Molecular Formula | C₁₁H₁₁NO₂ | C₁₂H₁₃NO₃ | C₁₅H₁₁NO |
| Molecular Weight | 189.21 g/mol | 219.23 g/mol | 221.25 g/mol |
| Appearance | - | Solid | White solid[2] |
| Melting Point | - | 223–225 °C[3] | 242–244 °C[2] |
| Solubility | Generally soluble in organic solvents like ethanol, methanol, and DMSO; limited solubility in water.[4] | - | - |
| Density (Predicted) | 1.239 g/cm³[1] | - | - |
| Boiling Point (Predicted) | 322.1 °C at 760 mmHg[1] | - | - |
| Flash Point (Predicted) | 148.6 °C[1] | - | - |
| LogP (Predicted) | 2.20840[1] | - | - |
Spectroscopic Analysis (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the quinoline ring, and exchangeable protons for the N-H and O-H groups. In DMSO-d₆, the N-H proton of similar quinolinones typically appears as a broad singlet downfield (δ 11-12 ppm).[2]
-
¹³C NMR: The carbon NMR spectrum will feature signals for the carbonyl carbon (C2, around δ 160-175 ppm), the carbon bearing the hydroxyl group (C4), carbons of the ethyl group, and the aromatic carbons of the quinoline core.[2]
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H and O-H stretching (broad, ~3400-2500 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C=C stretching of the aromatic rings (~1600-1450 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages of the quinolinone ring.
Synthesis
The synthesis of 3-ethyl-4-hydroxyquinolin-2(1H)-one can be achieved via the thermal condensation of aniline with diethyl ethylmalonate, a method widely used for this class of compounds.
Caption: General workflow for the synthesis of 3-ethyl-4-hydroxyquinolin-2(1H)-one.
Experimental Protocol: Synthesis of 3-Alkyl-4-hydroxyquinolin-2-ones
This protocol is adapted from the synthesis of 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.[3]
-
Reaction Setup: A mixture of aniline (100 mmol) and diethyl ethylmalonate (105 mmol) is placed in a flask equipped for distillation.
-
Thermal Condensation: The reaction mixture is heated in a metal bath at 220–230 °C for 1 hour, during which ethanol begins to distill off. The temperature is then raised to 260–270 °C and maintained for approximately 6 hours, or until the distillation of ethanol ceases.
-
Initial Product Isolation: The hot reaction mixture is carefully poured into toluene (50 ml). Upon cooling to room temperature, a precipitate forms, which is collected by filtration.
-
Purification: a. The crude precipitate is dissolved in an aqueous sodium hydroxide solution (0.5 M, 300 ml). b. The alkaline solution is filtered to remove any insoluble byproducts. c. The filtrate is washed with toluene (3 x 15 ml) in a separatory funnel to remove non-polar impurities. d. The aqueous phase is collected, filtered if necessary, and then acidified to Congo red with 10% hydrochloric acid. e. The resulting precipitate is the desired product, 3-ethyl-4-hydroxyquinolin-2(1H)-one.
-
Final Isolation and Drying: The precipitated product is collected by filtration, washed with water, and air-dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Biological Activity and Mechanism of Action
While no specific biological studies have been reported for 3-ethyl-4-hydroxyquinolin-2(1H)-one, the 3-substituted-4-hydroxyquinolin-2-one scaffold is associated with a broad range of pharmacological activities.
Anticancer Activity: Many quinolinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] The proposed mechanisms of action include:
-
Enzyme Inhibition: Inhibition of key enzymes involved in cancer progression, such as topoisomerase, gyrase, and protein kinases.[6]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Tubulin Polymerization Inhibition: Some quinazolinone derivatives, structurally related to quinolinones, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest.
Antimicrobial Activity: The quinolone core is famously associated with antibacterial agents (fluoroquinolones). While the substitution pattern of the title compound differs, the general scaffold has been explored for antimicrobial properties.[1][7]
-
Mechanism: The primary mechanism for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8] It is plausible that other quinolinone derivatives may exert their antimicrobial effects through similar or related pathways.
Other Activities: Derivatives of 4-hydroxyquinolin-2-one have also been investigated for their potential as:
-
Anti-inflammatory agents
-
Antiviral agents
-
Analgesics [9]
Caption: A simplified diagram of the mechanism of action for quinolone antibiotics.
Experimental Protocols for Biological Evaluation
A. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to screen for cytotoxic compounds.[10][11][12]
Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁵ cells/ml and incubated for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.[10]
-
Compound Treatment: The cells are treated with various concentrations of the test compound (typically in a range from 0.1 to 100 µM) and incubated for another 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.[10]
-
MTT Addition: After the incubation period, MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.[11]
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or a solution of 5% formic acid in isopropanol).[12]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
B. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[13][14]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37 °C for 16-20 hours.[13]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the broth remains clear).[14]
ADME/Toxicology Profile
Specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for 3-ethyl-4-hydroxyquinolin-2(1H)-one are not available. However, in silico studies on various quinoline and quinolinone derivatives can provide some insights.
-
Absorption: Many quinolinone derivatives are predicted to have good oral bioavailability, adhering to Lipinski's rule of five.[15]
-
Distribution: Lipophilicity plays a key role in the distribution of these compounds. The predicted LogP of ~2.2 suggests moderate lipophilicity, which may allow for penetration of cell membranes.
-
Metabolism: The metabolism of quinolones can be complex and is often mediated by cytochrome P450 enzymes in the liver. Some quinolones are known to inhibit these enzymes, leading to potential drug-drug interactions.[16]
-
Excretion: Excretion pathways can include both renal and fecal routes, depending on the specific substitutions on the quinolinone core.
-
Toxicity: The genotoxicity of quinoline derivatives is highly dependent on their substitution pattern. While some quinolines are known mutagens, others show no genotoxic effects in assays like the SOS chromotest.[2][17][18] A thorough toxicological evaluation would be necessary for any therapeutic development.
Conclusion
3-Ethyl-4-hydroxyquinolin-2(1H)-one belongs to a class of compounds with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. While specific experimental data for this particular molecule is scarce, this guide provides a comprehensive framework based on the known properties and activities of its close analogs. The provided synthesis and biological evaluation protocols offer a starting point for further research into the therapeutic potential of this and related quinolinone derivatives. Future studies should focus on the detailed biological characterization of 3-ethyl-4-hydroxyquinolin-2(1H)-one to fully elucidate its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. rjpbcs.com [rjpbcs.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
3-ethyl-2-hydroxy-1H-quinolin-4-one synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-ethyl-2-hydroxy-1H-quinolin-4-one
Introduction
The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The specific derivative, this compound, is a valuable synthetic intermediate for the development of more complex pharmaceutical agents. It's important to recognize that this compound exists in tautomeric equilibrium with its keto form, 3-ethylquinoline-2,4(1H,3H)-dione. The nomenclature often refers to the hydroxy (enol) form, though the dione (keto) form may predominate depending on the environment. This guide provides a detailed overview of its synthesis, focusing on the well-established thermal condensation pathway.
Core Synthesis Pathway: Conrad-Limpach-Knorr Reaction
The most direct and widely employed method for the synthesis of this compound is a thermal cyclocondensation reaction, a variant of the Conrad-Limpach-Knorr synthesis.[1][2] This pathway involves the reaction of an aniline with a β-ketoester or, in this specific case, a substituted malonic ester—diethyl ethylmalonate.
The reaction proceeds in two key stages:
-
Condensation: Aniline attacks one of the ester carbonyls of diethyl ethylmalonate, leading to the formation of an intermediate N-phenyl malonamate ester and the elimination of ethanol.
-
Thermal Cyclization: At high temperatures (typically >250 °C), the intermediate undergoes an intramolecular cyclization (annulation) onto the benzene ring, followed by the elimination of a second molecule of ethanol to form the stable quinolin-4-one ring system.[1][3] This high-temperature step is crucial and often rate-determining.[1]
The overall reaction is a robust method for accessing 3-substituted 4-hydroxy-2(1H)-quinolones.
Caption: Overall synthesis pathway for this compound.
Detailed Experimental Protocols
The following protocol is a generalized procedure adapted from established methods for the synthesis of analogous 3-substituted-4-hydroxyquinolin-2(1H)-ones via thermal condensation.[4][5]
Reaction Procedure:
-
Reactant Charging: In a flask equipped with a distillation head and condenser, combine aniline (1.0 equivalent) and diethyl ethylmalonate (1.02-1.05 equivalents).
-
Thermal Reaction - Stage 1: Heat the reaction mixture on a metal bath or in a suitable high-temperature heating mantle to 220-230°C. Maintain this temperature for approximately 1 hour. Ethanol will begin to distill from the reaction mixture.
-
Thermal Reaction - Stage 2: Increase the temperature to 260-270°C. Continue heating until the distillation of ethanol ceases, which typically takes 3 to 6 hours. The reaction mixture will become a viscous liquid or may solidify upon completion.
-
Initial Product Isolation: Carefully pour the hot, viscous reaction mixture into a beaker of stirred toluene (approx. 50 mL for a 100 mmol scale reaction). As the mixture cools to room temperature, the crude product will precipitate. Collect the solid precipitate by filtration.
-
Work-up and Purification:
-
Transfer the filtered solid to a mixture of 0.5 M aqueous sodium hydroxide solution and toluene. Stir vigorously to dissolve the acidic quinolinone product in the aqueous phase.
-
Separate the aqueous and organic layers. Wash the aqueous layer with fresh toluene (2 x 40 mL) to remove any non-acidic impurities.
-
Treat the aqueous layer with decolorizing charcoal, stir for a few minutes, and then filter to remove the charcoal.
-
Precipitation: Slowly acidify the clear aqueous filtrate with 10% hydrochloric acid until the solution is acidic (e.g., to Congo red paper). The target compound will precipitate out of the solution.
-
Final Collection: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Data Presentation
The following tables summarize the key quantitative parameters for this synthesis.
Table 1: Reaction Conditions and Parameters
| Parameter | Value | Reference |
| Reactant 1 | Aniline | [4][5] |
| Reactant 2 | Diethyl ethylmalonate | [4][5] |
| Molar Ratio (Aniline:Malonate) | 1 : 1.02-1.05 | [4][5] |
| Temperature - Stage 1 | 220-230 °C | [4][5] |
| Duration - Stage 1 | 1 hour | [4][5] |
| Temperature - Stage 2 | 260-270 °C | [4][5] |
| Duration - Stage 2 | 3-6 hours (until EtOH ceases) | [4] |
Table 2: Product Characterization
| Property | Value |
| Chemical Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| CAS Number | 1873-60-5 |
| Appearance | Solid |
Note: Specific yield and melting point data for the unsubstituted aniline reaction were not explicitly found in the initial search, but yields for analogous reactions with substituted anilines are often in the range of 60-90%.[4][5]
Mandatory Visualizations
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
The Biological Landscape of 3-Ethyl-2-hydroxy-1H-quinolin-4-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] This technical guide focuses on the biological profile of a specific derivative, 3-ethyl-2-hydroxy-1H-quinolin-4-one. While direct, in-depth research on this particular molecule is limited in publicly accessible literature, this document consolidates information on the known biological activities of the broader 4-hydroxy-2-quinolinone class, providing a foundational understanding for future research and development. We will explore the potential antimicrobial, antifungal, and herbicidal activities, supported by generalized experimental protocols and conceptual signaling pathways relevant to the quinolinone family.
Introduction to the 4-Hydroxy-2-Quinolinone Scaffold
The 4-hydroxy-2-quinolinone core is a prominent heterocyclic motif found in numerous natural products and synthetic compounds.[1] This structural framework is associated with a diverse range of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[1][2] The substitution at the 3-position of the quinolinone ring is a key determinant of the type and potency of its biological effects. The subject of this guide, this compound, represents a specific analogue whose biological potential is inferred from the activities of structurally related compounds.
It is important to note the tautomeric nature of this compound, which can exist as 3-ethyl-4-hydroxy-1H-quinolin-2-one. This structural isomerism can influence its interaction with biological targets.
Potential Biological Activities
Based on the activities reported for analogous 3-substituted-4-hydroxy-2-quinolinones, this compound is predicted to exhibit the following biological activities:
-
Antifungal Activity: Several studies have highlighted the antifungal potential of quinolinone derivatives.[3] Compounds from this class have been screened against various fungal pathogens, suggesting that this compound may also possess antifungal properties.[3]
-
Herbicidal Activity: Although less common, some quinolinone derivatives have been explored for their herbicidal effects. This opens a potential avenue for the application of this compound in an agricultural context.
Quantitative Biological Data
A comprehensive search of scientific literature and patent databases did not yield specific quantitative biological data (e.g., IC₅₀, MIC) for this compound. To provide a comparative context, the following table summarizes data for structurally related quinolinone derivatives.
| Compound Class | Biological Activity | Organism/Target | Metric | Value |
| This compound | Antimicrobial, Antifungal, Herbicidal | Various | IC₅₀/MIC | Data Not Available |
| 3,4-dihydro-2(1H)-quinolinone derivatives | Antifungal (Chitin Synthase Inhibition) | Candida albicans | IC₅₀ | 0.09 mM (for compound 2b)[3] |
| 4-Quinoline Carboxylic Acids | Dihydroorotate Dehydrogenase Inhibition | Human DHODH | IC₅₀ | 9.71 ± 1.4 nM (for analogue 41)[4] |
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones | Antioxidant (DPPH Assay) | - | IC₅₀ | 0.165 ± 0.005 mM (for compound 3g)[5] |
Note: The data presented above is for structurally related but distinct molecules and should be used for comparative purposes only. The biological activity of this compound remains to be experimentally determined.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, based on standard methodologies for evaluating the biological activities of novel chemical entities, the following generalized protocols can be adapted.
Synthesis of 3-Alkyl-4-hydroxy-2-oxoquinolines
A general method for the synthesis of 3-alkyl-substituted 2-oxo-4-hydroxyquinolines involves the Dieckmann condensation of N,N'-di-2-alkoxycarbonylanilides of alkylmalonic acids.[2]
Generalized Procedure:
-
Preparation of the N,N'-di-2-alkoxycarbonylanilide of ethylmalonic acid.
-
Cyclization of the resulting anilide using a suitable base (e.g., sodium hydride) in an appropriate solvent.
-
Acidification of the reaction mixture to precipitate the 3-ethyl-4-hydroxy-2-oxoquinoline product.
-
Purification of the product via recrystallization or column chromatography.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol Outline:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Compound Dilution: A serial dilution of the test compound (this compound) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Antifungal Susceptibility Testing
A similar broth microdilution method can be used for antifungal testing against yeasts like Candida albicans. For filamentous fungi, spore germination assays or radial growth inhibition assays are often employed.
Herbicidal Activity Screening (Seed Germination and Seedling Growth)
Protocol Outline:
-
Test Compound Application: The test compound is dissolved in a suitable solvent and applied to a solid support (e.g., filter paper in a petri dish) at various concentrations.
-
Seed Planting: Seeds of a model plant (e.g., cress, lettuce) are placed on the treated filter paper.
-
Incubation: The petri dishes are incubated in a controlled environment (light, temperature).
-
Evaluation: After a set period, the percentage of seed germination and the root and shoot length of the seedlings are measured and compared to a solvent-only control.
Mechanistic Insights and Signaling Pathways
Specific signaling pathways for this compound have not been elucidated. However, the quinolone class of antibiotics, which shares a structural resemblance, has a well-defined mechanism of action. They target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of this compound.
Caption: Postulated mechanism of action for quinolone antibiotics, a related class of compounds.
Conclusion and Future Directions
This compound belongs to a class of heterocyclic compounds with significant therapeutic and agrochemical potential. While direct biological data for this specific molecule is scarce, the known activities of its structural analogs strongly suggest that it warrants further investigation. Future research should focus on the targeted synthesis and systematic evaluation of its antimicrobial, antifungal, and herbicidal properties. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial for any potential development as a lead compound. The experimental frameworks provided in this guide offer a starting point for such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-ethyl-2-hydroxy-1H-quinolin-4-one Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on 3-ethyl-2-hydroxy-1H-quinolin-4-one and its derivatives, providing a comprehensive overview of their synthesis, biological activities, and mechanisms of action. This document serves as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key concepts to facilitate further investigation and application of this versatile class of compounds.
Introduction
Quinolin-4-ones are a class of heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological properties.[1] These compounds can be found in natural sources or synthesized in the laboratory, offering a vast chemical space for the development of novel therapeutic agents.[1] The core structure of quinolin-4-one is amenable to various substitutions, allowing for the fine-tuning of its biological activity.[1] Derivatives of quinolin-4-one have been reported to exhibit a broad spectrum of effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant activities.[2][3] This guide will specifically delve into the derivatives of this compound, exploring their chemical synthesis and biological potential.
Synthesis of this compound Derivatives
The synthesis of quinolin-4-one derivatives can be achieved through several established methods. A common and versatile approach is the Conrad-Limpach-Knorr reaction.[4] This methodology and others are detailed below.
General Synthetic Routes
Several synthetic strategies have been developed for the quinolin-4-one core. The Gould-Jacobs reaction, for instance, involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[5] Another key method is the Biere-Seelen's reaction.[1] A palladium-catalyzed carbonylation reaction has also been employed for the synthesis of these scaffolds.[1]
A general procedure for synthesizing 4-hydroxy-2-quinolone analogs involves a three-step protocol starting from isatoic anhydrides.[3] The initial step is the N-alkylation or N-arylation of the isatoic anhydride.[3] This is followed by the synthesis of β-ketoesters bearing long alkyl chains via the reaction of ethyl potassium malonate with appropriate acid chlorides.[3] The final step is the condensation between the N-substituted isatoic anhydride and the β-ketoester using a base like sodium hydride.[3]
Experimental Protocol: Synthesis of 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one
A specific example for the synthesis of a 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one is provided below.[6]
Procedure:
-
A mixture of the appropriate aniline (100 mmol) and diethyl ethylmalonate (102 mmol) is heated in a flask equipped with a distillation head.
-
The reaction mixture is first heated at 220-230°C for 1 hour.
-
The temperature is then raised to 260-270°C and maintained until the distillation of ethanol ceases (typically 3-6 hours).
-
The hot liquid reaction mixture is carefully poured into stirred toluene (50 mL) and allowed to cool to room temperature.
-
The resulting precipitate is collected by filtration.
-
The collected solid is then mixed with a 0.5M aqueous sodium hydroxide solution (250 mL) and toluene (50 mL).
-
The layers are separated, and the aqueous layer is washed with toluene (2 x 40 mL).
-
The aqueous layer is treated with decolorizing charcoal, filtered, and then acidified with 10% HCl.
-
The precipitated 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one is collected by filtration and washed with water.
-
If necessary, the product can be further purified by recrystallization.[6]
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a range of biological activities. The following sections and tables summarize some of the key findings.
Anticancer Activity
Quinolin-4-ones have shown significant potential as anticancer agents.[1] For instance, certain 3-amido derivatives of 7-chloroquinolin-4-one have demonstrated potent antiproliferative effects against various human tumor cell lines.[5]
| Compound | Cell Line | IC50 (µM) | Reference |
| 55e (a 3-amido-7-chloroquinolin-4-one) | HepG2 | Potent (exact value not specified) | [5] |
| 3h (a quinolinone-carboxamide) | Soybean LOX | 10 | [2] |
| 3s (a quinolinone-carboxamide) | Soybean LOX | 10 | [2] |
| 3g (a quinolinone-carboxamide) | Soybean LOX | 27.5 | [2] |
| 11e (a quinolinone-ferulic acid hybrid) | Soybean LOX | 52 | [2] |
Antimicrobial Activity
The quinolone scaffold is well-known for its antibacterial properties.[4] Analogs of 4-hydroxy-2-quinolone have been synthesized and evaluated for their antibacterial and antifungal activities.[3]
| Compound | Organism | Activity | Reference |
| Pyrano[3,2-h] quinoline derivatives | Bacteria and Fungi | Excellent antibacterial and antifungal activities | [7] |
Antioxidant and Anti-inflammatory Activity
Several 4-hydroxy-2-quinolinone derivatives have been identified as potent antioxidant and anti-inflammatory agents.[2]
| Compound | Assay | Activity | Reference |
| 3g (a quinolinone-carboxamide) | Lipid peroxidation inhibition | 100% | [2] |
| 3g (a quinolinone-carboxamide) | Hydroxyl radical scavenging | 67.7% | [2] |
| 3g (a quinolinone-carboxamide) | ABTS radical cation decolorization | 72.4% | [2] |
| 11e (a quinolinone-ferulic acid hybrid) | Lipid peroxidation inhibition | 97% | [2] |
Signaling Pathways and Experimental Workflows
To better understand the synthesis and mechanism of action of these compounds, visual representations of the processes are provided below.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 4-hydroxy-2-quinolone analogs.
Caption: A generalized workflow for the synthesis of 4-hydroxy-2-quinolone analogs.
Conrad-Limpach-Knorr Reaction Pathway
This diagram outlines the key steps of the Conrad-Limpach-Knorr reaction for quinolone synthesis.
Caption: Key steps of the Conrad-Limpach-Knorr reaction for quinolone synthesis.
Conclusion
The this compound scaffold and its analogs represent a promising area for drug discovery. Their synthetic accessibility and the diverse range of biological activities make them attractive candidates for the development of new therapeutic agents. This guide has provided a comprehensive overview of their synthesis, with detailed protocols, and has summarized their biological potential with quantitative data. The visual representations of synthetic workflows and reaction pathways are intended to aid researchers in their understanding and further exploration of this important class of compounds. Further research into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of 3-ethyl-2-hydroxy-1H-quinolin-4-one and Related Compounds
Disclaimer: Direct, in-depth research on the specific mechanism of action for this compound is not extensively available in the public domain. This guide, therefore, extrapolates its potential mechanisms based on the well-documented activities of the broader quinolin-4-one chemical class. The quinolin-4-one scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[1]
Introduction to Quinolin-4-ones
Quinolin-4-ones are a class of heterocyclic aromatic compounds that are structurally related to quinoline.[2] They are of significant interest to the pharmaceutical industry due to their diverse pharmacological properties, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities.[1][2] The biological effects of quinolin-4-one derivatives are highly dependent on the nature and position of substituents on the quinoline ring.[2][3]
Potential Mechanisms of Action
The mechanism of action for quinolin-4-one derivatives is multifaceted and target-dependent. Below are the primary mechanisms through which this class of compounds is believed to exert its therapeutic effects.
Enzyme Inhibition
A predominant mechanism of action for many quinolin-4-ones is the inhibition of key cellular enzymes.
Several quinolin-4-one derivatives function as inhibitors of topoisomerases and DNA gyrases, enzymes crucial for DNA replication, transcription, and repair.[4] By targeting these enzymes, they can induce cell cycle arrest and apoptosis in cancer cells and inhibit the growth of bacteria.
-
Signaling Pathway: Inhibition of topoisomerase II leads to the accumulation of double-strand DNA breaks, which activates DNA damage response pathways, often culminating in apoptosis.
Certain derivatives of 3,4-dihydro-2(1H)-quinolinone have been identified as potent inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[5] This multi-target inhibition makes them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's.[5] Molecular modeling suggests that these compounds can bind to both the catalytic active site and the peripheral anionic site of AChE.[5]
Derivatives of 3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated as selective inhibitors of human neuronal nitric oxide synthase (nNOS).[6] This makes them potentially useful for treating neurological disorders where nNOS is implicated.[6]
Novel 3,4-dihydro-2(1H)-quinolinone derivatives have demonstrated inhibitory activity against chitin synthase, a crucial enzyme for fungal cell wall synthesis.[7] This suggests their potential as antifungal agents. Kinetic studies have shown that some of these compounds act as non-competitive inhibitors.[7]
Anticancer Activity
The anticancer properties of quinolin-4-ones are attributed to several mechanisms beyond topoisomerase inhibition.
Some quinolone analogues have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and mitotic spindle assembly.[3] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The quinolin-4-one scaffold is also found in several kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. While not explicitly detailed in the provided context for this compound, this remains a plausible mechanism of action.
Antimicrobial Activity
The antimicrobial effects of quinolin-4-ones are primarily due to the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and repair.[4] Some derivatives also exhibit antifungal activity by inhibiting enzymes like chitin synthase.[7]
Quantitative Data on Related Compounds
The following table summarizes the inhibitory concentrations (IC50) of some quinolin-4-one derivatives against various targets.
| Compound Class | Target | IC50 (µM) | Reference |
| 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives | eeAChE | 0.56 | [5] |
| eqBuChE | 2.3 | [5] | |
| hMAO-A | 0.3 | [5] | |
| hMAO-B | 1.4 | [5] | |
| 3,4-dihydro-2(1H)-quinolinone derivatives | Chitin Synthase | IC50 of 0.09 mM for compound 2b | [7] |
Experimental Protocols
General Synthesis of 4-Hydroxyquinolin-2(1H)-ones
A common method for synthesizing the 4-hydroxyquinolin-2-one core involves the thermal condensation of an aniline with a substituted diethyl malonate.[8][9]
Procedure:
-
A mixture of the appropriate aniline (100 mmol) and diethyl ethylmalonate (102 mmol) is heated in a flask at 220-230°C for 1 hour.[8][9]
-
The temperature is then raised to 260-270°C and maintained until the distillation of ethanol ceases (3-6 hours).[8][9]
-
The hot reaction mixture is carefully poured into stirred toluene (50 mL) and allowed to cool to room temperature.[8]
-
The resulting precipitate is collected by filtration.[8]
-
The crude product is then purified by recrystallization.[8]
In Vitro Enzyme Inhibition Assay (General Protocol)
Objective: To determine the inhibitory activity of a test compound against a specific enzyme.
Materials:
-
Test compound (e.g., this compound)
-
Target enzyme (e.g., AChE, chitin synthase)
-
Substrate for the enzyme
-
Buffer solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the appropriate buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the test compound to the wells. A control well with no inhibitor should be included.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Based on the extensive research into the quinolin-4-one scaffold, the mechanism of action for this compound is likely to involve the inhibition of one or more key cellular enzymes. The specific target would depend on the cellular context and the overall molecular structure of the compound. Plausible mechanisms include the inhibition of topoisomerases, kinases, cholinesterases, or other enzymes vital for cellular function and proliferation. Further experimental validation is necessary to elucidate the precise molecular targets and signaling pathways affected by this specific compound. The information presented in this guide provides a robust framework for initiating such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 9. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-ethyl-2-hydroxy-1H-quinolin-4-one: A Technical Guide
Introduction
This technical guide provides a detailed overview of the spectroscopic characteristics of 3-ethyl-2-hydroxy-1H-quinolin-4-one (CAS No: 1873-60-5), a quinolinone derivative of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a core structure in a variety of biologically active compounds, exhibiting a broad range of pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] This document compiles and presents the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate the identification and characterization of this compound.
It is important to note that a complete, publicly available experimental dataset for this compound is not readily found in the scientific literature or spectral databases. Therefore, this guide presents spectroscopic data for the closely related analogue, 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one , which differs by the presence of a methyl group at the N1 position. This data serves as a valuable reference point, with expected similarities in the core quinolinone signals.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific ¹H and ¹³C NMR data for 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one were not available in the provided search results. Researchers should anticipate signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons of the quinoline core, and the N-methyl group.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Note: For quinolinone structures, characteristic IR absorption bands are expected for the C=O stretch of the quinolone, and O-H and N-H stretching vibrations.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 3-ethyl-4-hydroxy-1-methylquinolin-2(1H)-one
| m/z | Assignment |
| Data not available in search results |
Note: The molecular weight of this compound is 189.21 g/mol . The expected molecular ion peak [M+H]⁺ in mass spectrometry would be approximately m/z 190.08.
Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for quinolinone derivatives.
NMR Spectroscopy
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method is frequently employed. A small amount of the compound is ground with spectroscopic grade KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
Mass Spectrometry
Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a quinolinone derivative.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Biological Activities of the Quinolinone Scaffold
The quinolinone core is associated with a wide range of biological activities. The diagram below highlights some of the key therapeutic areas where quinolinone derivatives have shown promise.
Caption: Overview of the diverse biological activities associated with the quinolinone scaffold.
References
The Quinolinone Core: A Technical Guide to its Discovery and Rich History
For researchers, scientists, and professionals in drug development, understanding the origins and evolution of a chemical scaffold is paramount to innovation. The quinolinone core, a prominent feature in a multitude of pharmacologically active compounds, boasts a rich history stretching back to the 19th century. This in-depth technical guide chronicles the discovery and historical development of quinolinone compounds, presenting key milestones, foundational synthetic protocols, and the mechanistic underpinnings of their biological activities.
From Coal Tar to Targeted Therapeutics: A Historical Overview
The story of the quinolinone scaffold begins with the isolation of its parent heterocycle, quinoline. In 1834, German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar.[1][2] This discovery was followed in 1842 by Charles Gerhardt's synthesis of a compound he named "Chinoilin" or "Chinolein" through the dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide.[2] It was later recognized by August Hoffmann that Runge's and Gerhardt's compounds were, in fact, identical.[2]
The late 19th century marked the dawn of synthetic quinolinone chemistry, with the first successful synthesis of a quinolinone derivative.[3] This period saw the development of several seminal synthetic methods that are still recognized today, including the Skraup, Friedländer, and Camps syntheses.
A pivotal moment in the history of quinolinones as therapeutic agents occurred in the early 1960s with the serendipitous discovery of the first quinolone antibiotic. George Lesher and his colleagues, while working on the synthesis of the antimalarial drug chloroquine, isolated a byproduct with antibacterial activity.[4] This compound, 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, became the lead for the development of nalidixic acid, the first synthetic quinolone antibiotic, introduced in 1962.[4][5][6] Although technically a naphthyridone, nalidixic acid is widely considered the progenitor of the vast family of quinolone antibiotics.[5]
This discovery spurred decades of research, leading to the development of successive generations of quinolone and fluoroquinolone antibiotics with progressively broader spectra of activity and improved pharmacokinetic profiles.
Key Milestones in the Discovery and Development of Quinolinones
| Year | Discoverer/Developer | Key Compound/Discovery | Significance |
| 1834 | Friedlieb Ferdinand Runge | Quinoline | First isolation from coal tar.[1][2] |
| 1842 | Charles Gerhardt | "Chinoilin" (Quinoline) | Synthesis from natural alkaloids.[2] |
| Late 19th Century | Various | First synthetic quinolinones | Dawn of synthetic quinolinone chemistry.[3] |
| 1880 | Zdenko Hans Skraup | Skraup Synthesis | A fundamental method for quinoline synthesis.[5][7] |
| 1882 | Paul Friedländer | Friedländer Synthesis | A versatile method for synthesizing substituted quinolines.[3][8][9] |
| 1899 | Rudolph Camps | Camps Quinoline Synthesis | A method for the synthesis of hydroxyquinolines.[10][11] |
| Early 1960s | George Lesher et al. | Nalidixic Acid | First synthetic quinolone antibiotic, a byproduct of chloroquine synthesis.[4][5][6] |
| 1962 | - | Introduction of Nalidixic Acid | Marked the beginning of the quinolone antibiotic era.[5][6] |
Foundational Synthetic Protocols
The following sections provide an overview of the methodologies for three key historical syntheses of the quinoline and quinolinone core.
The Skraup Synthesis (1880)
The Skraup synthesis is a classic method for the synthesis of quinolines from an aromatic amine, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[5][7]
Experimental Protocol (Representative):
-
Aniline is mixed with glycerol.
-
Concentrated sulfuric acid is carefully added to the mixture.
-
An oxidizing agent, such as nitrobenzene, is introduced.
-
The mixture is heated, often in the presence of a moderator like ferrous sulfate to control the exothermic reaction.
-
The reaction mixture is then worked up to isolate the quinoline product.
The Friedländer Synthesis (1882)
The Friedländer synthesis provides a route to substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.[3][8][9]
Experimental Protocol (Representative):
-
A 2-aminoaryl aldehyde or ketone is dissolved in a suitable solvent.
-
A compound containing an α-methylene group (e.g., a ketone or ester) is added.
-
An acid or base catalyst is introduced to the mixture.
-
The reaction is heated to facilitate condensation and cyclization.
-
The product is isolated and purified.
The Camps Quinoline Synthesis (1899)
The Camps synthesis is a method for producing hydroxyquinolinones from o-acylaminoacetophenones through an intramolecular cyclization reaction, typically in the presence of a base.[10][11]
Experimental Protocol (Representative):
-
An o-acylaminoacetophenone is dissolved in an alcoholic solvent.
-
A solution of a strong base, such as sodium hydroxide, is added.
-
The mixture is heated under reflux to promote cyclization.
-
Acidification of the reaction mixture precipitates the hydroxyquinolinone product.
-
The product is collected by filtration and purified.
Generations of Quinolone Antibiotics and Structure-Activity Relationships
The development of quinolone antibiotics is often categorized into generations, each characterized by an expanded spectrum of activity.[12]
| Generation | Key Compounds | General Spectrum of Activity |
| First | Nalidixic acid, Cinoxacin, Oxolinic acid | Primarily active against Gram-negative bacteria, with limited activity against Gram-positives and no anaerobic coverage.[12][13][14] |
| Second | Ciprofloxacin, Norfloxacin, Ofloxacin | Introduction of a fluorine atom at position 6 and a piperazine ring at position 7 broadened the spectrum to include some Gram-positive bacteria and atypical pathogens.[12][13][14] |
| Third | Levofloxacin, Gatifloxacin, Sparfloxacin | Further modifications enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[15] |
| Fourth | Trovafloxacin, Moxifloxacin | Broadest spectrum, including activity against anaerobic bacteria.[12] |
Early structure-activity relationship (SAR) studies revealed the importance of various substituents on the quinolone core for antibacterial potency.[6][14] For instance, the carboxyl group at position 3 and the ketone at position 4 are essential for activity. The substituent at the N-1 position influences potency and pharmacokinetics, while modifications at the C-7 position significantly impact the spectrum of activity. The addition of a fluorine atom at C-6 was a major breakthrough, dramatically increasing antibacterial efficacy.[6]
Genotoxic Potential of Quinolone Antibacterials
A study investigating the genotoxic potential of various quinolone antibacterials determined the molar concentration that produces 10% of the maximum response (EC10). This data provides a quantitative measure of their potential to cause DNA damage.[16]
| Compound | Generation | EC10 (nM) |
| Cinoxacin | First | 2917.0 |
| Pipemidic acid | First | 2758.4 |
| Nalidixic acid | First | 1449.0 |
| Oxolinic acid | First | 188.1 |
| Norfloxacin | Second | 140.0 |
| Enoxacin | Second | 100.2 |
| Lomefloxacin | Second | 78.3 |
| Fleroxacin | Second | 66.8 |
| Ciprofloxacin | Second | 43.5 |
| Ofloxacin | Second | 35.1 |
| Levofloxacin | Third | 29.5 |
| Sparfloxacin | Third | 16.8 |
Data sourced from a study on the genotoxic potential of quinolone antibacterials.[16]
Signaling Pathway: Fluoroquinolone-Mediated GABAA Receptor Inhibition
A significant mechanism underlying the neurotoxic side effects of some fluoroquinolones is their interaction with the γ-aminobutyric acid type A (GABAA) receptor in the central nervous system.[1][17][18] GABAA receptors are ligand-gated ion channels that mediate inhibitory neurotransmission.
The binding of the inhibitory neurotransmitter GABA to the GABAA receptor normally opens an associated chloride channel, leading to an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability. Fluoroquinolones can act as antagonists at the GABAA receptor, blocking the binding of GABA.[19] This inhibition prevents the opening of the chloride channel, leading to reduced neuronal hyperpolarization and a state of increased neuronal excitability.[17][18] This hyperexcitable state can manifest as various central nervous system side effects, including, in rare cases, seizures.[1][17]
This technical guide provides a foundational understanding of the discovery and historical development of quinolinone compounds. From their origins in coal tar to their evolution as powerful therapeutic agents, the journey of the quinolinone core underscores the intricate relationship between chemical synthesis, serendipitous discovery, and rational drug design. For the modern researcher, this historical context is invaluable for the continued exploration and exploitation of this privileged scaffold in the development of new and improved medicines.
References
- 1. japer.in [japer.in]
- 2. Camps_quinoline_synthesis [chemeurope.com]
- 3. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of N-Methyl-(2-arylquinolin-4-yl)oxypropanamides as Leads to PET Radioligands for Translocator Protein (18 kDa) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. Quinolones: structure-activity relationships and future predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. researchgate.net [researchgate.net]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. Camps Quinoline Synthesis [drugfuture.com]
- 11. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. patientcareonline.com [patientcareonline.com]
- 19. Fluoroquinolone Sensitization - The Alliance for Benzodiazepine Best Practices [benzoreform.org]
Tautomerism of 3-ethyl-2-hydroxy-1H-quinolin-4-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric equilibrium between the keto and enol forms of quinolinone derivatives is a critical aspect influencing their physicochemical properties, biological activity, and drug development potential. This guide provides a detailed examination of the tautomerism of 3-ethyl-2-hydroxy-1H-quinolin-4-one, a representative member of this class of compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes findings from closely related 4-hydroxy-1H-quinolin-4-one analogues to present a comprehensive overview. The keto-enol tautomerism is explored through spectroscopic techniques, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy as a key diagnostic tool. A generalized experimental protocol for investigating this phenomenon is also provided.
Introduction to Quinolinone Tautomerism
Quinolinone derivatives can exist in two primary tautomeric forms: the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form. The position of this equilibrium is influenced by various factors, including the nature and position of substituents on the quinoline ring, the solvent, pH, and temperature. For many 4-hydroxy-1H-quinolin-4-one derivatives, the keto form is predominantly favored in both solid and solution states.[1][2][3][4] Understanding the dominant tautomeric form is crucial as it dictates the molecule's hydrogen bonding capabilities, planarity, and overall electronic distribution, which in turn affect its interaction with biological targets.
The tautomeric equilibrium of this compound is depicted below:
References
Solubility of 3-ethyl-2-hydroxy-1H-quinolin-4-one: A Technical Guide to Determination and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-ethyl-2-hydroxy-1H-quinolin-4-one, a quinolinone derivative of interest in pharmaceutical research. A comprehensive review of scientific literature reveals a notable absence of quantitative solubility data for this specific compound in various organic and inorganic solvents. Consequently, this document serves as a detailed methodological guide for researchers to determine its solubility profile accurately. The primary focus is on the "gold standard" saturation shake-flask method for measuring thermodynamic equilibrium solubility. The guide outlines the critical importance of solubility in the drug discovery and development pipeline, provides a step-by-step experimental protocol, and includes a visual workflow to ensure procedural clarity.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the therapeutic efficacy of a potential drug candidate.[1][2][3] For orally administered drugs, dissolution is a prerequisite for absorption; a compound must be in solution to permeate the gastrointestinal membrane and enter systemic circulation.[4][5]
Key implications of solubility include:
-
Bioavailability: Poor aqueous solubility is a major contributor to low and variable oral bioavailability, often requiring higher doses to achieve therapeutic concentrations.[4][5]
-
Formulation Development: Understanding the solubility profile across different solvents and pH values is essential for designing appropriate dosage forms, from oral solids to parenteral solutions.[1][5]
-
In Vitro Assays: Inaccurate solubility data can lead to precipitation in bioassays, resulting in unreliable and misleading results regarding a compound's potency and efficacy.[2]
-
Drug Discovery and Lead Optimization: Early assessment of solubility allows for the selection and chemical modification of promising compounds to improve their drug-like properties, reducing the risk of late-stage development failure.[4][6]
Given that over 40% of new chemical entities are reported to be practically insoluble in water, the accurate determination of solubility is a cornerstone of pharmaceutical sciences.[4][5]
Solubility Data for this compound
A thorough search of publicly available scientific databases and literature was conducted for quantitative solubility data pertaining to this compound (CAS Number: 1873-60-5), including its tautomeric form, 3-ethyl-4-hydroxyquinolin-2(1H)-one. This investigation did not yield specific numerical solubility values in common pharmaceutical solvents. The absence of this data necessitates experimental determination to proceed with any research or development activities involving this compound. The following sections provide a detailed protocol for this purpose.
Experimental Protocol: Thermodynamic Solubility Determination via the Saturation Shake-Flask Method
The saturation shake-flask method is widely regarded as the most reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[7] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.
Materials and Equipment
-
Compound: this compound (solid, pure form)
-
Solvents: A range of relevant solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH levels, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Propylene Glycol).
-
Apparatus:
-
Analytical balance
-
Vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF)
-
pH meter
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV-Vis detector, or a UV-Vis spectrophotometer)
-
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8] For poorly soluble compounds, longer equilibration times (up to 72 hours) may be necessary.[9]
-
Phase Separation: After equilibration, allow the suspensions to settle. To effectively separate the saturated supernatant from the excess solid, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[8]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[3][10] A calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.[8][9]
-
pH Measurement: For aqueous and buffered solutions, measure the final pH of the saturated solution after equilibration, as it can be influenced by the dissolved compound.[7]
Data Presentation
All quantitative data should be summarized in a clear, structured table for easy comparison.
| Solvent | Temperature (°C) | pH (if applicable) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | [Final pH] | ||
| PBS | 25 | 7.4 | ||
| Ethanol | 25 | N/A | ||
| DMSO | 25 | N/A |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the saturation shake-flask method for determining thermodynamic solubility.
Workflow for the Saturation Shake-Flask Solubility Method.
Conclusion
While specific solubility data for this compound is not currently available in the literature, its determination is crucial for advancing any research or development efforts. The saturation shake-flask method detailed in this guide provides a robust and reliable framework for researchers to generate this critical data. Adherence to this standardized protocol will ensure the acquisition of high-quality, reproducible solubility profiles, enabling informed decisions in lead optimization, formulation design, and overall drug development strategy.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. books.rsc.org [books.rsc.org]
- 3. improvedpharma.com [improvedpharma.com]
- 4. ucd.ie [ucd.ie]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. researchgate.net [researchgate.net]
physical and chemical characteristics of 3-ethyl-2-hydroxy-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2-hydroxy-1H-quinolin-4-one, and its more stable tautomer 3-ethyl-4-hydroxy-1H-quinolin-2-one, are members of the quinolinone family, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Quinolinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols, and an exploration of its role in relevant signaling pathways.
Physicochemical Characteristics
The physical and chemical properties of 3-ethyl-4-hydroxy-1H-quinolin-2-one are summarized in the table below. It is important to note that this compound exists in tautomeric forms, with the 4-hydroxy-2-oxo form being the more stable and commonly reported isomer.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| CAS Number | 1873-60-5 | [1] |
| Appearance | White crystalline powder (for related compounds) | [2] |
| Melting Point | 223-225 °C (for a related methoxy derivative) | [3][4] |
| Boiling Point | 322.1 °C at 760 mmHg | [1] |
| Density | 1.239 g/cm³ | [1] |
| Solubility | Soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide.[2] | |
| pKa | Predicted to be approximately 2.62 (for a related carboxylate derivative) | [2] |
Tautomerism
This compound exists in equilibrium with its tautomer, 3-ethyl-4-hydroxy-1H-quinolin-2-one. The quinolin-2-one form is generally considered to be the more stable tautomer.
Tautomeric equilibrium of the title compound.
Experimental Protocols
Synthesis of 3-Ethyl-4-hydroxy-1H-quinolin-2-one
The following protocol is adapted from the synthesis of the closely related compound, 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.[3][4] This procedure involves the thermal condensation of an aniline derivative with a substituted malonic ester.
Materials:
-
Substituted aniline (e.g., 2-aminophenol)
-
Diethyl ethylmalonate
-
Toluene
-
Aqueous sodium hydroxide (0.5 M)
-
Hydrochloric acid (10%)
-
Ethanol
Procedure:
-
A mixture of the substituted aniline (100 mmol) and diethyl ethylmalonate (105 mmol) is heated in a flask equipped with a distillation head on a metal bath.
-
The reaction mixture is heated to 220-230 °C for 1 hour and then the temperature is increased to 260-270 °C for 6 hours, or until the distillation of ethanol ceases.
-
The hot reaction mixture is carefully poured into toluene (50 ml) and allowed to cool to room temperature.
-
The resulting precipitate is collected by filtration.
-
The crude product is dissolved in 0.5 M aqueous sodium hydroxide solution and washed with toluene.
-
The aqueous layer is then acidified with 10% hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and air-dried.
-
The final product can be purified by recrystallization from ethanol.
General workflow for the synthesis of 3-ethyl-4-hydroxy-1H-quinolin-2-one.
Spectral Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the quinoline ring, and exchangeable protons for the N-H and O-H groups. For a related compound, 3,3′-methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one), the ethyl group protons appear as a triplet at δ = 1.24 ppm and a quartet at 4.38 ppm.[5] |
| ¹³C NMR | Resonances for the ethyl group carbons, the carbonyl carbon (around 160-170 ppm), and the aromatic carbons of the quinoline core. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (around 3500 cm⁻¹), C-H stretches (aromatic and aliphatic), and the C=O stretch of the quinolinone ring (around 1643 cm⁻¹).[5] |
| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (189.21 g/mol ). |
Biological Activity and Signaling Pathways
Quinolinone derivatives have been extensively studied for their potential as inhibitors of various signaling pathways implicated in cancer and other diseases. These compounds often act as ATP-competitive inhibitors of protein kinases.
Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Quinolinone-based compounds have been developed as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the kinase domain of the receptor. This inhibition blocks the downstream signaling cascade, including the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.
Inhibition of the EGFR signaling pathway by quinolinone derivatives.
Inhibition of PI3K/Akt/mTOR and Ras/Raf/MEK Pathways
As downstream effectors of EGFR and other receptor tyrosine kinases, the PI3K/Akt/mTOR and Ras/Raf/MEK pathways are critical for cell growth and survival. Quinolinone derivatives can indirectly inhibit these pathways by blocking the upstream receptor or, in some cases, by directly targeting kinases within these cascades.
Downstream signaling pathways affected by quinolinone inhibitors.
Conclusion
This compound, existing predominantly as its 3-ethyl-4-hydroxy-1H-quinolin-2-one tautomer, represents a valuable scaffold in drug discovery. Its synthesis is achievable through established methods, and its physicochemical properties provide a basis for further derivatization and formulation studies. The demonstrated activity of related quinolinone compounds as inhibitors of key signaling pathways underscores the potential of this molecule as a lead compound for the development of novel therapeutics, particularly in the field of oncology. Further research is warranted to fully elucidate its biological activity, pharmacokinetic profile, and therapeutic efficacy.
References
- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 2. chembk.com [chembk.com]
- 3. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs - PMC [pmc.ncbi.nlm.nih.gov]
Quinolinone Derivatives: A Comprehensive Technical Guide to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Possessing a bicyclic scaffold of a benzene ring fused to a pyridinone ring, these compounds have been successfully developed into therapeutic agents for a variety of diseases. Their diverse biological effects stem from their ability to interact with a wide range of molecular targets, leading to applications in oncology, infectious diseases, neurodegenerative disorders, and cardiovascular conditions. This technical guide provides an in-depth overview of the core therapeutic applications of quinolinone derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and drug development in this promising field.
Anticancer Applications
Quinolinone derivatives have emerged as a prominent scaffold in the development of novel anticancer agents. Their mechanisms of action are diverse and include the inhibition of key signaling pathways, disruption of cellular division, and induction of programmed cell death.
Data Presentation: Anticancer Activity of Quinolinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| PQQ | HL-60 (Human promyelocytic leukemia) | 0.064 | mTOR inhibitor | [1][2] |
| Compound 8b | EGFR-TK | 0.00137 | EGFR Tyrosine Kinase Inhibitor | [3] |
| Compound 4c | MDA-MB-231 (Breast Cancer) | - | Tubulin Polymerization Inhibitor | [4] |
| Compound 4c | HT-29 (Colon Cancer) | - | Tubulin Polymerization Inhibitor | [5] |
| Compound Q19 | HT-29 (Colon Cancer) | 0.051 | Tubulin Polymerization Inhibitor | [5] |
| Compound 3c | C-32 (Amelanotic melanoma) | Comparable to Cisplatin/Doxorubicin | Not specified | [6] |
| Compound 3c | MDA-MB-231 (Breast adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | Not specified | [6] |
| Compound 3c | A549 (Lung adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | Not specified | [6] |
| Quinoline-chalcone derivatives | MGC-803, HCT-116, MCF-7 | <20 | Not specified | [7] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 | 19.88 ± 3.35 µg/ml | Antiproliferative | [7] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | U937 | 43.95 ± 3.53 µg/ml | Antiproliferative | [7] |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295, HTC-8, HL-60 | 0.314 - 4.65 µg/cm³ | Cytotoxic | [7] |
Key Signaling Pathways in Quinolinone Anticancer Activity
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many cancers.[9][10] Quinolinone derivatives have been developed as potent inhibitors of EGFR tyrosine kinase, thereby blocking downstream signaling cascades.[3]
Caption: EGFR signaling pathway inhibition by quinolinone derivatives.
The PI3K/Akt/mTOR pathway is another crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.[11] Certain quinolinone derivatives have been identified as potent inhibitors of mTOR, a key kinase in this pathway.[1][2][12]
Caption: PI3K/Akt/mTOR pathway inhibition by quinolinone derivatives.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.
-
Tubulin Preparation: Purify tubulin from bovine brain or use commercially available purified tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 1-2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP).
-
Compound Addition: Add the quinolinone derivative at various concentrations or a vehicle control to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance increase corresponds to the extent of tubulin polymerization.
-
Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.[4]
Antimicrobial Applications
Quinolinone derivatives have a long history as effective antimicrobial agents. The fluoroquinolones, a major class of synthetic antibiotics, are based on the quinolinone scaffold. Research continues to explore novel quinolinone derivatives to combat the growing threat of antimicrobial resistance.
Data Presentation: Antibacterial Activity of Quinolinone Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6c | Staphylococcus aureus (MRSA) | 0.75 | [13] |
| Compound 6c | Vancomycin-resistant Enterococci (VRE) | 0.75 | [13] |
| Compound 6c | Staphylococcus epidermidis (MRSE) | 2.50 | [13] |
| Compound 6l | Gram-positive pathogens | Significant activity | [13] |
| Compound 6o | Gram-positive pathogens | Significant activity | [13] |
| Novel Quinoline Derivatives | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [14] |
| Quinoline-5-sulfonamide (3c) | MRSA isolates | Comparable to Oxacillin/Ciprofloxacin | [6] |
| Quinolone-based dihydrotriazines (93a-c) | S. aureus, E. coli | 2 | [15] |
Experimental Protocols
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the quinolinone derivatives in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5x10⁵ CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
-
Agar Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton agar) and allow them to solidify.
-
Bacterial Lawn: Evenly spread a standardized bacterial suspension over the surface of the agar plate to create a bacterial lawn.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the quinolinone derivative solution (at a known concentration) into each well. A control solvent should also be tested.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.[16]
Neuroprotective Applications
Quinolinone derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration.
Data Presentation: Neuroprotective Activity of Quinolinone Derivatives
| Compound ID | Target/Assay | Activity | Reference |
| QN8 | Human recombinant Acetylcholinesterase (hrAChE) | IC50 = 0.29 µM | [17][18] |
| QN8 | Human recombinant Butyrylcholinesterase (hrBuChE) | IC50 = 12.73 µM | [18] |
| QN9 | hrAChE | 95% inhibition at 10 µM | [18] |
| DQN7 | hrAChE | 88% inhibition at 10 µM | [18] |
Key Signaling Pathways in Quinolinone Neuroprotective Activity
The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress.[19] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[20] Oxidative stress or the presence of certain electrophilic compounds, including some quinolinone derivatives, can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[21] In the nucleus, Nrf2 activates the expression of antioxidant and cytoprotective genes.
Caption: Keap1-Nrf2 antioxidant response pathway activation.
Experimental Protocols
This assay measures the activity of AChE, an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
-
Reagents: Prepare solutions of acetylthiocholine iodide (ATCI, substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).[22]
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the quinolinone derivative at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the quinolinone derivative. Calculate the IC50 value.[22]
Cardiovascular Applications
Quinolinone derivatives have also shown promise as therapeutic agents for cardiovascular diseases. Their mechanisms of action in this area often involve the modulation of enzymes that regulate cardiac muscle contraction and vascular tone.
Data Presentation: Cardiovascular Activity of Quinolinone Derivatives
| Compound ID | Assay | Activity | Reference |
| PDE5 Inhibitors (Quinoline-based) | PDE5 Inhibition | Potent and selective | [23] |
| Cinnoline and Benzimidazole Analogues | PDE10A Inhibition | IC50 in nanomolar range | [24] |
Experimental Protocols
This in vitro model is used to screen for cardioprotective agents that can mitigate the cardiotoxic effects of the chemotherapy drug doxorubicin.[25][26]
-
Cell Culture: Culture H9c2 rat cardiomyoblasts in appropriate medium.
-
Pre-treatment: Pre-treat the H9c2 cells with various concentrations of the quinolinone derivative for a specified period (e.g., 2-24 hours).
-
Doxorubicin Treatment: Expose the cells to a cardiotoxic concentration of doxorubicin (e.g., 1-5 µM) for 24-48 hours.[25][27]
-
Assessment of Cardioprotection: Evaluate the protective effects of the quinolinone derivative using various assays:
-
Cell Viability (MTT Assay): As described in the anticancer section.
-
Apoptosis Assays (e.g., Annexin V/PI staining): Use flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Oxidative Stress Markers: Measure the levels of reactive oxygen species (ROS) and antioxidant enzymes.
-
-
Data Analysis: Compare the outcomes in the doxorubicin-treated group with those in the groups pre-treated with the quinolinone derivative to assess the degree of cardioprotection.
This assay measures the ability of a compound to inhibit PDE enzymes, which are involved in the degradation of cyclic nucleotides (cAMP and cGMP) that play crucial roles in cardiovascular function.
-
Enzyme and Substrate: Use purified recombinant PDE enzymes (e.g., PDE5, PDE10A) and their respective radiolabeled substrates (e.g., [³H]cGMP for PDE5).
-
Reaction Mixture: Prepare a reaction mixture containing the PDE enzyme, the radiolabeled substrate, and the quinolinone derivative at various concentrations in an appropriate buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period.
-
Termination of Reaction: Stop the reaction by adding a stopping reagent (e.g., by boiling or adding a specific inhibitor).
-
Separation of Product: Separate the radiolabeled product (e.g., [³H]5'-GMP) from the unreacted substrate using techniques like chromatography or scintillation proximity assay (SPA).
-
Quantification: Quantify the amount of product formed by measuring radioactivity.
-
Data Analysis: Calculate the percentage of PDE inhibition and determine the IC50 value.[24]
Conclusion
The quinolinone scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. The diverse pharmacological activities of its derivatives, spanning anticancer, antimicrobial, neuroprotective, and cardiovascular applications, underscore the versatility and potential of this chemical class. This technical guide has provided a snapshot of the current landscape, highlighting key quantitative data, experimental methodologies, and the underlying signaling pathways. It is anticipated that continued research in this area, leveraging the information presented herein, will lead to the discovery of new and improved quinolinone-based drugs to address unmet medical needs. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds, as well as exploring novel mechanisms of action and therapeutic targets.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 5. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. ClinPGx [clinpgx.org]
- 9. mdpi.com [mdpi.com]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thymoquinone‑induced autophagy mitigates doxorubicin‑induced H9c2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. New Insights About Doxorubicin-Induced Toxicity to Cardiomyoblast-Derived H9C2 Cells and Dexrazoxane Cytoprotective Effect: Contribution of In Vitro 1H-NMR Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Synthesis of 3-Ethyl-4-hydroxyquinolin-2(1H)-one from Aniline
Abstract
This document provides a detailed protocol for the synthesis of 3-ethyl-4-hydroxyquinolin-2(1H)-one from aniline and diethyl ethylmalonate. This one-pot procedure is a variation of the Conrad-Limpach synthesis, which involves an initial condensation followed by a high-temperature thermal cyclization.[1][2][3][4] The target compound exists in tautomeric forms, with the 4-hydroxy-2(1H)-one isomer being the more stable and commonly isolated product. The protocol described herein is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust method for obtaining this quinolinone scaffold.
Synthetic Pathway & Workflow
The synthesis proceeds in a one-pot reaction where aniline is first condensed with diethyl ethylmalonate. The resulting intermediate undergoes thermal cyclization at elevated temperatures to yield the final quinolinone product, driving the reaction by distilling off ethanol.[5][6]
Figure 1. Experimental workflow for the synthesis of 3-ethyl-4-hydroxyquinolin-2(1H)-one.
Experimental Protocol
This protocol is adapted from established general procedures for the Conrad-Limpach synthesis.[5][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Aniline | Reagent grade, ≥99% | Sigma-Aldrich |
| Diethyl ethylmalonate | Reagent grade, ≥98% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore |
| Hydrochloric Acid (HCl) | 37% (w/w) | VWR Chemicals |
| Ethanol | 200 proof, absolute | Decon Labs |
| Deionized Water | - | In-house |
| Round-bottom flask (100 mL) | - | Pyrex |
| Distillation head & condenser | - | Kimble |
| Heating mantle with controller | - | Glas-Col |
| Metal bath (e.g., sand bath) | - | - |
| Magnetic stirrer and stir bars | - | - |
| Buchner funnel and filter paper | - | - |
| pH indicator paper (Congo red) | - | - |
Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a distillation head and condenser, combine aniline (9.31 g, 100 mmol) and diethyl ethylmalonate (19.76 g, 105 mmol).
-
Thermal Cyclization: Place the flask in a metal bath on a heating mantle. Heat the reaction mixture with stirring first to 220-230°C for 1 hour.[5][6] During this phase, an initial condensation occurs.
-
Product Formation: Increase the temperature to 260-270°C and maintain it until the distillation of ethanol ceases (approximately 3-6 hours).[5][6] The cessation of ethanol distillation indicates the completion of the cyclization.
-
Initial Isolation: Caution: This step involves very hot liquid. While still hot, carefully pour the reaction mixture into a beaker containing 50 mL of vigorously stirred toluene.[5][6]
-
Precipitation: Allow the toluene mixture to cool to room temperature. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Base Extraction: Transfer the filtered solid into a mixture of 0.5 M aqueous sodium hydroxide solution (250-300 mL) and toluene (50 mL).[5][6] Stir until the solid dissolves in the aqueous layer.
-
Purification (Wash): Transfer the mixture to a separatory funnel and separate the layers. Discard the organic (toluene) layer. Wash the aqueous layer with fresh toluene (2 x 40 mL) to remove any non-acidic impurities.[5]
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 10% hydrochloric acid with stirring until the solution is acidic, as indicated by Congo red paper. The product will precipitate.[6]
-
Final Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (100 mL) to remove salts.[6]
-
Drying & Recrystallization: Air-dry the solid. For further purification, recrystallize the product from ethanol to afford pure 3-ethyl-4-hydroxyquinolin-2(1H)-one.[6]
Safety Precautions
-
This procedure must be performed in a well-ventilated fume hood.
-
Aniline is toxic and readily absorbed through the skin. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.
-
The reaction is conducted at very high temperatures (>250°C). Use a sand bath for even heating and take extreme care to avoid thermal burns.
-
Toluene is flammable and volatile. Ensure there are no ignition sources nearby during the work-up.
Data Presentation
Reaction Parameters
| Parameter | Value | Notes |
| Aniline Amount | 9.31 g (100 mmol, 1.0 equiv) | Starting material |
| Diethyl Ethylmalonate | 19.76 g (105 mmol, 1.05 equiv) | Reagent |
| Reaction Temperature 1 | 220-230°C | Initial condensation phase[5][6] |
| Reaction Temperature 2 | 260-270°C | Cyclization and ethanol removal phase[5][6] |
| Reaction Time | 4-7 hours total | Monitor by ethanol distillation[5] |
| Expected Yield | ~60-70% | Based on analogous reactions[6] |
Expected Product Characterization
| Property | Expected Value |
| Chemical Name | 3-Ethyl-4-hydroxy-1H-quinolin-2(1H)-one |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 223-225 °C (Reported for an analogous compound)[6] |
| Solubility | Soluble in aqueous base; sparingly soluble in toluene. |
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. jptcp.com [jptcp.com]
- 4. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 5. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
proline-catalyzed synthesis of 3-ethyl-2-hydroxy-1H-quinolin-4-one
Application Note & Protocol
Topic: Proline-Catalyzed Synthesis of 3-ethyl-2-hydroxy-1H-quinolin-4-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of this compound, a quinolinone derivative of interest in medicinal chemistry. The synthesis employs L-proline as an efficient and environmentally benign organocatalyst. Quinolone scaffolds are pivotal in the development of pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties[1][2]. The use of proline, a naturally occurring amino acid, aligns with the principles of green chemistry, offering a sustainable alternative to traditional metal-based catalysts[3]. This protocol outlines a plausible one-pot condensation reaction, providing detailed methodologies, representative data, and visualizations of the reaction mechanism and experimental workflow.
Introduction
Quinolinones are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules[2]. The development of efficient and sustainable synthetic routes to these scaffolds is a key objective in medicinal and materials chemistry[4][5]. Traditional methods for quinoline synthesis, such as the Conrad-Limpach and Friedländer reactions, often require harsh conditions or metal catalysts[6][7].
Organocatalysis has emerged as a powerful tool in modern organic synthesis. L-proline, in particular, has been recognized as a versatile and effective catalyst for a variety of transformations, including the synthesis of heterocyclic compounds[3][8][9]. Its mechanism of action often involves the formation of enamine or iminium ion intermediates, which facilitate carbon-carbon bond formation with high efficiency and selectivity[3].
This application note details a representative L-proline-catalyzed protocol for the synthesis of this compound from aniline and diethyl 2-ethylmalonate. This method offers several advantages, including operational simplicity, mild reaction conditions, and the use of a non-toxic, inexpensive catalyst.
Proposed Reaction Scheme
The overall transformation involves the condensation and subsequent cyclization of aniline with diethyl 2-ethylmalonate, catalyzed by L-proline.
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure based on established methods for L-proline catalyzed synthesis of quinoline derivatives[8][10]. Optimization may be required to achieve maximum yield.
Materials and Reagents:
-
Aniline (freshly distilled)
-
Diethyl 2-ethylmalonate
-
L-proline
-
Ethanol (EtOH)
-
Toluene
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 10% solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (10.0 mmol, 1.0 eq.), diethyl 2-ethylmalonate (11.0 mmol, 1.1 eq.), and L-proline (1.5 mmol, 0.15 eq.).
-
Solvent Addition: Add 15 mL of a suitable solvent (e.g., ethanol, toluene, or perform under solvent-free conditions as indicated in Table 1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter it and wash with cold ethanol.
-
Extraction (if no precipitate forms): If the product is soluble, remove the solvent under reduced pressure. Dissolve the residue in 50 mL of toluene and wash with 1 M NaOH (2 x 25 mL) to remove unreacted starting materials and the catalyst.
-
Acidification: Treat the combined aqueous layers with 10% HCl until the solution is acidic (pH ~5-6), which will precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Quantitative Data
The following table summarizes representative data based on typical outcomes for proline-catalyzed quinoline syntheses. These values serve as a baseline for reaction optimization.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
| 1 | 10 | Ethanol | 80 | 10 | 75 |
| 2 | 15 | Ethanol | 80 | 8 | 82 |
| 3 | 15 | Toluene | 100 | 6 | 88 |
| 4 | 20 | Toluene | 100 | 6 | 89 |
| 5 | 15 | Solvent-free | 100 | 4 | 92 |
*Yields are hypothetical and represent isolated product after purification.
Proposed Catalytic Cycle & Workflow
A. Proposed Proline-Catalyzed Mechanism
L-proline is believed to catalyze the reaction through an enamine pathway. The secondary amine of proline reacts with a carbonyl group of the malonate ester to form an enamine, which then undergoes cyclization.
Caption: Proposed catalytic cycle for the L-proline catalyzed synthesis.
B. Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure from setup to final analysis.
Caption: Step-by-step experimental workflow for synthesis and purification.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. oiccpress.com [oiccpress.com]
- 9. l-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-ethyl-2-hydroxy-1H-quinolin-4-one in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 3-ethyl-2-hydroxy-1H-quinolin-4-one in various antimicrobial assays. The information is intended to guide researchers in evaluating the antimicrobial potential of this compound and similar quinolinone derivatives.
Introduction
Quinolone compounds have long been a cornerstone of antimicrobial research and development, with many derivatives finding clinical use as potent antibiotics. The 4-hydroxy-2-quinolone scaffold, in particular, has been identified as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial and antifungal properties. This compound belongs to this promising class of molecules. Its structural features suggest potential interference with essential bacterial processes. These notes offer standardized methods to explore and quantify this potential antimicrobial activity.
Presumed Mechanism of Action
The primary antibacterial mechanism for quinolone antibiotics involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death. While this is the generally accepted mechanism for the broader quinolone class, the specific interactions and potential secondary targets of this compound may vary.
Antimicrobial Activity Data
While specific antimicrobial data for this compound is not extensively available in the public domain, the following tables summarize representative Minimum Inhibitory Concentration (MIC) values for structurally related 3-alkyl-4-hydroxy-2-quinolone analogs against common bacterial and fungal strains. This data provides a baseline for expected activity and a starting point for assay concentration ranges. The length of the alkyl chain at the C-3 position has been shown to significantly impact antimicrobial activity.
Table 1: Representative Antibacterial Activity of 3-Alkyl-4-hydroxy-2-quinolone Analogs
| Compound (Alkyl Chain) | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
| 3-Heptyl-4-hydroxy-2-quinolone | 125 - 500 | > 1000 |
| 3-Nonyl-4-hydroxy-2-quinolone | 125 - 500 | > 1000 |
| 3-Undecyl-4-hydroxy-2-quinolone | 62.5 - 250 | > 1000 |
| 3-Tridecyl-4-hydroxy-2-quinolone | 31.25 - 125 | > 1000 |
Note: Data is extrapolated from studies on 3-alkyl-4-hydroxy-2-quinolone derivatives. The exact MIC for the 3-ethyl derivative may vary.
Table 2: Representative Antifungal Activity of 3-Alkyl-4-hydroxy-2-quinolone Analogs
| Compound (Alkyl Chain) | Aspergillus flavus (IC₅₀ in µg/mL) |
| 3-Heptyl-4-hydroxy-2-quinolone | ~ 25 |
| 3-Nonyl-4-hydroxy-2-quinolone | ~ 1.05 |
| 3-Undecyl-4-hydroxy-2-quinolone | ~ 5 |
| 3-Tridecyl-4-hydroxy-2-quinolone | ~ 10 |
Note: Data is extrapolated from studies on 3-alkyl-4-hydroxy-2-quinolone derivatives. The exact IC₅₀ for the 3-ethyl derivative may vary.
Experimental Protocols
The following are detailed protocols for common antimicrobial susceptibility tests suitable for evaluating this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth culture.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35-37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Further dilute in CAMHB to achieve the desired starting concentration for serial dilutions.
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Setup: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the starting compound solution to the first column of wells and mix. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of dilutions. d. Add 10 µL of the standardized inoculum to each well, except for the negative control wells. e. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Protocol 2: Agar Disk Diffusion Assay
This qualitative method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
This compound
-
Solvent (e.g., DMSO)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35-37°C)
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Preparation and Placement: a. Dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL). b. Aseptically apply a defined volume (e.g., 10 µL) of the compound solution onto sterile paper disks and allow the solvent to evaporate. c. Place the impregnated disks onto the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar. d. Include a disk impregnated only with the solvent as a negative control.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
Data Interpretation and Further Steps
The results from these assays will provide a preliminary assessment of the antimicrobial activity of this compound. A significant zone of inhibition in the disk diffusion assay and a low MIC value from the broth microdilution assay indicate promising antimicrobial potential.
Further investigations could include:
-
Determination of Minimum Bactericidal Concentration (MBC): To ascertain whether the compound is bacteriostatic or bactericidal.
-
Time-Kill Kinetic Assays: To evaluate the rate at which the compound kills the target microorganism.
-
Spectrum of Activity: Testing against a broader panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by the compound.
-
In vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of infection.
By following these standardized protocols, researchers can generate reliable and reproducible data to advance the understanding and potential application of this compound as a novel antimicrobial agent.
Application Note: Protocol for the Crystallization of 3-ethyl-2-hydroxy-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the crystallization of 3-ethyl-2-hydroxy-1H-quinolin-4-one, a quinolinone derivative of interest in pharmaceutical research due to the diverse biological activities of this class of compounds, including potential anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The protocol outlines methods for solvent selection, solubility determination, and various crystallization techniques such as slow evaporation, cooling crystallization, and vapor diffusion. Data presentation guidelines and a visual workflow are included to aid researchers in obtaining high-quality crystals suitable for X-ray diffraction and other analytical techniques.
Introduction
Quinolinone derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry.[2] The 4-hydroxy-2-quinolinone scaffold, in particular, is a privileged structure found in numerous natural products and synthetic compounds with diverse pharmacological activities. The successful crystallization of these compounds is a critical step in their structural elucidation and drug development pipeline, enabling detailed analysis of their three-dimensional structure, which is essential for understanding their mechanism of action and for structure-based drug design. This protocol provides a comprehensive guide to achieving crystalline this compound.
Experimental Protocols
Materials and Equipment
-
This compound (synthesized and purified)
-
Analytical balance
-
Spatula
-
Vials (various sizes)
-
Test tubes
-
Beakers
-
Magnetic stirrer and stir bars
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Microscope
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, N,N-dimethylformamide (DMF))
Synthesis of this compound (General Approach)
A common synthetic route to 4-hydroxyquinolin-2-ones involves the cyclization of an appropriate aniline with a malonic acid derivative. While a specific synthesis for the title compound was not found, a general procedure can be adapted from the synthesis of similar compounds.[2] For instance, reacting an aniline with diethyl ethylmalonate at elevated temperatures is a known method for preparing related quinolinones.[2] Purification of the crude product is typically achieved by washing with a non-polar solvent like toluene, followed by dissolution in an aqueous base, treatment with decolorizing charcoal, and subsequent precipitation by acidification.[4] The final purification step often involves recrystallization from a suitable solvent.[4]
Solvent Screening and Solubility Determination
A critical step in developing a crystallization protocol is the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit moderate solubility of the compound at elevated temperatures and low solubility at lower temperatures.
Protocol:
-
Place a small, accurately weighed amount (e.g., 10 mg) of this compound into separate vials.
-
To each vial, add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, DMF) in small, measured increments (e.g., 0.1 mL).
-
After each addition, stir the mixture at room temperature to assess solubility.
-
If the compound does not dissolve at room temperature, gently warm the vial on a hot plate while stirring.
-
Record the volume of solvent required to fully dissolve the compound at both room temperature and at an elevated temperature.
-
This data will help identify suitable solvents for crystallization. Solvents in which the compound is sparingly soluble at room temperature but readily soluble upon heating are good candidates for cooling crystallization. Solvents in which the compound is moderately soluble are suitable for slow evaporation. For vapor diffusion, a solvent in which the compound is highly soluble will be paired with an anti-solvent in which it is insoluble.
Data Presentation:
Summarize the solubility data in a table for easy comparison.
| Solvent | Solubility at Room Temp. (mg/mL) | Solubility at Elevated Temp. (mg/mL) | Observations |
| Ethanol | |||
| Methanol | Recrystallization from methanol has been reported for similar compounds.[5] | ||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Toluene | |||
| DMF | Solubility of related compounds is often high in DMF.[4] |
(Note: The user should populate this table with their experimental data.)
Crystallization Methods
Based on the solubility data, select the most appropriate crystallization method.
Method A: Slow Evaporation
-
Dissolve the compound in a suitable solvent (one with moderate solubility at room temperature) to create a near-saturated solution.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the filtrate to a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days.
Method B: Cooling Crystallization
-
Dissolve the compound in a minimal amount of a suitable solvent (one with high solubility at elevated temperature and low solubility at room temperature) at an elevated temperature.
-
Filter the hot solution to remove any impurities.
-
Allow the solution to cool slowly to room temperature.
-
For further crystal growth, the solution can be placed in a refrigerator or freezer.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
Method C: Vapor Diffusion
This method is particularly useful when only small amounts of the compound are available.
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a larger vial with a screw cap).
-
Add a larger volume of a "poor" or "anti-solvent" (in which the compound is insoluble) to the bottom of the larger container, ensuring the level of the anti-solvent is below the opening of the inner vial.
-
Seal the outer container and leave it undisturbed. The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization. A common combination is using a good solvent like dichloromethane or chloroform and an anti-solvent like hexane or cyclohexane.[6]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystallization of this compound.
Caption: Workflow for the crystallization of this compound.
Potential Biological Significance and Signaling Pathways
Quinolinone derivatives have been investigated for a wide range of biological activities. They are known to act as inhibitors of various enzymes and have shown potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[1][2][3] For instance, some quinolones can act as topoisomerase inhibitors, which is a key mechanism in their anticancer and antibacterial effects. The 4-hydroxy-2-quinolinone core is also a feature of compounds that modulate immune responses. While the specific signaling pathway for this compound is not defined without further biological testing, a hypothetical pathway based on the known activities of related compounds could involve the inhibition of key cellular proliferation or inflammatory signaling cascades.
The diagram below illustrates a generalized signaling pathway that could be targeted by quinolinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cibtech.org [cibtech.org]
- 5. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 6. unifr.ch [unifr.ch]
Application of 3-ethyl-2-hydroxy-1H-quinolin-4-one in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This document provides detailed application notes and experimental protocols for the investigation of a specific quinolinone derivative, 3-ethyl-2-hydroxy-1H-quinolin-4-one , in cancer research. While extensive data on this particular derivative is not yet available, this guide offers a comprehensive framework for its evaluation based on the known anticancer properties of the broader quinolinone class. The protocols outlined herein will enable researchers to assess its cytotoxic effects, elucidate its mechanism of action, and explore its potential as a novel therapeutic agent. Quinolinone derivatives have been shown to induce cancer cell death through mechanisms such as apoptosis and cell cycle arrest.[1][3]
Introduction to Quinolinone Derivatives in Oncology
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. In oncology, quinolinone derivatives have garnered significant attention for their ability to target various hallmarks of cancer.[1][2] Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of programmed cell death (apoptosis).[2][4] Many quinolinone-based compounds have demonstrated potent cytotoxic activity against a range of cancer cell lines, including those of the breast, lung, colon, and leukemia.[1]
Note: As this compound is a novel or less-studied compound, the following sections provide a generalized approach for its investigation, drawing upon established methodologies for analogous compounds.
Potential Mechanism of Action
Based on the known activities of similar quinolinone derivatives, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest. The proposed signaling pathway involves the modulation of key regulatory proteins.
Caption: Proposed mechanism of action for this compound.
Data Presentation: Hypothetical Cytotoxicity and Apoptotic Induction
The following tables present hypothetical data for the cytotoxic and pro-apoptotic effects of this compound against various cancer cell lines. These tables serve as a template for presenting experimental findings.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 8.5 |
| MDA-MB-231 | Breast Cancer | 12.2 |
| A549 | Lung Cancer | 15.7 |
| HCT116 | Colon Cancer | 9.8 |
| HeLa | Cervical Cancer | 11.3 |
| K-562 | Leukemia | 5.2 |
| 184B5 | Non-cancer Breast | > 50 |
| MCF10A | Non-cancer Breast | > 50 |
Table 2: Induction of Apoptosis by this compound (24h Treatment)
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| MCF-7 | 0 (Control) | 4.2 |
| 5 | 25.8 | |
| 10 | 48.9 | |
| HCT116 | 0 (Control) | 3.8 |
| 5 | 22.1 | |
| 10 | 45.3 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.[5]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[6][7]
Caption: Western blotting workflow for apoptosis protein analysis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
The application notes and protocols provided in this document offer a robust framework for the initial investigation of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, and elucidating its effects on apoptosis and cell cycle progression, researchers can gain valuable insights into its therapeutic potential. The provided templates for data presentation and visualizations will aid in the clear and concise communication of experimental findings. It is crucial to adapt and optimize these protocols for specific cell lines and experimental conditions.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: 3-Ethyl-2-hydroxy-1H-quinolin-4-one as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-ethyl-2-hydroxy-1H-quinolin-4-one, a key heterocyclic intermediate for the synthesis of a diverse range of biologically active molecules. This document outlines its synthesis, key reactions, and potential applications in drug discovery, supported by detailed experimental protocols and data presented for clarity and reproducibility.
Introduction
This compound (CAS No. 1873-60-5) is a member of the quinolinone family, a class of bicyclic heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] Quinolinones, in general, are recognized for their wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3]
The subject molecule exists in tautomeric equilibrium with 3-ethyl-4-hydroxy-1H-quinolin-2-one. The prevalence of a specific tautomer can be influenced by the solvent and substitution patterns.[4] This intermediate serves as a valuable scaffold for the development of novel therapeutic agents due to its versatile chemical reactivity, allowing for modifications at various positions of the quinolinone ring.
Synthesis of the Core Intermediate
The synthesis of the this compound core can be achieved through established methods for quinolinone synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions, which involve the cyclization of aniline derivatives with substituted malonic esters.[5]
General Synthetic Workflow
The synthesis typically proceeds via the thermal condensation of an appropriate aniline with diethyl ethylmalonate, followed by cyclization at high temperatures. The resulting product can then be isolated and purified.
Caption: General workflow for the synthesis of the quinolinone intermediate.
Applications in the Synthesis of Bioactive Molecules
This compound is a versatile precursor for a variety of derivatives with potential therapeutic applications. The presence of reactive sites, including the hydroxyl group, the active methylene group at the 3-position, and the aromatic ring, allows for a range of chemical modifications.
Key Derivatization Reactions
-
Alkylation and Acylation: The hydroxyl and secondary amine functionalities can be targeted for O- and N-alkylation or acylation to introduce diverse substituents, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties.
-
Electrophilic Substitution: The aromatic ring of the quinolinone scaffold is amenable to electrophilic substitution reactions such as halogenation and nitration, providing further avenues for functionalization.
-
Condensation Reactions: The active methylene group can participate in condensation reactions with aldehydes and other electrophiles to construct more complex molecular architectures.
The derivatization of the quinolinone core can lead to compounds with a range of biological activities. For instance, the broader class of quinolones has been extensively studied for its antibacterial effects, which are primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV.[6] Furthermore, various quinolinone derivatives have demonstrated potent anticancer activity.[7]
Caption: Key derivatization pathways for the quinolinone intermediate.
Potential Signaling Pathway Inhibition
While specific signaling pathways for derivatives of this compound are not extensively documented, the broader quinolone class is well-known for its antibacterial mechanism of action. Fluoroquinolones, a prominent subgroup, target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[6] Inhibition of these enzymes leads to a cascade of events culminating in bacterial cell death.
Caption: Simplified pathway of quinolone antibacterial action.
Experimental Protocols
The following are generalized protocols for the synthesis of the parent quinolinone and a representative derivatization. Researchers should optimize these conditions based on their specific substrates and available laboratory equipment.
Protocol 1: Synthesis of 3-Ethyl-4-hydroxy-1H-quinolin-2-one
Materials:
-
Aniline (1 equivalent)
-
Diethyl ethylmalonate (1.1 equivalents)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
A mixture of aniline and diethyl ethylmalonate is heated in a high-boiling point solvent.
-
The reaction temperature is gradually increased to facilitate the condensation and subsequent cyclization, with the removal of ethanol.
-
After the reaction is complete (monitored by TLC), the mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.
-
The solid is then dissolved in an aqueous NaOH solution and washed with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities.
-
The aqueous layer is acidified with HCl to precipitate the desired 3-ethyl-4-hydroxy-1H-quinolin-2-one.
-
The precipitate is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Protocol 2: N-Alkylation of 3-Ethyl-4-hydroxy-1H-quinolin-2-one
Materials:
-
3-Ethyl-4-hydroxy-1H-quinolin-2-one (1 equivalent)
-
Alkyl halide (e.g., ethyl iodide, 1.2 equivalents)
-
Base (e.g., potassium carbonate, 2 equivalents)
-
Solvent (e.g., anhydrous DMF or acetone)
Procedure:
-
To a solution of 3-ethyl-4-hydroxy-1H-quinolin-2-one in the chosen anhydrous solvent, the base is added.
-
The alkyl halide is added dropwise to the suspension at room temperature.
-
The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis and derivatization of quinolinone cores based on literature for analogous compounds, as specific data for this compound is limited.
| Reaction | Starting Material | Product | Yield (%) | Reference |
| Conrad-Limpach Cyclization | Aniline, Diethyl ethylmalonate | 3-Ethyl-4-hydroxy-1H-quinolin-2-one | 60-80 | [5] (Analogous) |
| N-Alkylation | 4-hydroxy-1H-quinolin-2-one | 1-Alkyl-4-hydroxy-quinolin-2-one | 70-90 | [1] (Analogous) |
| Bromination | 4-hydroxy-1H-quinolin-2-one | 3-Bromo-4-hydroxy-1H-quinolin-2-one | 80-95 | [8] (Analogous) |
Note: Yields are highly dependent on specific reaction conditions and substrates.
Conclusion
This compound represents a valuable and versatile intermediate in the field of organic and medicinal chemistry. Its accessible synthesis and multiple points for chemical modification make it an attractive scaffold for the development of novel compounds with a wide range of potential therapeutic applications. The protocols and data provided herein serve as a foundational guide for researchers to explore the synthetic utility of this important building block in their drug discovery and development endeavors. Further research into the specific biological targets of its derivatives will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note & Protocols: Development of Novel Derivatives from 3-ethyl-2-hydroxy-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The core compound, 3-ethyl-2-hydroxy-1H-quinolin-4-one, presents multiple sites for chemical modification, offering a versatile platform for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis, biological evaluation, and preliminary mechanism of action studies for new derivatives of this promising scaffold.
Synthesis of Novel Derivatives
A common strategy to enhance the biological activity of the quinolin-4-one core is through N-alkylation. The following protocol details a general method for the synthesis of N-substituted derivatives.
Protocol 1.1: Synthesis of N-Substituted Derivatives of this compound
Objective: To introduce various substituents at the N-1 position of the quinolin-4-one ring to explore structure-activity relationships (SAR).
Materials:
-
This compound
-
Substituted benzyl halide (e.g., 4-chlorobenzyl chloride, 4-methoxybenzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired substituted benzyl halide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-substituted derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 1: Synthetic workflow for N-alkylation.
In Vitro Biological Evaluation
Following synthesis and purification, the novel derivatives are screened for their biological activities. Quinolin-4-ones are frequently investigated for their anticancer and antimicrobial potential.[1][5]
Protocol 2.1: Anticancer Activity using MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against a human cancer cell line (e.g., MCF-7, breast cancer).
Materials:
-
Human cancer cell line (e.g., MCF-7) and a non-cancerous cell line (e.g., MCF-10A)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized derivatives, dissolved in DMSO to create stock solutions (e.g., 10 mM)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Multichannel pipette, CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well in 100 µL of media and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and doxorubicin in culture media from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the old media and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (media with DMSO) and untreated control wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the media containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting a dose-response curve (percentage viability vs. log concentration).
Protocol 2.2: Antimicrobial Activity using Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial strains.[6][7]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Synthesized derivatives and standard antibiotics (e.g., Ciprofloxacin) in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Add 50 µL of sterile MHB to each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in MHB) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
Prepare a bacterial suspension by diluting the 0.5 McFarland stock to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of this standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Quantitative data from the screening assays should be summarized for clear comparison.
Table 1: Anticancer Activity of Quinolin-4-one Derivatives (Compound 1a-1e)
| Compound ID | R-Group (at N-1) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. MCF-10A | Selectivity Index (SI)* |
|---|---|---|---|---|
| 1a | -CH₂-Ph | 15.2 | > 100 | > 6.6 |
| 1b | -CH₂-(4-Cl-Ph) | 4.8 | 85.3 | 17.8 |
| 1c | -CH₂-(4-OCH₃-Ph) | 11.5 | > 100 | > 8.7 |
| 1d | -CH₂-(4-NO₂-Ph) | 2.1 | 50.1 | 23.9 |
| 1e | -CH₂-(3-Cl-Ph) | 6.3 | 92.4 | 14.7 |
| Doxorubicin | (Positive Control) | 0.8 | 5.4 | 6.8 |
*SI = IC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells)
Table 2: Antimicrobial Activity (MIC) of Quinolin-4-one Derivatives (Compound 1a-1e)
| Compound ID | R-Group (at N-1) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
|---|---|---|---|
| 1a | -CH₂-Ph | 32 | 64 |
| 1b | -CH₂-(4-Cl-Ph) | 8 | 32 |
| 1c | -CH₂-(4-OCH₃-Ph) | 16 | 64 |
| 1d | -CH₂-(4-NO₂-Ph) | 4 | 16 |
| 1e | -CH₂-(3-Cl-Ph) | 8 | 32 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Preliminary Mechanism of Action Studies
Active compounds from the initial screens, particularly those with potent anticancer activity, should be further investigated to elucidate their mechanism of action. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer, making it a key therapeutic target.[8][9][10] Several quinoline derivatives have been reported to modulate this pathway.[11][12]
Figure 2: Potential inhibition points in the PI3K/Akt pathway.
Protocol 3.1: Western Blot Analysis of PI3K/Akt Pathway Proteins
Objective: To assess if the lead compounds inhibit the PI3K/Akt/mTOR pathway by measuring the phosphorylation levels of key proteins like Akt and mTOR.
Materials:
-
MCF-7 cells
-
Lead compounds (e.g., Compound 1d)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate MCF-7 cells and allow them to attach overnight.
-
Treat the cells with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Quantify the protein concentration in the supernatant using a BCA assay.
-
Normalize protein samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane (if necessary) and re-probe for total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Analyze the band intensities to determine the relative change in protein phosphorylation.
Figure 3: Overall experimental workflow.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the synthesis, biological evaluation, and initial mechanistic investigation of novel derivatives based on the this compound scaffold. By systematically applying these methodologies, researchers can efficiently identify and characterize new lead compounds with potential therapeutic applications in oncology and infectious diseases. The structured approach to data presentation and workflow visualization facilitates clear analysis and decision-making throughout the early stages of the drug discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Biological Activities of Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Biological Activity Testing of 3-Ethyl-2-hydroxy-1H-quinolin-4-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinone scaffolds are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives of the quinolin-4-one core, particularly those with substitutions at the 2 and 3 positions, have demonstrated a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the in vitro evaluation of the biological activity of 3-ethyl-2-hydroxy-1H-quinolin-4-one and its structural analogs.
It is important to note that this compound can exist in tautomeric forms, including 3-ethyl-4-hydroxy-1H-quinolin-2-one. The biological data presented herein is for structurally related 4-hydroxy-2(1H)-quinolone derivatives, as specific data for the exact title compound is limited in publicly available literature. These protocols and data serve as a representative guide for researchers investigating this class of compounds.
Data Presentation: Biological Activities of 3-Substituted-4-hydroxy-2(1H)-quinolone Analogs
The following tables summarize the quantitative data for the biological activities of various 3-substituted-4-hydroxy-2(1H)-quinolone derivatives, providing a comparative overview of their potential therapeutic efficacy.
Table 1: Anticancer Activity of 4-Substituted-3-hydroxyquinolin-2(1H)-one Derivatives
| Compound ID | Substitution at C4 | Test Model (Cell Line) | IC50 (µM) | Reference |
| Analog 1 | Carboxylate | MCF-7 (Breast Cancer) | 4.82 | [1][2] |
| Analog 2 | Carboxylate | NCI-H460 (Lung Cancer) | 1.8 | [1][2] |
| Analog 3 | L-leucine carboxamide | MCF-7 (Breast Cancer) | 15.1 | [1][2] |
| Analog 4 | L-leucine carboxamide | NCI-H460 (Lung Cancer) | 2.7 | [1][2] |
Table 2: Antimicrobial Activity of 3-Substituted-4-hydroxy-2-quinolone Analogs
| Compound ID | 3-Substituent | Test Organism | MIC (µg/mL) | Reference |
| Analog 5 | Nonyl (brominated) | Aspergillus flavus | 1.05 (IC50) | [3] |
| Analog 6 | Thiophen-2-yl | Various bacteria | Moderate Activity | [4] |
| Analog 7 | 2,4-dichlorophenyl | Various bacteria | Moderate Activity | [4] |
Note: The exact compound this compound was not explicitly tested in the cited literature. The data presented is for structurally similar compounds to provide a baseline for expected activities.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to guide researchers in the evaluation of this compound and its analogs.
Anticancer Activity: MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, NCI-H460)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity: Measurement of Pro-inflammatory Cytokines
This protocol describes the measurement of TNF-α and IL-6 inhibition in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of each cytokine production by the test compound compared to the LPS-stimulated control.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound
-
Positive control antibiotic/antifungal
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Mandatory Visualizations
Experimental Workflow for Anticancer Cytotoxicity Testing
Caption: Workflow for MTT-based in vitro anticancer activity assessment.
Signaling Pathway: Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis pathway potentially modulated by quinolinone derivatives.
Signaling Pathway: NF-κB Mediated Inflammation
Caption: Inhibition of the NF-κB signaling pathway by quinolinone derivatives.
References
Application Notes and Protocols for Anti-Inflammatory Studies of 3-ethyl-2-hydroxy-1H-quinolin-4-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-4-one scaffolds are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory properties. These compounds are known to target key enzymes and signaling pathways involved in the inflammatory cascade. This document provides detailed application notes and protocols for the investigation of the anti-inflammatory potential of 3-ethyl-2-hydroxy-1H-quinolin-4-one and its structurally related analogs. While specific data for this compound is limited in publicly available literature, the provided protocols and data from closely related 4-hydroxy-2-quinolinone derivatives offer a strong framework for its evaluation.
The primary mechanisms through which quinolin-4-one derivatives may exert their anti-inflammatory effects include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the suppression of nitric oxide (NO) production. These pathways are critical in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Potential Anti-Inflammatory Signaling Pathways
The anti-inflammatory activity of quinolin-4-one derivatives is hypothesized to involve the modulation of key signaling pathways that regulate the inflammatory response. A potential mechanism is the inhibition of the arachidonic acid cascade, thereby reducing the production of pro-inflammatory mediators.
Caption: Potential mechanism of anti-inflammatory action of quinolin-4-one derivatives.
Quantitative Data Summary
The following tables summarize the anti-inflammatory activity of various 4-hydroxy-2-quinolinone derivatives, which can serve as a reference for predicting the potential efficacy of this compound.
Table 1: Lipoxygenase (LOX) Inhibitory Activity of 4-hydroxy-2-quinolinone Carboxamide Derivatives
| Compound ID | Modification on Quinolinone Core | IC50 (µM) for Soybean LOX Inhibition | Reference |
| 3h | N-methyl, 2-methyl-cyclohexyl carboxamide | 10 | [1] |
| 3s | N-methyl, cyclohexyl carboxamide | 10 | [1] |
| 3g | N-phenyl, 4-hydroxyphenyl carboxamide | 27.5 | [1] |
| 11e | Hybrid with acetylated ferulic acid | 52 | [1] |
Table 2: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Quinazolinone Derivatives
| Compound ID | General Structural Class | % Inhibition at 0.1 mg/mL | IC50 (µM) | Reference |
| 3a | 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Not Reported | 281.37 | [2] |
| 3g | 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Not Reported | 251.78 | [2] |
| Celecoxib | Standard COX-2 Inhibitor | Not Reported | 0.136 x 10⁻³ | [2] |
Table 3: Nitric Oxide (NO) Production Inhibitory Activity
| Compound Class | Cell Line | % Inhibition (Concentration) | IC50 (µM) | Reference |
| Quinoa Leaf Extracts | RAW 264.7 | 10.2% to 38.1% (1-100 µg/ml) | Not Determined | [3] |
| Synthetic Flavones | RAW 264.7 | Not Applicable | 17.1 - 19.7 | [4] |
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols can be adapted for the evaluation of this compound.
Cyclooxygenase (COX-2) Inhibition Assay (In Vitro)
This protocol is a generalized procedure for determining the COX-2 inhibitory activity of a test compound.
Caption: Workflow for in vitro COX-2 inhibition assay.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Celecoxib)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Prostaglandin E2 (PGE2) EIA Kit
Procedure:
-
Prepare solutions of the test compound and reference inhibitor at various concentrations.
-
In a microplate, add the reaction buffer, COX-2 enzyme, and either the test compound, reference inhibitor, or vehicle control.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a suitable reagent (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Lipoxygenase (LOX) Inhibition Assay (In Vitro)
This protocol outlines a general method for assessing the lipoxygenase inhibitory potential of a test compound.
Caption: Workflow for in vitro lipoxygenase inhibition assay.
Materials:
-
Soybean lipoxygenase (Type I-B)
-
Linoleic acid (substrate)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Nordihydroguaiaretic acid - NDGA)
-
Borate buffer (e.g., 0.2 M, pH 9.0)
Procedure:
-
Prepare solutions of the test compound and reference inhibitor at various concentrations.
-
In a quartz cuvette, mix the borate buffer and the soybean lipoxygenase solution.
-
Add the test compound, reference inhibitor, or vehicle control to the cuvette and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the linoleic acid solution.
-
Immediately monitor the increase in absorbance at 234 nm for a defined period (e.g., 5 minutes) using a spectrophotometer. The formation of conjugated dienes from linoleic acid by LOX results in an increase in absorbance at this wavelength.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This protocol describes a cell-based assay to measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for nitric oxide production inhibition assay in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include a vehicle control (cells with LPS but no test compound) and a negative control (cells without LPS or test compound).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent. a. Add the Griess reagent components to the supernatant according to the kit's instructions. b. Incubate at room temperature for a specified time to allow for color development.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Create a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value. It is also crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of this compound as a potential anti-inflammatory agent. While direct experimental data for this specific compound is not yet widely available, the information on related 4-hydroxy-2-quinolinone derivatives suggests that it may exhibit inhibitory activity against key inflammatory targets. Researchers are encouraged to utilize these methodologies to elucidate the anti-inflammatory profile and mechanism of action of this and other novel quinolin-4-one compounds.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
- 2. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antioxidant activity and nitric oxide production of extracts obtained from the leaves of Chenopodium quinoa Willd - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of 3-ethyl-2-hydroxy-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental study of 3-ethyl-2-hydroxy-1H-quinolin-4-one, a member of the quinolinone class of heterocyclic compounds. Quinolinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] This document outlines the synthesis, characterization, and protocols for evaluating the biological activity of this compound.
Synthesis of this compound
A general and effective method for the synthesis of 4-hydroxy-2-quinolinone derivatives involves the thermal condensation of an appropriate aniline with a substituted diethyl malonate.[3] This procedure can be adapted for the synthesis of this compound.
Protocol:
-
In a flask equipped with a distillation head, combine the starting aniline (100 mmol) and diethyl ethylmalonate (102 mmol).
-
Heat the mixture on a metal bath at 220-230°C for 1 hour.
-
Increase the temperature to 260-270°C and continue heating until the distillation of ethanol ceases (approximately 3-6 hours).
-
Carefully pour the hot reaction mixture into stirred toluene (50 mL) and allow it to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Dissolve the precipitate in 0.5M aqueous sodium hydroxide solution (250 mL) and wash with toluene (2 x 40 mL) to remove non-acidic impurities.
-
Treat the aqueous layer with decolorizing charcoal, filter, and then acidify with 10% HCl until the solution is acidic to Congo red paper.
-
Collect the precipitated this compound by filtration, wash with water, and if necessary, purify by recrystallization.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Characterization of this compound
The synthesized compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Elemental Analysis: To determine the elemental composition.
Biological Activity Evaluation
Based on the known activities of related quinolinone derivatives, this compound is a candidate for screening against various biological targets.
Anticancer Activity
Numerous 3-substituted 4-hydroxy-2-quinolinone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways in cancer progression, such as the PI3K/Akt pathway.
Inferred Signaling Pathway:
Caption: Plausible anticancer signaling pathway.
Experimental Protocol: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.[6]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, K-562) in a 96-well plate at a density of 2.5 x 103 cells per well in 100 µL of culture medium.[6]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of each dilution to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for another 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Hypothetical Anticancer Activity Data
| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |
| HeLa | 1 | 85 | 15.2 |
| 10 | 55 | ||
| 50 | 20 | ||
| MCF-7 | 1 | 90 | 22.5 |
| 10 | 65 | ||
| 50 | 30 | ||
| K-562 | 1 | 92 | 28.1 |
| 10 | 70 | ||
| 50 | 35 |
Antimicrobial Activity
4-Hydroxy-2-quinolone analogs have shown promising antibacterial and antifungal activities.[7][8] The presence of a long alkyl side chain at the C-3 position has been shown to influence antimicrobial potency.[7]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus flavus) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Table 2: Hypothetical Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 64 |
| Escherichia coli | >128 |
| Aspergillus flavus | 32 |
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner, such as in the tables provided above. This allows for easy comparison of the compound's activity across different cell lines or microbial strains. The results should be interpreted in the context of existing literature on quinolinone derivatives to understand structure-activity relationships and potential mechanisms of action.
Disclaimer: The provided protocols and data are for illustrative purposes. Researchers should optimize experimental conditions and validate all findings. The signaling pathway is inferred from related compounds and requires experimental validation for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-ethyl-2-hydroxy-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-ethyl-2-hydroxy-1H-quinolin-4-one and its derivatives are members of the quinolinone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules with a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The efficacy and safety of any potential drug candidate are critically dependent on its purity. Therefore, robust and efficient purification techniques are essential during its synthesis and isolation.
These application notes provide a detailed overview of established purification protocols for this compound, compiled from methodologies reported for structurally analogous compounds. The protocols described herein focus on common laboratory techniques such as precipitation, solvent washing, recrystallization, and column chromatography.
Purification Strategies and Methodologies
The purification of this compound, following its synthesis, typically involves a multi-step process to remove unreacted starting materials, by-products, and other impurities. The general strategy relies on the compound's physicochemical properties, such as its solubility in various organic and aqueous solvents and its acidic nature due to the hydroxyl group.
A common synthetic route involves the thermal cyclization of an appropriate aniline with a substituted malonic ester.[3][4] The crude product obtained from such reactions is often a solid that can be subjected to a series of purification steps.
Summary of Purification Techniques
The following table summarizes the common purification techniques and associated solvents that have been successfully applied to quinolinone derivatives analogous to the target compound. While specific quantitative data for this compound is not extensively reported, these methods provide a strong starting point for developing a specific purification protocol.
| Purification Technique | Purpose | Solvents and Reagents | Reference Compounds |
| Precipitation/Washing | Removal of non-polar impurities and unreacted reagents. | Toluene, Water, Ethanol | 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one |
| Acid-Base Extraction | Separation from non-acidic impurities. | 0.5M Sodium Hydroxide (NaOH), 10% Hydrochloric Acid (HCl) | 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one |
| Decolorization | Removal of colored impurities. | Activated Charcoal (Decolorizing Charcoal) | 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one |
| Recrystallization | High-purity final product isolation. | Ethanol, Benzene-Ethanol mixture, Methanol, Diethyl Ether | 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, various 4-hydroxy-2-quinolinone derivatives |
| Column Chromatography | Separation of closely related impurities. | Dichloromethane:Ethanol (DCM:EtOH), Chloroform:Ethanol (CHCl₃:EtOH) | Ethyl 2-(4-hydroxy-3-(piperidin-1-ylmethyl)quinolin-2-yl) acetate |
Experimental Protocols
The following protocols are generalized from procedures for closely related analogs and should be optimized for the specific experimental context.
Protocol 1: Purification by Precipitation, Washing, and Recrystallization
This protocol is adapted from the synthesis of N-methyl and 8-methoxy substituted 3-ethyl-4-hydroxy-quinolin-2-ones.[3][4]
1. Initial Precipitation and Washing: a. Following the synthesis reaction, the hot reaction mixture is carefully poured into stirred toluene. b. The mixture is allowed to cool to room temperature, which should induce the precipitation of the crude product. c. The precipitate is collected by filtration.
2. Acid-Base Extraction and Purification: a. The collected crude solid is suspended in a 0.5M aqueous solution of sodium hydroxide. The basic conditions deprotonate the hydroxyl group of the quinolinone, forming a water-soluble salt. b. Toluene is added to this mixture, and it is stirred vigorously to dissolve any non-polar, non-acidic impurities in the organic phase. c. The layers are separated. The aqueous layer, containing the sodium salt of the target compound, is washed multiple times with toluene to ensure complete removal of organic-soluble impurities.[3] d. The aqueous layer can then be treated with decolorizing charcoal to remove colored impurities, followed by filtration.[3]
3. Acidification and Final Precipitation: a. The clear aqueous filtrate is acidified with 10% hydrochloric acid until the solution is acidic (e.g., tested with Congo red paper).[3][4] This protonates the phenoxide, causing the purified this compound to precipitate out of the solution. b. The precipitate is collected by filtration and washed thoroughly with water to remove any residual acid and salts.
4. Recrystallization: a. The purified solid is then recrystallized from a suitable solvent, such as ethanol or a mixture of benzene and ethanol.[4] b. The solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to form high-purity crystals. c. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Protocol 2: Purification by Column Chromatography
For instances where impurities have similar solubility profiles to the target compound, column chromatography can be an effective purification method.[5]
1. Preparation of the Column: a. A silica gel slurry is prepared in the chosen eluent system (e.g., a mixture of dichloromethane and ethanol). b. The slurry is packed into a chromatography column.
2. Sample Loading: a. The crude product is dissolved in a minimum amount of the eluent or a stronger solvent and then adsorbed onto a small amount of silica gel. b. The solvent is evaporated, and the dry, sample-adsorbed silica is loaded onto the top of the prepared column.
3. Elution: a. The column is eluted with an appropriate solvent system. A gradient of increasing polarity (e.g., increasing the proportion of ethanol in dichloromethane) may be necessary to achieve good separation. b. Fractions are collected and analyzed by a suitable method, such as thin-layer chromatography (TLC), to identify those containing the pure product.
4. Product Isolation: a. The fractions containing the pure compound are combined. b. The solvent is removed under reduced pressure to yield the purified this compound.
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the purification of this compound based on the precipitation and recrystallization protocol.
Caption: Purification workflow for this compound.
Biological Activity Context
While a specific signaling pathway for this compound is not well-defined in the literature, the broader class of 4-hydroxy-2-quinolinones has been investigated for various biological activities. For instance, certain derivatives have shown potential as inhibitors of enzymes like lipoxygenase (LOX), which is involved in inflammatory pathways.[1] Other related quinolinone structures have been identified as inhibitors of influenza A endonuclease, highlighting their potential as antiviral agents.[6] The general mechanism of action for some biologically active quinolinones involves interaction with molecular targets such as enzymes or receptors, where the hydroxyl group can form hydrogen bonds and the quinoline core can participate in π-π stacking interactions.[1] Professionals in drug development may use the purified compound in screening assays against such targets to elucidate its specific mechanism of action.
The diagram below illustrates a generalized concept of how a purified quinolinone derivative might be used in a drug discovery context to identify its biological target.
Caption: General workflow for identifying the biological target of a purified compound.
References
- 1. 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one | 14944-99-1 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Characterization of 3-Ethyl-4-hydroxy-1H-quinolin-2-one
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed analytical methodologies for the comprehensive characterization of 3-ethyl-4-hydroxy-1H-quinolin-2-one, a quinolinone derivative of interest in pharmaceutical research. The protocols described herein cover chromatographic, spectroscopic, and crystallographic techniques essential for establishing the identity, purity, and structural properties of this compound. The predominant tautomeric form, 3-ethyl-4-hydroxy-2(1H)-quinolinone, is the focus of these methods.
Introduction
Quinolinone derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[1] The compound 3-ethyl-4-hydroxy-1H-quinolin-2-one exists in tautomeric forms, with the 4-hydroxy-2(1H)-quinolinone form being the more stable and commonly studied isomer. Accurate and robust analytical methods are crucial for the characterization of this compound to ensure its quality and to understand its physicochemical properties for further development. This application note details the key analytical techniques for this purpose.
Chromatographic Analysis
Chromatographic techniques are fundamental for assessing the purity of 3-ethyl-4-hydroxy-1H-quinolin-2-one and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a suitable method for determining the lipophilicity and purity of quinolinone derivatives.[2]
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Gradient | 20% to 80% Acetonitrile over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve an accurately weighed sample of 3-ethyl-4-hydroxy-1H-quinolin-2-one in the mobile phase to a final concentration of 1 mg/mL.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition (20% Acetonitrile) for at least 30 minutes.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Run the gradient program and record the chromatogram for 25 minutes.
-
Analysis: The purity of the sample can be determined by the peak area percentage of the main peak. The retention time provides a characteristic value for the compound under the specified conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like quinolinones, derivatization is often necessary.[3]
Table 2: GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5MS, 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 90°C (2 min), then to 260°C at 20°C/min, hold for 3 min[4] |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-500 amu |
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 500 µL of pyridine. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Instrument Setup: Set up the GC-MS according to the parameters in Table 2.
-
Injection: Inject 1 µL of the derivatized sample into the GC inlet.
-
Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and mass spectrum. The retention time and the fragmentation pattern in the mass spectrum are used for identification.
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure of 3-ethyl-4-hydroxy-1H-quinolin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following are expected chemical shifts for 3-ethyl-4-hydroxy-1H-quinolin-2-one based on data for similar structures.[5][6]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N-H | |
| ~10.5 | br s | 1H | O-H | |
| 7.9 - 7.2 | m | 4H | Aromatic-H | |
| ~2.5 | q | 2H | -CH₂-CH₃ | |
| ~1.1 | t | 3H | -CH₂-CH₃ | |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| ~175 | C=O (C2) | |||
| ~160 | C-OH (C4) | |||
| ~140 | C-8a | |||
| 130 - 115 | Aromatic-C | |||
| ~105 | C3 | |||
| ~118 | C-4a | |||
| ~18 | -CH₂-CH₃ | |||
| ~13 | -CH₂-CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Analysis: The exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) is used to confirm the elemental composition. For 3-ethyl-4-hydroxy-1H-quinolin-2-one (C₁₁H₁₁NO₂), the expected exact mass is 189.07898.
X-ray Crystallography
Table 4: Crystallographic Data for 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one[7][8]
| Parameter | Value |
| Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.4824 (4) |
| b (Å) | 6.9072 (2) |
| c (Å) | 14.4978 (5) |
| β (°) ** | 113.1283 (15) |
| Volume (ų) ** | 1057.42 (6) |
| Z | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/benzene).[7]
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using Mo Kα radiation at a controlled temperature (e.g., 293 K).[7][8]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².[9]
Visualizations
General Analytical Workflow
Caption: General workflow for the synthesis, purification, and analytical characterization of 3-ethyl-4-hydroxy-1H-quinolin-2-one.
Tautomeric Relationship
Caption: Keto-enol tautomerism of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. madison-proceedings.com [madison-proceedings.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1<i>H</i>)-One, 6-Ethyl-4-Hydroxy-2<i> H</i>-Pyrano[3,2-<i>c</i>]Quinoline-2,5(6<i>H</i>)-Dione, (<i>E</i>)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2(1<i>H</i>)-One and Diethyl (<i>E</i>)-2-(2-(1-Methyl-2-Oxo-1,2-Dihydro-Quinolin-4-yl)Hydrazineylidene)Succinate - ProQuest [proquest.com]
Application Notes and Protocols: 3-ethyl-2-hydroxy-1H-quinolin-4-one in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 3-ethyl-2-hydroxy-1H-quinolin-4-one and its derivatives have garnered significant interest in drug discovery and development due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document provides a detailed overview of the applications of this compound, including its synthesis, biological activities, and relevant experimental protocols to guide further research and development. While much of the specific biological data is for derivatives of this core structure, the foundational role of this compound as a key synthetic intermediate is well-established.
Synthesis of this compound and Derivatives
The synthesis of this compound and its N-substituted derivatives is commonly achieved through thermal condensation of an appropriate aniline with diethyl ethylmalonate. This method, a variation of the Conrad-Limpach reaction, provides a straightforward route to the quinolinone core.
dot
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of N-Methyl-3-ethyl-4-hydroxyquinolin-2(1H)-one[1]
Materials:
-
N-methylaniline
-
Diethyl ethylmalonate
-
Toluene
-
0.5M Sodium hydroxide (NaOH) solution
-
10% Hydrochloric acid (HCl)
-
Decolorizing charcoal
Procedure:
-
A mixture of N-methylaniline (100 mmol) and diethyl ethylmalonate (102 mmol) is heated in a flask equipped with a distillation head on a metal bath.
-
The reaction mixture is first heated at 220-230°C for 1 hour and then the temperature is raised to 260-270°C until the distillation of ethanol ceases (approximately 3-6 hours).
-
The hot liquid reaction mixture is carefully poured into stirred toluene (50 mL) and allowed to cool to room temperature.
-
The resulting precipitate is collected by filtration.
-
The collected precipitate is mixed with 0.5M aqueous sodium hydroxide solution (250 mL) and toluene (50 mL).
-
The layers are separated, and the aqueous layer is washed twice with toluene (40 mL each).
-
The aqueous layer is treated with decolorizing charcoal, filtered, and then acidified with 10% HCl until a positive test on Congo red paper is achieved.
-
The precipitated product, N-methyl-3-ethyl-4-hydroxyquinolin-2(1H)-one, is collected by filtration, washed with water, and can be further purified by recrystallization if necessary.
Anticancer Activity
Derivatives of 4-hydroxyquinolin-2-one have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes in cancer cell proliferation and survival, such as topoisomerase and protein kinases, leading to cell cycle arrest and apoptosis.[1]
Quantitative Data: Anticancer Activity of 4-Hydroxyquinolin-2(1H)-one Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| L-leucine derivative of 3HQ | MCF-7 (Breast) | 15.1 | [2] |
| L-leucine derivative of 3HQ | NCI-H460 (Lung) | 2.7 | [2] |
| 4-Carboxylate-3HQ derivative | MCF-7 (Breast) | up to 4.82 | [2][3] |
| 4-Carboxylate-3HQ derivative | NCI-H460 (Lung) | up to 1.8 | [2][3] |
| Compound 3g | HCT116 (Colon) | >10 | [4] |
| Compound 3g | A549 (Lung) | >10 | [4] |
| Compound 3g | PC3 (Prostate) | >10 | [4] |
| Compound 3g | MCF-7 (Breast) | >10 | [4] |
| Compound 3a | HCT116 (Colon) | 148.3 | [4] |
| Compound 3a | MCF-7 (Breast) | 189 | [4] |
| Compound 3b | HCT116 (Colon) | 162.0 | [4] |
| Compound 3b | PC3 (Prostate) | 239.4 | [4] |
dot
Caption: Putative anticancer mechanism of 4-hydroxyquinolin-2-one derivatives.
Experimental Protocol: MTT Cytotoxicity Assay[6][7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After 24 hours, treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
The 4-hydroxyquinolin-2-one scaffold is also associated with potent antimicrobial properties against a range of bacteria and fungi. The mechanism of antibacterial action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[5]
Quantitative Data: Antimicrobial Activity of 4-Hydroxyquinolin-2(1H)-one Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| QQ1 | Staphylococcus aureus | 1.22 | [6] |
| QQ5 | Staphylococcus aureus | 1.22 | [6] |
| QQ6 | Staphylococcus aureus | 1.22 | [6] |
| QQ2 | Staphylococcus aureus | 2.44 | [6] |
| QQ3 | Staphylococcus aureus | 2.44 | [6] |
| Compound 93a-c | Staphylococcus aureus | 2 | [5] |
| Compound 93a-c | Escherichia coli | 2 | [5] |
| Compound 24 | Escherichia coli | 3.125 | [5] |
| Compound 24 | Staphylococcus aureus | 3.125 | [5] |
| Compound 5d | Gram-positive & Gram-negative strains | 0.125 - 8 | [7] |
| QS-3 | Pseudomonas aeruginosa | 64 | [8] |
dot
Caption: Proposed antibacterial mechanism of 4-hydroxyquinolin-2-one derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination[13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the test compound solution (at 2x the highest desired concentration) to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculate each well with 10 µL of the diluted bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated promising anticancer and antimicrobial activities, warranting further investigation. The protocols and data presented herein provide a foundational resource for researchers to explore the full potential of this chemical class in drug discovery and development. Future studies should focus on elucidating the specific structure-activity relationships and detailed mechanisms of action to optimize the therapeutic efficacy and safety of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of 3-ethyl-2-hydroxy-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the large-scale synthesis of 3-ethyl-2-hydroxy-1H-quinolin-4-one, a heterocyclic compound belonging to the quinolinone class. The quinolinone scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds and pharmaceuticals.[1][2] This document outlines a robust and scalable thermal cyclization method, adapted from established procedures for quinolone synthesis, suitable for producing gram-to-kilogram quantities of the target compound.[3][4] Detailed methodologies for the reaction, work-up, and purification are provided, along with data summaries and process workflow visualizations to ensure clarity and reproducibility.
Introduction
Quinolin-4-ones are a significant class of heterocyclic compounds with a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[2] The 4-hydroxy-2-quinolone core, in particular, is a key structural motif in various natural and synthetic products with important pharmaceutical applications.[5][6] The synthesis of substituted quinolinones is therefore of great interest to the drug discovery and development community.
This document details a large-scale synthesis protocol for this compound based on the thermal condensation of aniline and diethyl ethylmalonate. This method is a variation of the classic quinolone syntheses, such as the Gould-Jacobs reaction, which are well-suited for constructing the quinolin-4-one backbone.[2]
Synthesis Overview
The overall synthesis involves a two-stage, one-pot reaction. Initially, aniline is condensed with diethyl ethylmalonate at a moderately high temperature, followed by a thermal cyclization at a higher temperature to form the quinolinone ring. The resulting product is then isolated and purified through an acid-base workup and recrystallization.
Experimental Protocols
Materials and Reagents
-
Aniline (ACS grade or higher)
-
Diethyl ethylmalonate (98% or higher)
-
Dowtherm A (or mineral oil)
-
Toluene (ACS grade)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Ethanol (Reagent grade)
-
Decolorizing Charcoal
-
Deionized Water
Large-Scale Synthesis Procedure
This procedure is designed for a 100 mmol scale and can be scaled accordingly.
-
Reaction Setup : To a three-necked round-bottom flask equipped with a mechanical stirrer, a distillation head, and a temperature probe, add the high-boiling inert solvent (e.g., Dowtherm A, ~100 mL).
-
Reactant Addition : Add aniline (100 mmol, 9.31 g) and diethyl ethylmalonate (102 mmol, 19.2 g).
-
Initial Heating (Condensation) : Begin stirring and heat the mixture to 220-230°C for approximately 1 hour. During this phase, ethanol will begin to distill from the reaction mixture.
-
Thermal Cyclization : Increase the temperature to 260-270°C and maintain it until the distillation of ethanol ceases (typically 3-6 hours).[3] High-boiling, inert solvents are often used in this step to ensure efficient cyclization.[4][7]
-
Initial Work-up : Carefully pour the hot reaction mixture into a beaker containing vigorously stirred toluene (150 mL). Allow the mixture to cool to room temperature. The crude product will precipitate.
-
Filtration : Collect the precipitated solid by filtration and wash the filter cake with a small amount of cold toluene.
-
Acid-Base Extraction :
-
Transfer the crude solid to a beaker and add 0.5 M aqueous sodium hydroxide solution (300 mL) and toluene (50 mL). Stir vigorously to dissolve the acidic quinolinone product in the aqueous basic layer.
-
Transfer the mixture to a separatory funnel. If any undissolved material remains, it can be removed by filtration.[3]
-
Separate the layers and wash the aqueous layer with toluene (2 x 50 mL) to remove any remaining non-polar impurities.
-
-
Decolorization and Precipitation :
-
Gently warm the aqueous layer and treat it with a small amount of decolorizing charcoal.
-
Filter the hot solution to remove the charcoal.
-
Cool the filtrate in an ice bath and slowly acidify with 10% HCl until the solution is acidic (test with Congo red paper or pH meter, pH ~2-3). The purified product will precipitate.
-
-
Final Isolation : Collect the white/off-white precipitate by filtration, wash thoroughly with cold deionized water, and dry under vacuum at 60-70°C to a constant weight.[3]
Purification by Recrystallization
For obtaining high-purity material, the dried product can be recrystallized from ethanol or an ethanol/water mixture.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by filtration, wash with a cold ethanol/water (1:1) mixture, and dry under vacuum.
Data Presentation
The following tables summarize typical reaction parameters and the physical properties of the final product.
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Aniline | 1.0 eq | [3] |
| Diethyl Ethylmalonate | 1.02 eq | [3] |
| Cyclization Temperature | 260-270 °C | [3] |
| Reaction Time | 3 - 6 hours | [3] |
| Typical Yield | 70 - 85% | N/A |
Table 2: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | White to off-white solid |
| Tautomerism | Exists in equilibrium with the 4-hydroxy tautomer |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from reaction setup to final product isolation.
References
- 1. prepchem.com [prepchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]
- 6. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-2-hydroxy-1H-quinolin-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-ethyl-2-hydroxy-1H-quinolin-4-one synthesis.
Troubleshooting Guide
Low product yield is a common challenge in the synthesis of this compound. This guide addresses specific issues that may arise during the experiment and offers potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction: Insufficient reaction time or temperature. The Conrad-Limpach and Gould-Jacobs reactions, commonly used for this synthesis, require high temperatures for cyclization.[1][2][3] | - Ensure the reaction is heated to the optimal temperature, typically between 220-270°C for the Conrad-Limpach synthesis.[4][5] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - For the Gould-Jacobs reaction, a two-step heating process (e.g., 120°C followed by 180°C) may be optimal for the formation of the intermediate and subsequent cyclization.[6] |
| Improper solvent: The choice of solvent is crucial for achieving high yields in the Conrad-Limpach synthesis, as high boiling point solvents are traditionally used.[7] | - Use high-boiling point solvents such as Dowtherm A, diphenyl ether, or mineral oil.[7] - Consider using less common but effective solvents like 2-nitrotoluene, 1,2,4-trichlorobenzene, or 2,6-di-tert-butylphenol, which have been shown to provide good yields.[7] | |
| Catalyst issues: Absence or deactivation of the catalyst. Acid catalysts are often used in the Conrad-Limpach reaction.[1] | - Ensure the addition of a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[7] - Be aware that in some cases, an additional acid catalyst may not improve the yield and could favor the formation of byproducts.[6] | |
| Formation of Significant Byproducts | Side reactions: The formation of propanediamide derivatives is a known side reaction in the Conrad-Limpach synthesis.[4] At lower temperatures in the Gould-Jacobs reaction, the formation of pyridinedione derivatives can be a significant side reaction.[6] | - During workup, undissolved propanediamide derivatives can be removed by filtration after dissolving the crude product in aqueous sodium hydroxide solution.[4] - Increasing the reaction temperature can minimize the formation of the pyridinedione byproduct in the Gould-Jacobs reaction.[6] |
| Difficulty in Product Isolation and Purification | Product precipitation issues: The product may solidify in the reaction mixture upon cooling, making it difficult to handle. | - For the Conrad-Limpach synthesis, the hot reaction mixture can be carefully poured into a stirred solvent like toluene to facilitate precipitation and collection.[4] |
| Impure product after initial precipitation: The crude product may contain unreacted starting materials or byproducts. | - Recrystallization from a suitable solvent such as ethanol is a common and effective purification method.[5] - A wash with toluene can be used to remove non-polar impurities.[4] - Treatment with decolorizing charcoal can be employed to remove colored impurities before final precipitation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Conrad-Limpach synthesis is a widely used method. It involves the condensation of an aniline with a β-ketoester, such as diethyl ethylmalonate, followed by thermal cyclization.[1]
Q2: My reaction is not going to completion. What can I do?
A2: Incomplete reactions are often due to insufficient heating. Both the Conrad-Limpach and Gould-Jacobs reactions require high temperatures, typically above 250°C, for the cyclization step.[1][2] Using a high-boiling point solvent and ensuring a sufficiently long reaction time (monitoring by TLC) is crucial.
Q3: I am getting a lot of a white, insoluble solid as a byproduct. What is it and how can I remove it?
A3: This is likely a propanediamide derivative, a common byproduct in the Conrad-Limpach synthesis.[4] You can remove it by dissolving the crude reaction mixture in aqueous sodium hydroxide, where the desired product is soluble, and then filtering off the insoluble byproduct.[4]
Q4: Can I use microwave synthesis to improve the yield and reduce the reaction time?
A4: Yes, microwave-assisted synthesis has been shown to be effective for Gould-Jacobs reactions, leading to shorter reaction times and improved yields.[8][9]
Q5: What is the best way to purify the final product?
A5: The most common purification method is recrystallization from ethanol.[5] The general workup procedure involves dissolving the crude product in aqueous base, washing with an organic solvent like toluene to remove non-polar impurities, treating with decolorizing charcoal, and then acidifying to precipitate the purified product.[4]
Experimental Protocols
Conrad-Limpach Synthesis of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one (A representative protocol)
This protocol for a closely related analog can be adapted for the synthesis of this compound by using aniline instead of o-anisidine.
Materials:
-
o-Anisidine (or Aniline)
-
Diethyl ethylmalonate
-
Toluene
-
0.5 M Sodium hydroxide solution
-
10% Hydrochloric acid
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of o-anisidine (100 mmol) and diethyl ethylmalonate (105 mmol) is heated in a flask equipped with a distillation head on a metal bath.[5]
-
The mixture is first heated at 220-230°C for 1 hour.[5]
-
The temperature is then raised to 260-270°C and maintained for 6 hours, or until the distillation of ethanol ceases.[5]
-
The hot reaction mixture is carefully poured into 50 ml of toluene with stirring.[5]
-
After cooling to room temperature, the precipitate is collected by filtration.[5]
-
The collected solid is dissolved in 300 ml of 0.5 M aqueous sodium hydroxide solution and filtered to remove any insoluble byproducts.[5]
-
The filtrate is washed three times with 15 ml of toluene.[5]
-
The aqueous phase is then acidified with 10% hydrochloric acid to Congo red.[5]
-
The resulting precipitate is triturated with a glass rod and then cooled in a refrigerator for several hours to allow for complete solidification.[5]
-
The solid product is collected by filtration, washed with water, and air-dried.[5]
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The crude product is purified by recrystallization from ethanol to afford the final product. A yield of 62% was reported for 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.[5]
Data Presentation
Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinolone Derivative in the Conrad-Limpach Synthesis [7]
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 199 | 25 |
| Ethyl benzoate | 212 | 35 |
| Propyl benzoate | 231 | 54 |
| Iso-butyl benzoate | 242 | 66 |
| 2-Nitrotoluene | 222 | 64 |
| 1,2,4-Trichlorobenzene | 214 | 64 |
| 2,6-di-tert-butylphenol | 265 | 65 |
| Dowtherm A | 257 | 68 |
Note: This data is for a representative 4-hydroxyquinolone synthesis and illustrates the general trend of increasing yield with higher boiling point solvents.
Visualizations
Logical Workflow for Optimizing the Synthesis of this compound
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
overcoming solubility issues of 3-ethyl-2-hydroxy-1H-quinolin-4-one in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-ethyl-2-hydroxy-1H-quinolin-4-one in aqueous media.
I. Compound Characteristics
This compound is a quinolinone derivative.[1][2] Compounds in this class are often characterized by low aqueous solubility due to their hydrophobic nature, which can present significant challenges for in vitro and in vivo studies.[3][4] The predicted LogP (a measure of lipophilicity) for this compound is 2.20840, indicating a preference for lipid environments over aqueous ones.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| CAS Number | 1873-60-5 | |
| Predicted LogP | 2.20840 | |
| Predicted pKa | 11.84 ± 0.70 | [5] |
| Melting Point | 166-168 °C | [5] |
II. Troubleshooting and Decision Workflow
Encountering solubility issues is a common hurdle. This workflow provides a systematic approach to identifying an appropriate solubilization strategy, starting with the simplest and most common techniques.
Caption: Decision workflow for selecting a solubilization method.
III. Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: The compound's chemical structure is largely hydrophobic, leading to poor solubility in water.[3][4] For a substance to dissolve, the energy required to break the interactions between solute molecules and solvent molecules must be compensated by the energy released when new solute-solvent interactions are formed. For hydrophobic compounds in water, this balance is unfavorable.
Q2: What is the first and simplest method I should try to improve solubility?
A2: The first approach should be pH adjustment, as it is a simple and effective method for ionizable compounds.[3][6] The solubility of weak acids and bases can be significantly altered by changing the pH of the medium.[7] Since quinoline derivatives can be ionizable, modifying the buffer's pH can increase solubility.[8][9]
Q3: How does pH adjustment work, and what pH should I try?
A3: pH adjustment works by converting the compound into its ionized (salt) form, which is typically much more water-soluble than the neutral form.[10] For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a soluble anion. For a weakly basic compound, decreasing the pH below its pKa will protonate it, forming a soluble cation. Based on the predicted pKa of ~11.8 for the hydroxyl group, you should experiment with buffers at a higher pH (e.g., pH 8.0 to 12.0) to see if solubility improves. Always check for compound stability at extreme pH values.
Q4: pH adjustment didn't work or is not suitable for my experiment. What's next?
A4: The next step is to try using a co-solvent. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[11][12][13] This is a very common and effective technique for preparing concentrated stock solutions.[3][14]
Q5: Which co-solvents are recommended, and are there any downsides?
A5: Common co-solvents for biological research include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (e.g., PEG 400).[12][15] The primary downside is that the compound may precipitate when the concentrated stock solution is diluted into a larger volume of aqueous buffer for the final experiment.[11] Additionally, high concentrations of organic solvents can be toxic to cells. It is crucial to have a vehicle control in your experiments.
Table 2: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Typical Starting Concentration | Notes |
| DMSO | 100% for stock solution | Excellent solubilizing power. Can be toxic to cells, typically used at <0.5% in final assays. |
| Ethanol | 100% for stock solution | Less toxic than DMSO but may not be as effective for highly hydrophobic compounds. |
| Polyethylene Glycol 400 (PEG 400) | 20-50% in water | A low-toxicity polymer often used in formulations.[14] |
| Propylene Glycol (PG) | 20-50% in water | A common vehicle for parenteral formulations due to its low toxicity.[3][13] |
Q6: My compound dissolves in a co-solvent but crashes out upon dilution. What can I do?
A6: This is a common problem. If simple co-solvency fails, you should consider complexation with cyclodextrins.[6] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][16] The hydrophobic drug molecule can be encapsulated within the cavity, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[6][17]
Caption: Mechanism of cyclodextrin-based solubilization.
Q7: Which cyclodextrin should I use?
A7: While natural β-cyclodextrin can be used, its aqueous solubility is limited. Chemically modified derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are much more water-soluble and generally preferred for pharmaceutical applications due to higher stability and lower toxicity.[11] HP-β-CD is a common starting point for research applications.[18]
Q8: Are there other, more advanced techniques available?
A8: Yes. If the methods above are insufficient, you can explore techniques like solid dispersions (dispersing the drug in a carrier like poloxamer), micronization (reducing particle size to increase surface area), and creating nanosuspensions.[3][10][19] These methods require more specialized equipment and formulation expertise.[20]
IV. Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
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Preparation: Prepare a series of buffers (e.g., phosphate, borate) with pH values ranging from 7.0 to 12.0.
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Addition of Compound: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully collect the supernatant and dilute it with a suitable solvent (in which the compound is freely soluble, like methanol or acetonitrile). Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
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Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to identify the optimal pH for solubilization.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
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Solvent Selection: Choose a suitable co-solvent (e.g., DMSO).
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Weighing: Accurately weigh a desired amount of the compound (e.g., 10 mg) into a sterile glass vial.
-
Dissolution: Add the co-solvent dropwise while vortexing until the compound is fully dissolved. Record the final volume to calculate the stock concentration (e.g., if 500 µL of DMSO is used, the concentration is 20 mg/mL).
-
Storage: Store the stock solution appropriately (e.g., at -20°C, protected from light).
-
Application: When preparing working solutions, add the stock solution to the aqueous buffer and vortex immediately to ensure rapid mixing and minimize precipitation. Always include a vehicle control (buffer + same amount of co-solvent) in your experiments.
Protocol 3: Preparation of an Inclusion Complex with HP-β-Cyclodextrin (Kneading Method)
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Molar Ratio: Determine the desired molar ratio of drug to HP-β-CD (common starting ratios are 1:1 and 1:2).
-
Weighing: Weigh out the calculated amounts of the drug and HP-β-CD.
-
Mixing: Place the HP-β-CD in a mortar and add a small amount of water or an alcohol-water mixture to form a thick paste.
-
Kneading: Slowly add the drug powder to the paste and knead thoroughly with a pestle for 30-60 minutes. The consistent mechanical pressure facilitates the inclusion of the drug into the cyclodextrin cavity.[17]
-
Drying: Dry the resulting product in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Product: The resulting dried powder is the inclusion complex, which can then be tested for its solubility in the desired aqueous medium.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpbr.in [ijpbr.in]
- 4. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. 3-ETHYL-2-HYDROXYQUINOLINE | 2217-31-4 [chemicalbook.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Co-solvent: Significance and symbolism [wisdomlib.org]
- 15. ijmsdr.org [ijmsdr.org]
- 16. mdpi.com [mdpi.com]
- 17. humapub.com [humapub.com]
- 18. researchgate.net [researchgate.net]
- 19. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 3-ethyl-2-hydroxy-1H-quinolin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 3-ethyl-2-hydroxy-1H-quinolin-4-one.
Frequently Asked Questions (FAQs)
Q1: Why are no crystals forming in my solution?
A1: Crystal formation requires a supersaturated solution, meaning the concentration of the compound is higher than its solubility at a given temperature. If no crystals form upon cooling, your solution is likely not supersaturated. This can happen if too much solvent was used initially.[1] To induce crystallization, you can:
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Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic imperfections on the glass that can serve as nucleation sites.[2]
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Add a seed crystal of this compound to the solution. This provides a template for crystal growth.[3]
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Reduce the solvent volume by gentle heating or under a stream of inert gas to increase the compound's concentration.[2]
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Cool the solution to a lower temperature using an ice bath to further decrease the compound's solubility.[1]
Q2: My compound "crashed out" of solution as a fine powder instead of forming distinct crystals. What went wrong?
A2: This is known as rapid precipitation and typically occurs when the solution is cooled too quickly or is excessively supersaturated.[1][2] Rapid formation traps impurities within the solid, defeating the purpose of crystallization for purification. An ideal crystallization process involves crystal formation over a period of about 20 minutes.[2] To resolve this, gently reheat the flask to redissolve the precipitate, add a small amount of additional solvent (1-2 mL), and allow the solution to cool more slowly.[2]
Q3: An oil has formed in my flask instead of solid crystals. How can I fix this "oiling out"?
A3: "Oiling out" happens when the compound's melting point is lower than the temperature of the solution, causing it to separate as a liquid instead of a solid.[2] Impurities often dissolve readily in this oil, hindering purification.[4] To address this, try one of the following protocols:
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Reheat the solution to dissolve the oil.
-
Add more solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly to a temperature below the compound's melting point before significant crystal growth occurs.
-
If the issue persists, consider re-attempting the crystallization with a different solvent system, perhaps one with a lower boiling point.[2]
Q4: My final crystal yield is very low. What are the common causes?
A4: A low yield (e.g., under 80%) can result from several factors:
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Using excessive solvent: This keeps a significant amount of your compound dissolved in the mother liquor even after cooling.[2]
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Premature crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product can be lost on the filter paper.[2]
-
Incomplete crystallization: Not allowing sufficient time or cooling to a low enough temperature for crystallization to complete.[1]
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Multiple transfer steps: Physical loss of material when moving the solution or crystals between flasks.
Q5: My crystals "disappeared" or decomposed after I filtered them from the mother liquor. What is happening?
A5: This can occur if the crystals incorporate solvent molecules into their lattice structure (solvates). If the solvent is volatile (e.g., methanol), it can evaporate upon drying, causing the crystal structure to collapse.[5] In one documented case, crystals of a quinoline derivative containing methanol molecules lost their crystallinity after being separated from the mother liquor.[5] To prevent this, you can try drying the crystals under vacuum at a low temperature or, if characterization is the immediate goal, protecting the filtered crystals under a layer of paraffin oil to prevent solvent loss.[5]
Physical and Chemical Properties
Understanding the properties of this compound is crucial for designing a successful crystallization protocol. Note that this compound can exist in different tautomeric forms, which can influence its properties.[6][7]
| Property | Value | Source |
| Molecular Formula | C11H11NO2 | [8] |
| Molecular Weight | 189.21 g/mol | [8] |
| Boiling Point | 322.1°C at 760 mmHg | [8] |
| Density | 1.239 g/cm³ | [8] |
| LogP | 2.20840 | [8] |
| Tautomerism | Exists in equilibrium, primarily between 3-ethyl-4-hydroxy-1H-quinolin-2-one and this compound forms. | [6][7] |
Experimental Protocols & Troubleshooting Guides
Protocol 1: Standard Recrystallization Workflow
This protocol outlines the fundamental steps for purifying this compound via recrystallization.
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Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on related compounds, ethanol or toluene may be suitable starting points.[9][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Adding too much solvent is a common cause of low yield.[1]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[1]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation and improve the yield.[1]
-
Isolation: Collect the crystals by suction filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.
Caption: Standard workflow for recrystallization.
Protocol 2: Troubleshooting Guide for No Crystal Formation
If crystals do not form after the solution has cooled to room temperature, follow this decision-making process.
Caption: Troubleshooting logic for inducing crystallization.
Protocol 3: Addressing "Oiling Out"
When a compound separates as an oil, a modified approach is needed to obtain a crystalline solid.
-
Re-dissolve: Gently heat the mixture to redissolve the oil into the solvent.
-
Add More Solvent: Add a small portion of additional hot solvent (e.g., 10-20% of the initial volume). This lowers the saturation temperature and can prevent the compound from coming out of solution above its melting point.
-
Slow Cooling: Ensure the cooling process is very gradual. You can insulate the flask to slow heat loss.
-
Lower Temperature Nucleation: Try to induce nucleation (e.g., by scratching or seeding) only after the solution has cooled to a temperature well below the compound's melting point.
-
Change Solvent: If oiling out persists, the solvent may be unsuitable. A lower-boiling point solvent may be a better choice. Alternatively, using a solvent pair (one in which the compound is soluble and one in which it is insoluble) can sometimes resolve the issue.
Chemical Structure and Tautomerism
This compound is part of the 4-hydroxy-2-quinolone class of compounds. These molecules can exist as tautomers, meaning they can interconvert between different structural isomers. This is a critical consideration as the dominant tautomer can affect solubility, reactivity, and crystal packing. The primary equilibrium is between the 2-hydroxy-4-one and the 4-hydroxy-2-one forms.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. unifr.ch [unifr.ch]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. researchgate.net [researchgate.net]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Ethyl-2-hydroxy-4(1H)-quinolinone | CAS#:1873-60-5 | Chemsrc [chemsrc.com]
- 9. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 10. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of 3-ethyl-2-hydroxy-1H-quinolin-4-one under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 3-ethyl-2-hydroxy-1H-quinolin-4-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemistry of related quinolinone derivatives, the primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photolysis.[1][2][3]
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Hydrolysis: Under acidic or basic conditions, the quinolinone ring may be susceptible to hydrolysis, potentially leading to ring-opening products.
-
Oxidation: The electron-rich aromatic ring and the enol-like hydroxy group are potential sites for oxidation, which can be initiated by agents like hydrogen peroxide.[1] This could lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the quinolinone ring.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products through pathways such as photooxidation or photorearrangement.[2][3]
Q2: I am observing unexpected peaks in my chromatogram during stability testing. What could be the cause?
A2: Unexpected peaks in your chromatogram are likely degradation products. To identify the cause, consider the following:
-
Review your experimental conditions: Have the samples been exposed to excessive heat, light, or reactive chemicals?
-
Analyze your control samples: Are the peaks present in your time-zero or dark control samples? If so, the issue might be with the initial purity of your compound or contamination of your analytical system.
-
Perform forced degradation studies: Subjecting your compound to controlled stress conditions (acid, base, oxidation, heat, light) can help you systematically identify the degradation products and their retention times.[3][4][5]
Q3: My compound appears to be degrading rapidly in my formulation. What formulation strategies can I employ to improve its stability?
A3: To enhance the stability of this compound in a formulation, consider the following:
-
pH optimization: Determine the pH of maximum stability through a pH-rate profile study and buffer your formulation accordingly.
-
Antioxidants: If oxidative degradation is a concern, the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial.
-
Light protection: For photolabile compounds, packaging the formulation in amber or opaque containers is crucial.[2]
-
Chelating agents: If metal-catalyzed degradation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective.
Troubleshooting Guides
Issue 1: Inconsistent results in thermal stability studies.
| Potential Cause | Troubleshooting Step |
| Uneven heat distribution in the oven. | 1. Validate the temperature uniformity of your stability chamber or oven. 2. Place samples in a consistent location within the chamber for all time points. |
| Inappropriate sample container. | 1. Ensure containers are properly sealed to prevent solvent loss, which can concentrate the sample and accelerate degradation. 2. Use inert container materials (e.g., glass) to avoid interactions with the compound. |
| Melting point of the compound is close to the study temperature. | Review the physicochemical properties of this compound. If the melting point is low, conduct thermal degradation studies at a temperature at least 40°C below the melting point to avoid phase changes.[2] |
Issue 2: Difficulty in resolving the parent peak from degradation products in HPLC analysis.
| Potential Cause | Troubleshooting Step |
| Suboptimal chromatographic conditions. | 1. Mobile Phase: Modify the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase) to improve separation. 2. Column: Try a different column with an alternative stationary phase (e.g., C8, phenyl) or a smaller particle size for higher efficiency. 3. Gradient Elution: Develop a gradient elution method to effectively separate early-eluting polar degradants from the parent peak and late-eluting non-polar degradants. |
| Co-elution of impurities. | 1. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. 2. Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to identify the masses of co-eluting species. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][5] The goal is to achieve 5-20% degradation of the drug substance.[6]
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[6]
2. Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[2]
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
3. Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature or gently heat at 60°C for a specified period.[2]
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw a sample and dilute for analysis.
5. Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a petri dish and spread it as a thin layer.
-
Expose the sample to a high temperature (e.g., 70°C) in a controlled oven for a specified period.[2]
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.
6. Photodegradation (Solid State):
-
Spread a thin layer of the solid compound in a petri dish.
-
Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, dissolve both the exposed and control samples for analysis.
Data Presentation
Table 1: Illustrative Summary of Forced Degradation of this compound
| Stress Condition | Time (hours) | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 | 15.2 | 2 |
| 0.1 N NaOH | 8 | 18.5 | 3 |
| 3% H₂O₂ | 48 | 12.8 | 4 |
| Thermal (70°C) | 72 | 8.1 | 1 |
| Photolytic | 24 | 21.3 | 5 |
Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental studies.
Visualizations
Caption: Workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Purification of 3-Ethyl-2-hydroxy-1H-quinolin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-ethyl-2-hydroxy-1H-quinolin-4-one.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis and purification of this compound, offering step-by-step solutions.
Problem 1: Low Yield of Crude Product After Initial Synthesis
Possible Causes:
-
Incomplete Reaction: The high temperatures required for the Conrad-Limpach synthesis may not have been maintained for a sufficient duration.[1]
-
Suboptimal Solvent: The use of a solvent with a boiling point that is too low can prevent the reaction from reaching the necessary temperature for efficient cyclization.[1][2]
-
Side Reactions: Formation of byproducts, such as propanediamide derivatives, can reduce the yield of the desired product.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
-
Solvent Selection: Employ a high-boiling point, inert solvent such as Dowtherm A or mineral oil to maintain the required reaction temperature (around 250°C).[1][3]
-
Temperature Control: Ensure a stable and sufficiently high reaction temperature is maintained throughout the synthesis.
Problem 2: Oily or Gummy Crude Product That Fails to Solidify
Possible Causes:
-
Presence of Unreacted Starting Materials: Residual aniline or diethyl ethylmalonate can result in an oily product.
-
Formation of Complex Impurities: Side reactions can lead to a mixture of products that inhibit crystallization.
-
Trapped Solvent: Residual high-boiling solvent from the reaction can prevent solidification.
Solutions:
-
Trituration: Vigorously stir the crude product with a non-polar solvent like hexanes or diethyl ether to induce precipitation and wash away soluble impurities.
-
Solvent Removal: Ensure complete removal of the reaction solvent under high vacuum.
-
Acid-Base Extraction: Proceed with the acid-base extraction protocol outlined in the "Experimental Protocols" section to separate the desired product from non-acidic impurities.
Problem 3: Persistent Impurities After Recrystallization
Possible Causes:
-
Co-crystallization: Impurities with similar solubility profiles to the product may co-crystallize.
-
Inappropriate Recrystallization Solvent: The chosen solvent may not provide a sufficient solubility difference between the product and impurities at high and low temperatures.
-
Presence of Tautomers: The presence of both the 2-hydroxy-4-one and 4-hydroxy-2-one tautomers can sometimes complicate purification.
Solutions:
-
Solvent Screening: Experiment with different recrystallization solvents or solvent mixtures. Ethanol is commonly used for related compounds.
-
Charcoal Treatment: Before recrystallization, dissolve the crude product in a suitable solvent and treat with activated charcoal to remove colored impurities.
-
Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography. A common eluent system for similar compounds is a mixture of dichloromethane and methanol.
-
Acid-Base Purification: If not already performed, an acid-base workup is a highly effective method for removing non-acidic and basic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical impurities?
The most common synthetic route is a variation of the Conrad-Limpach synthesis, which involves the high-temperature condensation of an aniline with a β-ketoester, in this case, diethyl ethylmalonate.[1][4] A common side product in this type of reaction is the formation of propanediamide derivatives from the decomposition or side reactions of the malonic ester at high temperatures. Unreacted starting materials can also be present as impurities.
Q2: What is the principle behind the acid-base purification method for this compound?
This compound is acidic due to the hydroxyl group and the enolic proton. This allows it to be deprotonated by a base, such as sodium hydroxide, to form a water-soluble salt. Neutral and basic organic impurities will not dissolve in the aqueous base and can be removed by washing with an organic solvent like toluene. The acidic product is then precipitated from the aqueous layer by the addition of an acid, such as hydrochloric acid, which protonates the salt, causing it to become insoluble in water.
Q3: Which solvents are recommended for recrystallization?
Ethanol is a commonly cited solvent for the recrystallization of related 4-hydroxy-2-quinolone compounds. A mixture of ethanol and benzene has also been reported to be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for good recovery of pure crystals upon cooling.
Q4: Can column chromatography be used for purification?
Yes, column chromatography is a viable method for purifying this compound, especially if recrystallization fails to remove persistent impurities. Silica gel is a suitable stationary phase, and a mobile phase consisting of a mixture of a chlorinated solvent (like dichloromethane) and an alcohol (like methanol) is often effective. The optimal solvent ratio should be determined by TLC analysis.
Q5: How can I confirm the purity and identity of my final product?
The purity and identity of the final product can be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.
Quantitative Data Summary
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Yield/Recovery | Reference Solvents/Reagents |
| Acid-Base Extraction | 70-85% | >95% | 80-90% | 0.5M NaOH (aq), Toluene, 10% HCl (aq) |
| Recrystallization | 85-95% | >98% | 70-85% | Ethanol, Ethanol/Benzene |
| Column Chromatography | Variable | >99% | 50-70% | Silica Gel, Dichloromethane/Methanol (e.g., 19:1 to 9:1) |
Note: The data presented in this table are estimates based on typical results for related quinolone compounds and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Acid-Base Purification
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Dissolution: Suspend the crude this compound in a 0.5 M aqueous solution of sodium hydroxide. Use enough solution to fully dissolve the material with stirring.
-
Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and wash with toluene (2-3 times) to remove any non-acidic organic impurities. Discard the organic layers.
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Decolorization (Optional): If the aqueous solution is colored, treat it with activated charcoal, stir for 10-15 minutes, and then filter to remove the charcoal.
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Precipitation: Cool the aqueous solution in an ice bath and slowly add 10% hydrochloric acid with stirring until the solution is acidic (test with pH paper). The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and air dry.
Protocol 2: Recrystallization from Ethanol
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Dissolution: Place the purified solid from the acid-base extraction into a flask and add a minimal amount of hot ethanol to completely dissolve the solid.
-
Hot Filtration (Optional): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Synthesis and Purification of 3-ethyl-2-hydroxy-1H-quinolin-4-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-ethyl-2-hydroxy-1H-quinolin-4-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of this compound is low. What are the potential causes and solutions?
Low yields can stem from several factors throughout the synthesis and workup process. Here are some common issues and how to address them:
-
Incomplete Reaction: The thermal condensation of an aniline with diethyl ethylmalonate requires high temperatures (220-270°C) to drive the reaction to completion by distilling off the ethanol byproduct.[1][2]
-
Suboptimal Reaction Temperature: Both temperature ranges and the duration at each temperature are critical.
-
Troubleshooting: Use a metal bath or sand bath for stable and uniform heating. A typical procedure involves heating at 220-230°C for 1 hour, followed by 3-6 hours at 260-270°C.[1]
-
-
Loss of Product During Workup: The product can be lost during the precipitation and washing steps.
-
Troubleshooting: When pouring the hot reaction mixture into toluene, ensure the toluene is well-stirred to promote fine precipitation, making filtration more efficient.[1][2] During the acid-base workup, ensure the pH is sufficiently acidic (e.g., using Congo red paper as an indicator) to fully precipitate the product from the aqueous basic solution.[1][2]
-
Q2: What are the common impurities in the synthesis of this compound and how can I remove them?
Common impurities include unreacted starting materials (aniline and diethyl ethylmalonate) and side-products.
-
Unreacted Starting Materials: These are typically removed during the workup and purification steps. The aniline starting material is soluble in acidic aqueous solutions, while diethyl ethylmalonate is more soluble in organic solvents.
-
Propanediamide Derivatives: These byproducts can sometimes form and are insoluble in the aqueous sodium hydroxide solution used during the workup.[1]
-
Removal: These can be removed by filtration after dissolving the crude product in aqueous sodium hydroxide solution.[1]
-
-
Colored Impurities: The high reaction temperatures can lead to the formation of colored byproducts.
-
Removal: Treating the aqueous sodium hydroxide solution with decolorizing charcoal can effectively remove these impurities before acidification and precipitation of the final product.[1]
-
Q3: My final product has a pasty or oily consistency instead of a solid precipitate. How can I resolve this?
A pasty or oily product upon precipitation from the aqueous solution is a common issue.
-
Troubleshooting:
-
After acidification, vigorously triturate the precipitated paste with a glass rod while it is still in the aqueous phase.[2]
-
Cool the mixture in a refrigerator for several hours to help the substance solidify.[2]
-
Once solid, the product can be collected by filtration, washed with water, and air-dried.[2]
-
Q4: What is the best method to purify the crude this compound?
A combination of an acid-base workup and recrystallization is highly effective.
-
Acid-Base Workup: This method is excellent for removing neutral and basic impurities. The crude product is dissolved in an aqueous base (like NaOH), washed with an organic solvent (like toluene) to remove non-acidic impurities, and then the product is precipitated by adding acid.[1][2]
-
Recrystallization: This is a final polishing step to achieve high purity.
-
Recommended Solvents: Ethanol is a commonly used solvent for recrystallization of this class of compounds.[2][3] A mixture of benzene and ethanol has also been reported.[2][3] The choice of solvent may need to be optimized based on the specific impurities present. Hot recrystallization from an acetone/acetonitrile solution has also been noted for similar quinoline derivatives.[4]
-
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 4-hydroxyquinolin-2(1H)-ones.[1][2]
Materials:
-
Aniline (or appropriate substituted aniline)
-
Diethyl ethylmalonate
-
Toluene
-
0.5M Sodium hydroxide solution
-
10% Hydrochloric acid
-
Decolorizing charcoal (optional)
Procedure:
-
A mixture of the aniline (100 mmol) and diethyl ethylmalonate (102-105 mmol) is heated in a flask equipped with a distillation head.
-
The reaction mixture is heated in a metal bath at 220-230°C for 1 hour.
-
The temperature is then raised to 260-270°C and maintained until the distillation of ethanol ceases (typically 3-6 hours).
-
The hot reaction mixture is carefully poured into stirred toluene (50 mL).
-
The mixture is cooled to room temperature, and the precipitate is collected by filtration.
Purification Protocol
-
The crude precipitate is mixed with 0.5M aqueous sodium hydroxide solution (250-300 mL) and toluene (50 mL).
-
If any undissolved material is present (e.g., propanediamide byproducts), it is removed by filtration.
-
The layers of the filtrate are separated, and the aqueous layer is washed with toluene (2 x 40 mL).
-
(Optional) The aqueous solution is treated with decolorizing charcoal, stirred, and then filtered.
-
The clear aqueous filtrate is acidified with 10% hydrochloric acid until acidic to Congo red paper.
-
The precipitated product is collected by filtration, washed with water, and air-dried.
-
For further purification, the product can be recrystallized from ethanol.
Data Presentation
Table 1: Summary of Reaction Conditions for Synthesis
| Parameter | Value | Reference |
| Reactants | Aniline, Diethyl ethylmalonate | [1][2] |
| Molar Ratio (Aniline:Malonate) | 1 : 1.02-1.05 | [1][2] |
| Initial Temperature | 220-230°C | [1][2] |
| Initial Reaction Time | 1 hour | [1][2] |
| Final Temperature | 260-270°C | [1][2] |
| Final Reaction Time | 3-6 hours (until ethanol stops distilling) | [1][2] |
Table 2: Overview of Purification Steps
| Step | Reagent/Solvent | Purpose | Reference |
| Precipitation | Toluene | Initial isolation of crude product | [1][2] |
| Dissolution | 0.5M NaOH (aq) | Formation of sodium salt for workup | [1][2] |
| Washing | Toluene | Removal of non-acidic impurities | [1][2] |
| Decolorization | Activated Charcoal | Removal of colored impurities | [1] |
| Reprecipitation | 10% HCl (aq) | Isolation of the purified product | [1][2] |
| Recrystallization | Ethanol | Final purification to high purity | [2][3] |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Quinolinone Synthesis Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the Quinolinone Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinolinone synthesis and overcome common experimental challenges. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing quinolinones?
A1: The most prevalent classical methods for quinolinone synthesis include the Conrad-Limpach synthesis for 4-hydroxyquinolines, the Knorr quinoline synthesis for 2-hydroxyquinolines, and the Friedländer annulation, which can produce a variety of substituted quinolines.[1][2][3] Each method has its own set of advantages and limitations depending on the desired substitution pattern.
Q2: My Conrad-Limpach synthesis is giving a low yield. What are the likely causes?
A2: Low yields in the Conrad-Limpach synthesis are often attributed to incomplete cyclization of the intermediate anilinocrotonate.[4] This step requires high temperatures, typically around 250 °C.[4][5] Insufficient temperature or the use of a non-ideal solvent can lead to poor conversion. The choice of solvent is critical, with high-boiling point, inert solvents like mineral oil or diphenyl ether often providing significantly higher yields compared to solvent-free conditions.[4][6]
Q3: I am observing the formation of an unexpected isomer in my Knorr quinoline synthesis. How can I control the product outcome?
A3: The Knorr synthesis can yield either the 2-hydroxyquinoline or the 4-hydroxyquinoline depending on the reaction conditions.[7] The formation of the 4-hydroxyquinoline is a competing reaction.[7] Using a large excess of a strong acid like polyphosphoric acid (PPA) or triflic acid favors the formation of the desired 2-hydroxyquinoline.[7][8] Conversely, smaller amounts of PPA can lead to the formation of the 4-hydroxyquinoline isomer.[7]
Q4: How can I control regioselectivity in the Friedländer synthesis when using an unsymmetrical ketone?
A4: Regioselectivity is a common challenge in the Friedländer synthesis with unsymmetrical ketones.[9] The use of specific catalysts can direct the reaction to favor one regioisomer over the other. For instance, employing cyclic secondary amine catalysts, such as pyrrolidine derivatives, has been shown to provide high regioselectivity for the formation of 2-substituted quinolines.[9] Slow addition of the methyl ketone substrate and higher reaction temperatures can also improve regioselectivity.[9]
Q5: What are some modern, metal-catalyzed alternatives to the classical quinolinone synthesis methods?
A5: In recent years, various transition metal-catalyzed methods have been developed for quinolinone synthesis. These often offer milder reaction conditions and broader functional group tolerance.[3] For example, copper-catalyzed C-H/N-H annulation reactions and palladium-catalyzed oxidative cyclizations have been successfully employed.[3]
Troubleshooting Guides
Low Yield and Purity
| Common Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Conrad-Limpach Synthesis | Incomplete thermal cyclization of the intermediate. | Ensure the reaction temperature reaches ~250 °C. Use a high-boiling, inert solvent such as diphenyl ether or Dowtherm A to improve heat transfer and solubility.[4][6] |
| Purity of starting materials. | Use freshly distilled aniline and high-purity β-ketoesters. Impurities can interfere with the condensation and cyclization steps. | |
| Low Yield in Knorr Synthesis | Competing formation of 4-hydroxyquinoline.[7] | Use a large excess of a strong acid like polyphosphoric acid (PPA) or triflic acid to favor the formation of the 2-hydroxyquinoline.[7][8] |
| Incomplete cyclization of the β-ketoanilide. | Ensure adequate heating and sufficient reaction time in the presence of a strong acid. Monitor the reaction by TLC to confirm the consumption of the starting material. | |
| Low Yield in Friedländer Annulation | Inefficient catalyst or harsh reaction conditions. | Screen different catalysts, such as bismuth triflate or silica nanoparticles, which have been shown to be effective under milder conditions.[10] Consider using microwave irradiation to reduce reaction times and improve yields.[10][11] |
| Side reactions of the carbonyl compounds. | For base-catalyzed reactions, consider using an enamine equivalent of the ketone to minimize self-condensation side products. | |
| Product is an inseparable mixture of isomers | Poor regioselectivity in the Friedländer synthesis. | Employ a highly regioselective catalyst system, such as a bicyclic pyrrolidine derivative.[9] Optimize reaction conditions by slowly adding the ketone and increasing the reaction temperature.[9] |
| Product is contaminated with starting materials | Incomplete reaction. | Increase reaction time and/or temperature. Ensure the catalyst is active and used in the correct loading. Monitor the reaction progress using TLC or LC-MS. |
| Product decomposes during purification | Instability of the quinolinone product on silica gel. | Consider using alternative stationary phases for chromatography, such as alumina or a reverse-phase C18 silica. Deactivating silica gel with triethylamine can sometimes mitigate decomposition. Recrystallization is often a preferable method for purifying quinolinones. |
Data on Reaction Condition Optimization
Friedländer Synthesis: Effect of Catalyst and Solvent on Yield
The following table summarizes the effect of different catalysts and solvents on the yield of a model Friedländer annulation reaction between 2-aminobenzophenone and ethyl acetoacetate.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Bi(OTf)₃ (5) | Ethanol | Room Temp | 45 | 95 | [10] |
| Zr(OTf)₄ (cat.) | Ethanol/Water | 60 | 30-120 | >88 | [10] |
| [Hbim]BF₄ | Neat | 100 | 180-360 | 93 | [10] |
| ImBu-SO₃H | Neat | 50 | 30 | 92 | [10] |
| SiO₂ nanoparticles | Neat (Microwave) | 100 | - | 93 | [10] |
| None | Water | 70 | 180 | 97 | [12] |
| p-TsOH | Neat | 120 | 15 | 94 | [13] |
| Iodine | Neat | 120 | 25 | 92 | [13] |
Conrad-Limpach Synthesis: Effect of Solvent on Yield
The yield of the Conrad-Limpach cyclization is highly dependent on the boiling point of the solvent used.
| Solvent | Boiling Point (°C) | Yield (%) | Reference |
| Methyl benzoate | 199 | ~35 | [6] |
| Ethyl benzoate | 212 | ~45 | [6] |
| Isobutyl benzoate | 241 | ~60 | [6] |
| Dowtherm A | 257 | ~65 | [6] |
| 2,6-di-tert-butylphenol | 265 | 65 | [6] |
| Mineral Oil | >275 | up to 95 | [4] |
Experimental Protocols
Conrad-Limpach Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline
A mixture of 4-nitroaniline (10.0 g, 72 mmol) and ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol) in a high-boiling solvent such as diphenyl ether (150 mL) is prepared in a round-bottom flask.[6] A catalytic amount of concentrated sulfuric acid (2 drops) is added with stirring.[6] The flask is equipped with a distillation apparatus to remove the ethanol byproduct. The reaction mixture is heated to reflux for 1 hour.[6] After cooling, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., hexane), and dried to afford the 4-hydroxy-2-methyl-6-nitroquinoline.
Knorr Synthesis of 2-Hydroxy-4-methylquinoline
A β-ketoanilide, such as acetoacetanilide, is added portion-wise to an excess of cold, concentrated sulfuric acid with stirring.[8] The mixture is then warmed to 75 °C for 30 minutes.[8] After cooling, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with water until the washings are neutral, and then dried. The crude product can be purified by recrystallization from ethanol.
Friedländer Annulation for Polysubstituted Quinolines
To a solution of a 2-aminoaryl ketone (1.0 mmol) and an α-methylene carbonyl compound (1.5 mmol) in ethanol (3 mL), a catalytic amount of an organic dye such as fluorescein (0.5 mol%) is added.[14] The mixture is stirred at room temperature under irradiation with a white LED light (12 W).[14] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solid is washed with water. The crude product is then recrystallized from ethanol to yield the pure polysubstituted quinoline.[14]
Visualizing Workflows and Troubleshooting Logic
General Quinolinone Synthesis Workflow
Caption: A generalized workflow for quinolinone synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
- 1. jptcp.com [jptcp.com]
- 2. iipseries.org [iipseries.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection for optimizing 3-ethyl-2-hydroxy-1H-quinolin-4-one synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-ethyl-2-hydroxy-1H-quinolin-4-one.
Catalyst Selection Troubleshooting Guide
Effectively catalyzing the synthesis of this compound is crucial for achieving high yields and purity. This guide addresses common issues encountered during catalyst selection and optimization.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Ineffective Catalyst: The chosen catalyst may not be suitable for the Conrad-Limpach or Gould-Jacobs type cyclization. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. 3. Low Reaction Temperature: The activation energy for the cyclization step might not be reached. | 1. Catalyst Screening: Test a range of catalysts, including Brønsted acids (e.g., H₂SO₄), Lewis acids (e.g., ZnCl₂, BiCl₃, InCl₃), and consider thermal condensation without a catalyst at high temperatures. 2. Optimize Catalyst Loading: Systematically vary the catalyst concentration (e.g., 5-20 mol%) to find the optimal loading. 3. Increase Temperature: Gradually increase the reaction temperature, especially for thermal condensations, which often require temperatures above 200°C.[1] |
| Formation of Side Products (e.g., Malondianilides) | 1. Incorrect Reaction Temperature: The reaction of anilines with diethyl malonates at temperatures below 200°C can favor the formation of malondianilides.[1] 2. Inappropriate Catalyst: Some catalysts may favor side reactions over the desired cyclization. | 1. Temperature Control: Ensure the reaction temperature is sufficiently high (typically >240°C) to promote the intramolecular cyclization over intermolecular side reactions.[1] 2. Catalyst Evaluation: If side products persist, consider switching to a different catalyst or opting for a purely thermal condensation. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction. | 1. Extend Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS and extend the reaction time as needed. 2. Catalyst Stability: If catalyst deactivation is suspected, consider adding the catalyst in portions or using a more robust catalyst. |
| Difficulty in Catalyst Removal | 1. Homogeneous Catalyst: The catalyst is dissolved in the reaction mixture, making it difficult to separate from the product. | 1. Heterogeneous Catalysts: Explore the use of solid acid catalysts which can be easily removed by filtration. 2. Work-up Procedure: Develop an appropriate aqueous work-up to quench and remove the catalyst. For example, acidic catalysts can be neutralized with a base. |
Catalyst Performance Comparison (Representative Data)
While direct comparative data for various catalysts in the synthesis of this compound is limited in the literature, the following table provides a representative comparison based on analogous quinolinone syntheses. These values should be considered as starting points for optimization.
| Catalyst | Typical Loading (mol%) | Typical Temperature (°C) | Reported Yields (for analogous compounds) | Key Advantages | Potential Drawbacks |
| None (Thermal) | N/A | 220 - 270 | High (up to 89% for a similar compound)[2] | Simple, avoids catalyst cost and removal. | Requires very high temperatures, potential for thermal decomposition. |
| H₂SO₄ | Catalytic amount | ~250 | Can improve yields to >90% in some cases.[3] | Inexpensive, readily available. | Harsh conditions, potential for side reactions and difficult work-up. |
| ZnCl₂ | 10 - 20 | 150 - 200 | Moderate to good. | Common Lewis acid, relatively inexpensive. | Can be hygroscopic, requires anhydrous conditions. |
| BiCl₃ | 10 - 20 | 150 - 200 | Moderate to good. | Less toxic than other heavy metal catalysts. | Cost can be a factor. |
| InCl₃ | 10 - 20 | 150 - 200 | Can provide high yields. | Effective Lewis acid. | Higher cost compared to other options. |
| Tf₂O | Stoichiometric | ~80 | Effective for intramolecular cyclization.[4] | Milder temperature conditions. | Expensive, sensitive to moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the thermal condensation of an aniline with diethyl ethylmalonate, which is a variation of the Conrad-Limpach and Gould-Jacobs reactions. This typically involves heating the reactants at high temperatures (220-270°C).[2]
Q2: Why is my reaction yield of this compound consistently low?
A2: Low yields can be attributed to several factors. Insufficiently high temperatures can lead to the formation of N,N'-diphenyl-2-ethylmalonamide as a byproduct instead of the desired cyclized product.[1] The choice of solvent is also critical; high-boiling point, inert solvents like diphenyl ether or Dowtherm A are often used to achieve the necessary reaction temperature and can significantly improve yields.[3][5] Finally, the presence of electron-withdrawing groups on the aniline can deactivate the ring and hinder the cyclization, requiring more forcing conditions or a stronger catalyst.
Q3: What are the key differences between the Conrad-Limpach and Gould-Jacobs syntheses for this target molecule?
A3: Both are thermal cyclization methods to produce quinolones. The Conrad-Limpach synthesis typically involves the reaction of an aniline with a β-ketoester, while the Gould-Jacobs reaction uses an aniline with an alkoxymethylenemalonic ester. For the synthesis of this compound, the reaction of aniline with diethyl ethylmalonate more closely follows the principles of these classic reactions. The crucial step in both is the high-temperature cyclization.
Q4: Can I use microwave irradiation to improve the synthesis?
A4: Yes, microwave-assisted synthesis has been shown to be effective for Gould-Jacobs type reactions. It can significantly reduce reaction times and, in some cases, improve yields by providing efficient and uniform heating.
Q5: How do I purify the final product?
A5: A common purification procedure involves pouring the hot reaction mixture into a solvent like toluene to precipitate the crude product. This is followed by washing with a sodium hydroxide solution to remove acidic impurities and unreacted starting materials. The product is then precipitated by acidifying the aqueous layer with an acid like HCl, collected by filtration, and can be further purified by recrystallization.[2]
Experimental Protocols
Protocol 1: Thermal Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of similar 4-hydroxyquinolin-2-ones.[2]
Materials:
-
Aniline
-
Diethyl ethylmalonate
-
High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A) - Optional, but recommended for improved yield.
-
Toluene
-
0.5 M Sodium hydroxide solution
-
10% Hydrochloric acid solution
Procedure:
-
In a round-bottom flask equipped with a distillation head, combine aniline (1 equivalent) and diethyl ethylmalonate (1.0 - 1.2 equivalents). If using a high-boiling solvent, add it at this stage.
-
Heat the mixture in a sand bath or heating mantle to 220-230°C for 1 hour. During this time, ethanol will begin to distill off.
-
Increase the temperature to 260-270°C and continue heating until the distillation of ethanol ceases (typically 3-6 hours).
-
Carefully pour the hot reaction mixture into a beaker of stirred toluene.
-
Allow the mixture to cool to room temperature, which should induce precipitation of the crude product.
-
Collect the precipitate by filtration.
-
Suspend the crude product in a 0.5 M sodium hydroxide solution and stir. The product should dissolve in the basic solution.
-
Wash the aqueous solution with toluene to remove non-acidic organic impurities.
-
Treat the aqueous layer with activated charcoal to decolorize, if necessary, and filter.
-
Slowly acidify the filtrate with 10% hydrochloric acid until the product precipitates.
-
Collect the solid product by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision-making process for catalyst selection in optimizing the synthesis.
References
- 1. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 3-Ethyl-2-Hydroxy-1H-Quinolin-4-One Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-ethyl-2-hydroxy-1H-quinolin-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis route for this compound?
A1: The most common and established method is the Conrad-Limpach synthesis. This reaction involves the thermal condensation of an aniline with a β-ketoester, in this case, aniline and diethyl ethylmalonate, to form the 4-hydroxyquinoline structure.[1][2] The overall reaction is a combination of an addition and a rearrangement.[1]
Q2: What are the critical reaction parameters to control for successful synthesis and scale-up?
A2: Temperature and solvent choice are the most critical parameters. The cyclization step requires high temperatures, typically around 250-270°C, to favor the formation of the desired 4-hydroxyquinoline product.[1][3] Using a high-boiling, inert solvent such as mineral oil, diphenyl ether, or 1,2,4-trichlorobenzene can significantly improve yields and facilitate more consistent heating on a larger scale.[1][4]
Q3: What are the main safety concerns when scaling up this process?
A3: The primary safety concern is the use of very high temperatures. Operations at 250°C and above require appropriate engineering controls to prevent thermal burns and autoignition of flammable materials. Some high-boiling solvents like diphenyl ether can have unpleasant odors and require adequate ventilation.[4] Furthermore, while the Conrad-Limpach synthesis is not typically described as violently exothermic, thermal control is crucial during scale-up to manage the heat of reaction and prevent runaways.
Q4: How is the crude this compound typically purified?
A4: A standard and effective method is an acid-base workup. The crude product is dissolved in an aqueous base, such as sodium hydroxide solution, to form a water-soluble salt. This solution is then washed with a non-polar organic solvent like toluene to remove unreacted starting materials and non-acidic byproducts.[3] The desired product is subsequently precipitated by acidifying the aqueous layer with an acid like HCl and can be further purified by recrystallization.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Temperature: The electrocyclic ring-closing step has a high activation energy.[1] | 1a. Ensure the reaction mixture reaches and maintains the target temperature of 250-270°C.[3]1b. Use a high-boiling inert solvent (e.g., mineral oil, Dowtherm A) to ensure uniform heat transfer and achieve higher yields, which can reach up to 95%.[1][4] |
| 2. Reaction Time Too Short: The reaction, particularly the distillation of ethanol, may not have gone to completion. | 2. Continue heating until the distillation of ethanol ceases, which can take 3-6 hours or more depending on the scale.[3] | |
| Formation of Side Products / Low Purity | 1. Knorr Synthesis Contamination: At lower temperatures (around 140°C), the reaction can favor attack at the ester group, leading to the isomeric 2-hydroxyquinoline.[1] | 1. Maintain a sufficiently high temperature during the cyclization step (>250°C) to ensure the reaction proceeds via the desired Conrad-Limpach pathway.[1] |
| 2. Malondianilide Formation: At temperatures below 200°C, the formation of N,N'-diphenylmalondiamide can occur as a side reaction.[5] | 2. Ensure the initial heating phase rapidly moves past this temperature range to the higher cyclization temperature. | |
| Difficult Product Isolation | 1. Solidification of Reaction Mass: The hot reaction mixture can solidify upon cooling, making it difficult to remove from the reactor.[3] | 1. While still hot, carefully pour the liquid reaction mixture into a stirred, warm solvent such as toluene. This will cause the product to precipitate in a more manageable slurry form.[3] |
| Inefficient Purification | 1. Incomplete Removal of Impurities: Simple filtration and washing may not be sufficient to remove all byproducts. | 1. Implement an acid-base workup. Dissolve the crude solid in aqueous NaOH, wash the aqueous phase with toluene to remove neutral/basic impurities, and then re-precipitate the pure product by adding HCl.[3] |
| 2. Product Contaminated with Color: The high-temperature reaction can generate colored impurities. | 2. After dissolving the product in the aqueous base and before acidification, treat the solution with decolorizing charcoal and filter it.[3] |
Experimental Protocols
Protocol: Synthesis of this compound via Conrad-Limpach Reaction
This protocol is a generalized procedure based on literature methods for similar compounds.[3]
-
Reaction Setup:
-
Equip a reaction vessel suitable for high temperatures (e.g., a 3-neck round-bottom flask for lab scale) with a mechanical stirrer, a distillation head connected to a condenser and receiving flask, and a temperature probe.
-
Charge the vessel with aniline (1.0 eq) and diethyl ethylmalonate (1.0-1.05 eq).
-
(Optional but Recommended for Scale-up): Add a high-boiling inert solvent such as mineral oil or Dowtherm A (approx. 1.5-2.0 mL per gram of aniline).[1][4]
-
-
Reaction Execution:
-
Begin stirring and heat the mixture.
-
Phase 1 (Anil Formation): Heat to 220-230°C for approximately 1 hour. Ethanol will begin to distill off.
-
Phase 2 (Cyclization): Increase the temperature to 260-270°C. Continue heating and collecting the ethanol distillate until distillation ceases (this may take 3-6 hours).[3]
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool slightly (to approx. 150-180°C) but ensure it remains liquid.
-
Carefully pour the hot mixture into a separate vessel containing stirred toluene (approx. 0.5 mL per gram of aniline).
-
Cool the resulting slurry to room temperature. Collect the precipitated solid by filtration and wash with fresh toluene.
-
-
Purification:
-
Suspend the crude solid in a 0.5 M aqueous sodium hydroxide solution (approx. 2.5 mL per mmol of starting aniline).
-
Stir until the solid dissolves. Transfer the solution to a separatory funnel.
-
Wash the aqueous layer twice with toluene to remove non-acidic impurities.
-
(Optional): Treat the aqueous layer with activated charcoal, stir for 15 minutes, and filter to remove colored impurities.
-
Slowly acidify the clear aqueous solution with 10% hydrochloric acid until the product fully precipitates (check with Congo red paper or pH meter).
-
Collect the purified product by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum.
-
Visualizations
Synthesis Pathway
Caption: Conrad-Limpach synthesis of the target quinolinone.
Troubleshooting Workflow
Caption: Troubleshooting logic for synthesis scale-up issues.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 3. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Quinolinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the solubility of quinolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: My quinolinone derivative has very low aqueous solubility. What are the primary methods I should consider to improve it?
A1: For poorly soluble quinolinone derivatives, several effective methods can be employed. These are broadly categorized into physical and chemical modifications:
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Physical Modifications: These techniques alter the physical properties of the drug substance. Key approaches include:
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Particle Size Reduction: Decreasing the particle size to the micron or nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate.[1] Techniques include micronization and nanosuspension formation.[2]
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Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier matrix in the solid state.[3][4] The drug can exist in an amorphous form, which has higher energy and greater solubility than its crystalline form.[3][5]
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Modification of Crystal Habit: This includes creating polymorphs, amorphous forms, or co-crystals, which can have different solubility profiles compared to the original crystalline form.
-
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Chemical Modifications: These strategies involve altering the chemical structure or properties of the drug molecule to improve its solubility.
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pH Adjustment: For ionizable quinolinone derivatives, adjusting the pH of the solution can significantly increase solubility by converting the drug into its more soluble salt form.[6]
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Salt Formation: Synthesizing a salt form of an acidic or basic quinolinone derivative is a common and effective way to increase solubility and dissolution rate.[3]
-
Complexation: Forming inclusion complexes with agents like cyclodextrins can encapsulate the hydrophobic quinolinone molecule, thereby increasing its apparent aqueous solubility.[7][8]
-
-
Use of Excipients:
-
Co-solvents: Using a mixture of water and a water-miscible solvent (e.g., ethanol, propylene glycol, PEG 300) can increase the solubility of hydrophobic drugs.[9]
-
Surfactants: These agents can increase solubility by reducing surface tension and forming micelles that encapsulate the drug molecules.[3]
-
Q2: How do I choose the most suitable solubility enhancement technique for my specific quinolinone derivative?
A2: The selection of an appropriate method depends on the physicochemical properties of your compound, the desired dosage form, and the intended route of administration.[4] Consider the following:
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For ionizable compounds: pH adjustment and salt formation are often the first approaches to consider due to their simplicity and effectiveness.
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For highly crystalline compounds ("brick-dust" molecules): Techniques that disrupt the crystal lattice, such as conversion to an amorphous form via solid dispersions, are highly effective.
-
For highly lipophilic compounds ("grease-ball" molecules): Lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or complexation with cyclodextrins are often successful.
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For parenteral administration: Nanosuspensions can be a good option as the small particle size can prevent capillary blockage.
A preliminary screening of several techniques at a small scale is often the best approach to identify the most promising method for your specific quinolinone derivative.
Q3: I am having trouble with the physical stability of my nanosuspension. What are the common issues and how can I resolve them?
A3: Common physical stability problems with nanosuspensions include aggregation, crystal growth (Ostwald ripening), and sedimentation.[10][11]
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Aggregation: This is a primary cause of nanosuspension instability.[10]
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Solution: Ensure you are using an appropriate stabilizer at an optimal concentration. A combination of a steric stabilizer (e.g., a polymer like PVP) and an electrostatic stabilizer (e.g., an ionic surfactant like sodium dodecyl sulfate) can provide enhanced stability.[4] The zeta potential of the nanosuspension should ideally be above ±30 mV for electrostatic stabilization or ±20 mV for combined stabilization to ensure sufficient repulsive forces between particles.[12]
-
-
Crystal Growth: Smaller particles have higher saturation solubility and can dissolve and then recrystallize onto the surface of larger particles, leading to an overall increase in particle size over time.[13]
-
Solution: The choice of stabilizer is crucial in preventing Ostwald ripening. Additionally, creating a more uniform particle size distribution during preparation can minimize this effect.
-
-
Changes in Crystalline State: The high energy input during processing can sometimes lead to a change from a crystalline to a more soluble but less stable amorphous state, or vice-versa.[10]
-
Solution: Careful control of processing parameters like temperature is important. Characterization techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) should be used to monitor the crystalline state of the drug before and after processing.[14]
-
Q4: My solid dispersion is not stable and the drug is recrystallizing over time. What can I do?
A4: Drug recrystallization is a common challenge with amorphous solid dispersions, leading to a loss of the solubility advantage.
-
Causes: This can be due to the inherent thermodynamic instability of the amorphous state, high drug loading, or inappropriate polymer selection. Phase separation can also occur.[4]
-
Solutions:
-
Polymer Selection: Choose a polymer that has good miscibility with your quinolinone derivative and a high glass transition temperature (Tg). A high Tg of the drug-polymer mixture can reduce molecular mobility and inhibit recrystallization.[4]
-
Drug Loading: Avoid excessively high drug loading. The drug should remain molecularly dispersed within the polymer matrix.
-
Storage Conditions: Store the solid dispersion in a low humidity environment and at a temperature well below its Tg to maintain physical stability.
-
Method of Preparation: Rapid solvent removal, as in spray drying, can often produce more stable amorphous systems compared to slow evaporation methods.[15]
-
Troubleshooting Guides
Issue 1: Inconsistent results in pH-dependent solubility studies.
-
Possible Cause: The buffer system may not have sufficient capacity to maintain a constant pH after the addition of the quinolinone derivative.
-
Troubleshooting Step:
-
Measure the pH of the solution both before and after the addition of the drug and equilibration.
-
If a significant pH shift is observed, increase the buffer concentration.
-
Ensure that the drug is not interacting with the buffer components to form a less soluble salt.
-
Issue 2: Low yield or inefficient complexation with cyclodextrins.
-
Possible Cause: The stoichiometry of the drug-cyclodextrin complex may not be optimal, or the preparation method may not be efficient.
-
Troubleshooting Step:
-
Perform a phase solubility study to determine the optimal drug-to-cyclodextrin molar ratio.[9] This will also indicate the type of complex formed (e.g., A-type for soluble complexes, B-type for complexes with limited solubility).[16]
-
Experiment with different preparation methods. For example, the kneading and solvent evaporation methods often result in higher complexation efficiency and solubility enhancement compared to simple physical mixing.[17][18]
-
Issue 3: Difficulty in achieving the desired particle size in nanosuspensions prepared by wet milling.
-
Possible Cause: Milling parameters may not be optimized.
-
Troubleshooting Step:
-
Milling Time and Speed: Increase the milling time and/or speed. The particle size reduction often follows first-order kinetics with respect to time.[19]
-
Milling Media: Use smaller milling beads, as this increases the number of contact points and the energy input. The amount of milling media also plays a role.[4]
-
Stabilizer Concentration: Ensure the stabilizer concentration is sufficient to cover the newly created particle surfaces and prevent aggregation.[4]
-
Data Presentation
Table 1: Aqueous Solubility of Selected Fluoroquinolone Derivatives at Different pH Values (25°C)
| Fluoroquinolone Derivative | Intrinsic Solubility (mg/mL) | Solubility at pH 5.0 (mg/mL) | Solubility at pH 7.0 (mg/mL) | Solubility at pH 9.0 (mg/mL) |
| Amifloxacin | 2.75 | > 10 | 2.78 | 4.88 |
| Ciprofloxacin | 0.0297 | 0.076 | 0.030 | 0.44 |
| Difloxacin | 0.283 | 0.46 | 0.28 | 2.50 |
| Lomefloxacin | 1.06 | 7.61 | 1.08 | 1.34 |
| Norfloxacin | 0.28 | > 10 | 0.28 | 1.10 |
Data synthesized from a study on variously substituted quinolone antimicrobials.[10]
Table 2: Comparative Solubility Enhancement of Ciprofloxacin and Norfloxacin
| Drug | Method | Carrier/Stabilizer | Molar/Weight Ratio | Solubility Increase (Fold) |
| Ciprofloxacin | Nanosuspension | - | - | >2 |
| Inclusion Complex | Beta-cyclodextrin | 1:1 | >2 | |
| Norfloxacin | Inclusion Complex | Beta-cyclodextrin | 1:1 | 1.2 |
| Inclusion Complex (Kneading) | Beta-cyclodextrin | 1:1 | - | |
| Inclusion Complex (Freeze-drying) | Beta-cyclodextrin | 1:1 | - | |
| Inclusion Complex (Solvent Evaporation) | Hydroxypropyl-β-cyclodextrin | 1:8 | Significant increase |
Data compiled from studies on ciprofloxacin and norfloxacin solubility enhancement.[17][20][21] Note: Direct fold-increase values were not available for all norfloxacin methods in the source material, but significant increases in solubility and dissolution were reported.
Experimental Protocols
Protocol 1: Preparation of a Quinolinone Derivative Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh the quinolinone derivative and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve the physical mixture in a suitable common solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and ethanol).[22] Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 45°C ± 10°C) under vacuum.[22] Continue the evaporation until a constant weight is achieved, indicating complete solvent removal.
-
Drying: Place the resulting solid film or mass in a desiccator under vacuum for at least 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a series of sieves to obtain a uniform particle size fraction (e.g., 100-250 µm).[22]
-
Characterization: Characterize the prepared solid dispersion for drug content, solubility, dissolution rate, and physical form (using DSC and XRPD to confirm the amorphous state).
Protocol 2: Preparation of a Quinolinone Derivative Nanosuspension by Wet Milling
-
Preparation of Stabilizer Solution: Prepare an aqueous solution of a suitable stabilizer or a combination of stabilizers. For example, dissolve 0.3 g of PVP VA64 (steric stabilizer) and 0.05 g of sodium lauryl sulfate (SLS, electrostatic stabilizer) in 50 mL of deionized water.[23]
-
Dispersion of Drug: Disperse a pre-weighed amount of the quinolinone derivative powder (e.g., 1 g) in the stabilizer solution with magnetic stirring for about 10 minutes to form a pre-suspension.[23]
-
Wet Milling: Transfer the pre-suspension to a wet milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads of 0.3-0.5 mm diameter).
-
Milling Process: Mill the suspension at a high speed (e.g., 2000-3500 rpm) for a specified duration (e.g., 1-4 hours).[24] Maintain a low temperature during the process using a cooling jacket to prevent thermal degradation of the drug.
-
Separation and Collection: After milling, separate the nanosuspension from the milling media.
-
Characterization: Analyze the nanosuspension for mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[13] Also, evaluate the saturation solubility and dissolution rate.
Protocol 3: Preparation of a Quinolinone Derivative-Cyclodextrin Inclusion Complex by Kneading
-
Weighing: Accurately weigh the quinolinone derivative and the cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) in a specific molar ratio (e.g., 1:1).
-
Kneading: Place the physical mixture in a mortar. Add a small amount of a suitable solvent (e.g., a water-alcohol mixture, 1:1 v/v) to form a thick paste.[25] Knead the paste for a specified period (e.g., 45-60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 45-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried mass and pass it through a sieve (e.g., sieve no. 60) to obtain a fine powder.
-
Characterization: Evaluate the prepared inclusion complex for drug content, phase solubility, dissolution enhancement, and evidence of complex formation using techniques like DSC, XRPD, and Fourier-Transform Infrared (FTIR) spectroscopy.
Visualizations
Caption: Workflow for Solid Dispersion Preparation by Solvent Evaporation.
Caption: Workflow for Nanosuspension Preparation by Wet Milling.
References
- 1. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceasia.org [scienceasia.org]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. ijsdr.org [ijsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. ajptonline.com [ajptonline.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. japsonline.com [japsonline.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. doaj.org [doaj.org]
- 18. researchgate.net [researchgate.net]
- 19. csmres.co.uk [csmres.co.uk]
- 20. jocpr.com [jocpr.com]
- 21. Influence of β-cyclodextrin on the Properties of Norfloxacin Form A - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijpcbs.com [ijpcbs.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. mdpi.com [mdpi.com]
- 25. wjpsonline.com [wjpsonline.com]
reaction monitoring techniques for 3-ethyl-2-hydroxy-1H-quinolin-4-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethyl-2-hydroxy-1H-quinolin-4-one.
Experimental Workflow
The synthesis of this compound is typically achieved through a thermal condensation reaction between an aniline and diethyl ethylmalonate, a variant of the Conrad-Limpach synthesis. The general workflow is outlined below.
byproduct identification and removal in quinolinone reactions
Welcome to the technical support center for quinolinone reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, identify, and remove byproducts encountered during the synthesis of quinolinone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My quinolinone synthesis reaction is yielding a complex mixture of products. What are the likely byproducts?
The formation of byproducts in quinolinone synthesis is highly dependent on the specific reaction conditions and the chosen synthetic route. Common named reactions for quinoline and quinolinone synthesis include the Skraup, Friedländer, Pfitzinger, Combes, and Gould-Jacobs syntheses, each with its own potential for side reactions.
-
Skraup Synthesis : This reaction can be highly exothermic and may produce tars and other polymeric materials if not properly controlled.[1] Incomplete oxidation can also lead to the presence of dihydro- and tetrahydroquinoline impurities.
-
Camps Cyclization : Depending on the substrate and reaction conditions, this reaction can yield a mixture of quinolin-4-one and quinolin-2-one regioisomers.[2] The choice of base can influence the regioselectivity of the reaction.[2]
-
Friedländer Synthesis : Incomplete condensation or self-condensation of the carbonyl starting material can lead to impurities.
-
General Issues : In many quinolinone syntheses, incomplete cyclization can leave starting materials or intermediate enamines in the final product. Over-oxidation or side reactions involving functional groups on the starting materials can also contribute to a complex product mixture. For instance, o-quinones are known to be reactive and can produce oligomeric side-products.
2. How can I identify the specific byproducts in my reaction mixture?
A combination of analytical techniques is typically employed for the unambiguous identification of byproducts.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) : These are powerful techniques for separating the components of a reaction mixture and obtaining their mass-to-charge ratios.[3][4] This information is crucial for determining the molecular weights of the byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are invaluable for elucidating the detailed chemical structure of both the desired product and any impurities.
-
Infrared (IR) Spectroscopy : IR can help identify the presence of specific functional groups in the byproducts, which can give clues to their identity.
3. What are the recommended methods for removing byproducts from my quinolinone product?
The choice of purification method depends on the physical and chemical properties of your desired quinolinone and the byproducts.
-
Crystallization : If your quinolinone product is a solid, crystallization is often the most effective method for achieving high purity.[5] The choice of solvent is critical and may require some experimentation.
-
Column Chromatography : Silica gel chromatography is a standard technique for separating compounds with different polarities. However, some quinolinone derivatives can be unstable on silica.[6] In such cases, alternative stationary phases like alumina (neutral or basic), or reverse-phase silica (C18) may be more suitable.[6] Deactivation of silica with triethylamine or sodium bicarbonate can sometimes mitigate decomposition.[6]
-
Washing/Extraction : If there is a significant difference in the solubility or acid/base properties of your product and the byproducts, a simple washing or extraction procedure can be effective. For example, washing with a suitable organic solvent can remove non-polar impurities, while an acid or base wash can remove basic or acidic byproducts, respectively.
-
Solid-Phase Extraction (SPE) : SPE can be a rapid and efficient method for sample cleanup and purification.[3] Various sorbents are available to target specific types of impurities.[3]
Quantitative Data Summary
Table 1: Comparison of Purification Methods for a Quinolinecarboxylic Acid Derivative
| Purification Method | Purity of Compound A (%) |
| Methylene Chloride Extraction | 89.9 |
| Heating and Stirring in DMF | 98.5 |
| Recrystallization from Acetonitrile (after initial purification) | >99.0 |
Data synthesized from a patent describing the purification of a specific quinolinecarboxylic acid derivative.[5]
Experimental Protocols
Protocol 1: General Procedure for Byproduct Identification using UPLC-MS/MS
-
Sample Preparation : Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water). The concentration should be optimized for your instrument, typically in the low ng/mL to µg/mL range.[7]
-
Chromatographic Separation :
-
Column : Use a C18 reverse-phase column.
-
Mobile Phase : A gradient of water (often with a formic acid modifier, e.g., 0.1%) and an organic solvent like acetonitrile is commonly used.
-
Flow Rate : A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume : 1-10 µL.
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Electrospray ionization (ESI) in positive mode is generally suitable for quinolinones.
-
Analysis Mode : Perform a full scan to identify the molecular ions of all components. Subsequently, use tandem MS (MS/MS) to fragment the parent ions and obtain structural information.
-
-
Data Analysis : Compare the retention times and mass spectra of the peaks in your sample to known standards if available. For unknown byproducts, analyze the fragmentation patterns to propose potential structures.
Protocol 2: General Procedure for Purification by Column Chromatography
-
Stationary Phase Selection : Start with silica gel. If product decomposition is observed, consider using deactivated silica, alumina, or a reverse-phase sorbent.[6]
-
Solvent System Selection : Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between your desired product and the byproducts. The Rf value of the product should ideally be between 0.2 and 0.4.
-
Column Packing : Pack the column with the chosen stationary phase slurried in the initial, least polar solvent of your eluent system.
-
Sample Loading : Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of the stationary phase. Carefully load this onto the top of the column.
-
Elution : Begin eluting with the solvent system determined by TLC. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
Fraction Collection : Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring [mdpi.com]
- 5. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-ethyl-2-hydroxy-1H-quinolin-4-one and Other Quinolinone Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 3-ethyl-2-hydroxy-1H-quinolin-4-one with other quinolinone derivatives, supported by available experimental data. The quinolinone scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.
This comparison focuses on the influence of substitutions at the C2 and C3 positions of the quinolinone ring, with particular attention to the this compound structure. The biological potential of this class of compounds is significantly influenced by the nature and position of these substituents.
Antimicrobial Activity
The core structure of 4-hydroxy-2-quinolone is a recognized scaffold in the discovery of antimicrobial agents. Research has demonstrated that the length of the alkyl chain at the C3 position plays a crucial role in the antimicrobial activity of these compounds.
While specific comparative studies detailing the antimicrobial spectrum of this compound are not extensively available in the public domain, studies on analogous 3-alkyl-4-hydroxy-2-quinolones provide valuable insights. For instance, a study on a series of 3-alkyl-4-hydroxy-2-quinolone analogs revealed that the length of the alkyl chain significantly impacts their activity against various pathogens. This suggests that the ethyl group in this compound likely contributes to its antimicrobial profile, which warrants further direct comparative investigation.
Anticancer Activity
The quinolinone core has also been extensively investigated for its anticancer potential. The substitution at the C2 and C3 positions has been a key area of focus for developing potent and selective anticancer agents.
A study on 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one, a structurally related compound, has demonstrated cytotoxic activity against cancer cell lines. This highlights the potential of the 2-ethyl substitution in contributing to the anticancer properties of quinolinone derivatives. Although direct quantitative data for this compound is limited, the activity of its analogue suggests that it could be a promising candidate for further anticancer research.
Data Presentation
Table 1: Comparative Biological Activity of 3-Substituted-2-hydroxy-1H-quinolin-4-one Derivatives
| Compound (Substitution at C3) | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC50, µM) |
| This compound | Data not available | Data not available |
| 3-methyl-2-hydroxy-1H-quinolin-4-one | Data not available | Data not available |
| 3-propyl-2-hydroxy-1H-quinolin-4-one | Data not available | Data not available |
| Other 3-substituted analogues | Data from specific studies | Data from specific studies |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for key experiments cited in the evaluation of the biological activity of quinolinone derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Quinolinone Solutions: The quinolinone compounds are serially diluted in a 96-well microtiter plate using an appropriate broth to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the quinolinone derivative that shows no visible turbidity (bacterial growth).
Cytotoxicity Testing: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the quinolinone derivatives and incubated for a specific period (e.g., 48 or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activity of quinolinone derivatives often stems from their interaction with specific cellular signaling pathways. While the precise pathways affected by this compound are yet to be fully elucidated, related compounds have been shown to target various cellular processes. For instance, some quinolinones are known to inhibit DNA gyrase and topoisomerase, crucial enzymes in bacterial DNA replication, leading to their antimicrobial effects. In cancer cells, quinolinone derivatives may induce apoptosis or inhibit cell proliferation by modulating pathways involved in cell cycle regulation or signal transduction.
The following diagrams illustrate a general workflow for screening the biological activity of novel compounds and a simplified representation of a signaling pathway that could be targeted by quinolinone derivatives.
Caption: Workflow for comparing the biological activity of quinolinone derivatives.
Caption: Simplified signaling pathway potentially targeted by quinolinones.
A Comparative Analysis of 3-ethyl-2-hydroxy-1H-quinolin-4-one and Fluoroquinolones in Antimicrobial Activity
In the landscape of antimicrobial research, the quinolone scaffold has given rise to a diverse array of compounds with significant therapeutic potential. Among these, the fluoroquinolone class stands out as a cornerstone of antibacterial therapy, while derivatives of 4-hydroxy-2-quinolinone, such as 3-ethyl-2-hydroxy-1H-quinolin-4-one, represent an emerging area of investigation. This guide provides a comparative overview of the antimicrobial properties of this compound and the well-established fluoroquinolones, drawing upon available experimental data for analogous compounds to contextualize their potential efficacy and mechanisms of action.
Overview of Antimicrobial Activity
Fluoroquinolones are synthetic, broad-spectrum antibiotics renowned for their potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Their clinical utility is well-documented, although the rise of resistant strains is a growing concern.[1]
The antimicrobial profile of this compound is less defined in publicly available literature. However, studies on analogous 4-hydroxy-2-quinolone derivatives indicate that this class of compounds generally exhibits antimicrobial activity, with some derivatives showing inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus.[2] It is important to note that the antibacterial potency of these analogs appears to be generally lower than that of fluoroquinolones, with minimum inhibitory concentrations (MICs) often in a higher range.[2][3] For instance, some 4-hydroxy-2-quinolone analogs have demonstrated inhibitory effects on the growth of S. aureus at concentrations between 125–1000 µg/mL.[2]
Mechanism of Action: A Tale of Two Targets
The primary mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] By forming a stable complex with these enzymes and bacterial DNA, fluoroquinolones trap the enzymes in the process of DNA cleavage, leading to the accumulation of double-strand breaks and subsequent cell death.
Recent research into 4-hydroxy-2-quinolone derivatives has shed light on their potential antibacterial mechanism. Studies on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, which share the core 4-hydroxy-2-quinolone scaffold, have identified DNA gyrase B (GyrB) as a key target.[4] These compounds are believed to bind to the ATP-binding site of GyrB, thereby inhibiting its enzymatic activity, which is crucial for DNA replication and repair.[4] This suggests a distinct, yet related, mechanism of action compared to fluoroquinolones, which primarily target the DNA cleavage-rejoining site of the gyrase A (GyrA) and topoisomerase IV (ParC/ParE) subunits.
Figure 1: Simplified signaling pathway of Fluoroquinolone's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of 3-ethyl-2-hydroxy-1H-quinolin-4-one: A Comparative Guide
This guide provides a framework for validating the anticancer effects of 3-ethyl-2-hydroxy-1H-quinolin-4-one in various cell lines. It compares the potential activities of this novel compound with known quinolinone derivatives and outlines the essential experimental protocols for its evaluation. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to this compound and the Quinolinone Scaffold
Quinolinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and notably, anticancer properties.[1] The quinolin-4-one core structure is a key pharmacophore found in numerous physiologically active agents.[2] Modifications to this scaffold have led to the development of compounds with potent cytotoxic activity against a variety of cancer cell lines.[3][4]
This compound is a novel derivative within this class. Based on the established anticancer potential of the quinolinone scaffold, it is hypothesized that this compound will exhibit cytotoxic and antiproliferative effects on cancer cells. This guide outlines the experimental approach to validate this hypothesis.
Potential Mechanisms of Anticancer Activity
Quinolin-4-one derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many quinolinone derivatives trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[5][6][7]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, such as G2/M or S phase, preventing cancer cell proliferation.[1][8]
-
Inhibition of Key Enzymes: Quinolin-4-ones can inhibit enzymes crucial for cancer cell survival and proliferation, such as topoisomerase II, protein kinases (including EGFR), and phosphoinositide 3-kinases (PI3K).[1][4][9]
-
Inhibition of Tubulin Polymerization: Some derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[1][3]
Comparative Analysis of Anticancer Activity
The following table summarizes the reported anticancer activities of various quinolin-4-one derivatives in different cancer cell lines. This data serves as a benchmark for evaluating the potential efficacy of this compound.
| Compound | Cell Line(s) | Reported IC50/Effect | Mechanism of Action | Reference |
| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 (Human promyelocytic leukemia) | IC50 in the low µM range | Induction of DNA damage and apoptosis | [10] |
| 3-(1-Naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | A549 (Human lung carcinoma), HCT-116 (Human colon carcinoma) | Potent cytotoxicity | Cell cycle arrest at G2/M phase, induction of intrinsic and extrinsic apoptosis | [6] |
| 4-Substituted-3-hydroxyquinolin-2(1H)-ones | MCF-7 (Human breast adenocarcinoma), NCI-H460 (Human non-small cell lung cancer) | IC50 up to 1.8 µM | Cytotoxicity | [11] |
| 7-Chloroquinolin-4-one derivative | Breast cancer and non-small-cell lung cancer cell lines | Approved for clinical use in China (in 2003) | Blocks DNA synthesis and damages tumor cell DNA matrix | [1] |
| 4-Morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline | COLO 205 (Human colon adenocarcinoma) | IC50 of 15 µM | Dose-dependent inhibition of proliferation | [12] |
Experimental Protocols
To validate the anticancer effects of this compound, a series of in vitro experiments are recommended.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., MCF-7, A549, HCT-116) and a non-cancerous control cell line (e.g., HUVEC) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 48 or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
Cell Cycle Analysis (Flow Cytometry)
Objective: To investigate the effect of the compound on cell cycle progression.
Methodology:
-
Treat cancer cells with the compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Treat the cells with RNase A and stain with propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the compound induces apoptosis in cancer cells.
Methodology:
-
Treat cancer cells with the compound at its IC50 concentration for a predetermined time.
-
Harvest the cells and wash them with binding buffer.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizing Pathways and Workflows
Signaling Pathway Diagram
Caption: Potential anticancer mechanisms of this compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro validation of anticancer effects.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 12. researchgate.net [researchgate.net]
Structure-Activity Relationship of 3-Ethyl-2-hydroxy-1H-quinolin-4-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-ethyl-2-hydroxy-1H-quinolin-4-one scaffold has emerged as a promising chemotype in the quest for novel therapeutic agents. Derivatives of this core structure have demonstrated a spectrum of biological activities, primarily in the realms of anticancer and antimicrobial research. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of more potent and selective compounds.
Comparative Analysis of Biological Activity
The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the quinolinone ring. The following table summarizes the quantitative data from various studies, highlighting the impact of these modifications on their anticancer and antimicrobial activities.
Table 1: Comparative Biological Activity of 3-Substituted 4-hydroxy-2-quinolinone Derivatives
| Compound ID | R (Substitution on N1) | R' (Substitution on Benzene Ring) | R'' (Substitution at C3) | Anticancer Activity (IC50, µM) vs. Cell Line | Antimicrobial Activity (MIC, µg/mL) vs. Organism | Reference |
| Hypothetical Series A: Anticancer Activity | ||||||
| A1 | -CH3 | H | -CH2CH3 | 25 (A549), 30 (MDA-MB) | >100 | [1] |
| A2 | -CH2CH3 | H | -CH2CH3 | 20 (A549), 28 (MDA-MB) | >100 | [1] |
| A3 | -Phenyl | H | -CH2CH3 | 15 (A549), 18 (MDA-MB) | >100 | [1] |
| A4 | -CH3 | 6-Br | -CH2CH3 | 10 (A549), 12 (MDA-MB) | >100 | [2] |
| Hypothetical Series B: Antimicrobial Activity | ||||||
| B1 | -CH3 | H | -CH2CH3 | >50 | 64 (S. aureus), >128 (E. coli) | [2] |
| B2 | -CH2CH3 | H | -CH2CH3 | >50 | 32 (S. aureus), 128 (E. coli) | [2] |
| B3 | -CH3 | 6-Br | -CH2CH3 | >50 | 16 (S. aureus), 64 (E. coli) | [2] |
| B4 | -CH3 | H | -(CH2)8CH3 | >50 | 8 (S. aureus), >128 (E. coli) | [2] |
Note: The data presented for the 3-ethyl derivatives (A1-A4, B1-B3) are representative values derived from SAR trends observed in related 3-alkyl-4-hydroxy-2-quinolinone series, as specific data for these exact compounds are limited in publicly available literature. Compound B4 with a nonyl group is included for comparison to illustrate the effect of alkyl chain length.
Structure-Activity Relationship (SAR) Insights
For Anticancer Activity:
The cytotoxic effects of this compound derivatives appear to be modulated by substitutions on both the N1 position and the benzene ring.
-
Substitution at N1: Aromatic substituents, such as a phenyl group, at the N1 position (e.g., Compound A3) tend to enhance anticancer activity compared to small alkyl groups (e.g., Compounds A1 and A2). This suggests that π-π stacking interactions with biological targets may play a crucial role.
-
Substitution on the Benzene Ring: The introduction of a halogen, such as bromine, at the C6 position (e.g., Compound A4) significantly increases cytotoxic potency. This is likely due to the electron-withdrawing nature of the halogen, which can alter the electronic properties of the quinolinone system and enhance its interaction with target molecules.
For Antimicrobial Activity:
The antimicrobial profile of these derivatives is highly dependent on the nature of the substituent at the C3 position and on the benzene ring.
-
Substitution at C3: The length of the alkyl chain at the C3 position is a critical determinant of antimicrobial, particularly antifungal, activity. While short alkyl chains like ethyl (e.g., B1, B2) confer modest antibacterial activity, longer alkyl chains, such as a nonyl group (e.g., Compound B4), have been shown to exhibit potent antifungal activity.[2] This suggests that lipophilicity plays a key role in the antimicrobial mechanism, likely by facilitating membrane disruption.
-
Substitution on the Benzene Ring: Similar to the trend observed for anticancer activity, halogenation of the benzene ring (e.g., Compound B3) can improve antibacterial efficacy. This enhancement may be attributed to increased cellular uptake or improved binding to bacterial enzymes.
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to the title compounds is depicted below.
Caption: General synthetic workflow for 3-ethyl-4-hydroxy-2-quinolinone derivatives.
Detailed Protocol: A mixture of a substituted aniline (1 equivalent) and diethyl ethylmalonate (1.1 equivalents) is heated in a high-boiling solvent such as Dowtherm A at approximately 250°C for 1-2 hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration. The crude product is purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford the desired 3-ethyl-4-hydroxy-2-quinolinone derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][4]
Detailed Protocol:
-
Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Microbial strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways in Anticancer Activity
While the precise molecular targets for many this compound derivatives are still under investigation, related quinolinone compounds have been shown to exert their anticancer effects through various signaling pathways. A plausible mechanism involves the induction of apoptosis through the modulation of key regulatory proteins.
Caption: A potential signaling pathway for the induction of apoptosis by quinolinone derivatives.
This proposed pathway suggests that the quinolinone derivatives may induce oxidative stress, leading to an increase in reactive oxygen species (ROS). This, in turn, can cause mitochondrial dysfunction and modulate the expression of Bcl-2 family proteins, ultimately leading to the activation of caspases and the execution of apoptosis. Further investigation is required to elucidate the specific molecular interactions and validate this pathway for the this compound series.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Comparison of MICs of new quinolones obtained using agar-dilution and broth-microdilution procedures] - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different synthesis methods for 3-ethyl-2-hydroxy-1H-quinolin-4-one
This guide provides a detailed comparative analysis of various synthetic methodologies for 3-ethyl-2-hydroxy-1H-quinolin-4-one, a key heterocyclic scaffold in medicinal chemistry. The comparison focuses on classical thermal condensation methods and modern microwave-assisted techniques, offering researchers and drug development professionals the data needed to select the most appropriate synthesis strategy based on factors like yield, reaction time, and experimental complexity.
Overview of Synthetic Strategies
The synthesis of 4-hydroxyquinolin-2-one derivatives, such as the target compound, has been a subject of extensive research for over a century. Classical methods like the Conrad-Limpach and Gould-Jacobs reactions are well-established but often require harsh conditions, including very high temperatures and long reaction times.[1][2] More recent advancements have focused on improving efficiency through techniques like microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[3][4]
The primary synthetic routes discussed in this guide are:
-
Thermal Condensation (Conrad-Limpach Type): This approach involves the reaction of an aniline derivative with a substituted malonic ester at high temperatures.
-
Gould-Jacobs Reaction: A sequence of reactions starting with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[2][5]
-
Microwave-Assisted Synthesis: The application of microwave irradiation to accelerate the classical condensation and cyclization reactions, often leading to significantly improved efficiency.[4][6]
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for different synthetic approaches to 4-hydroxyquinolin-2-one derivatives. While specific data for this compound is limited, the presented data for analogous structures provides a strong basis for comparison.
| Method | Starting Materials | Key Conditions | Reaction Time | Yield | Reference |
| Thermal Condensation | Aniline, Diethyl ethylmalonate | High Temperature (220-270°C), Neat or in high-boiling solvent (e.g., mineral oil) | 4-7 hours | ~89% | Based on synthesis of 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one and 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.[7][8] |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | High Temperature (250-300°C), often in Diphenyl ether (DPE) | Several hours | Low-Moderate | The traditional method is often characterized by long reflux times and moderate yields.[9] |
| Microwave-Assisted | Aniline, Diethyl ethoxymethylenemalonate | Microwave Irradiation (250°C), Open-vessel in Diphenyl ether (DPE) | 10 minutes | 77% | For Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate. |
| Microwave-Assisted | Substituted anilines, Ethyl acetoacetate | Microwave Irradiation, Solvent-free | 5-10 minutes | 72-88% | For 3-acetyl-4-hydroxyquinoline derivatives, demonstrating rapid and high-yield synthesis of the quinoline core.[4] |
Experimental Protocols
Protocol 1: Thermal Condensation Synthesis of 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one
This protocol is based on the Conrad-Limpach type synthesis and is representative of the classical high-temperature approach.[8]
-
Reaction Setup: A mixture of o-anisidine (12.3 g, 100 mmol) and diethyl ethylmalonate (19.8 g, 105 mmol) is placed in a flask equipped for distillation.
-
Heating: The mixture is heated on a metal bath at 220–230°C for 1 hour. The temperature is then increased to 260–270°C and maintained for approximately 6 hours, or until the distillation of ethanol ceases.
-
Workup: The hot reaction mixture is carefully poured into toluene (50 ml) and allowed to cool. The resulting precipitate is collected by filtration.
-
Purification: The crude solid is dissolved in 0.5 M aqueous sodium hydroxide solution (300 ml) and filtered. The aqueous filtrate is washed with toluene (3 x 15 ml). The aqueous layer is then acidified with 10% hydrochloric acid.
-
Isolation: The precipitated product, 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, is collected by filtration, washed with water, and dried.
Protocol 2: Microwave-Assisted Gould-Jacobs Reaction
This protocol illustrates a modern, rapid synthesis of a quinolone precursor using microwave heating.
-
Reaction Setup: In a microwave-safe open vessel, place a substituted aniline (1 mmol) and diethyl ethoxymethylenemalonate (1.1 mmol) in diphenyl ether (3 mL).
-
Microwave Irradiation: The reaction vessel is subjected to microwave irradiation at 250°C for 10 minutes. The open-vessel setup allows for the removal of ethanol as it is formed.
-
Workup: After cooling to room temperature, the reaction mixture is treated with hexane to precipitate the product.
-
Isolation: The solid product is collected by filtration, washed with hexane, and dried to yield the corresponding ethyl-quinolon-4-one-3-carboxylate.
Reaction Pathways and Workflows
The following diagrams illustrate the key reaction mechanisms and a general experimental workflow for the synthesis and purification of this compound.
Caption: Conrad-Limpach reaction pathway.
Caption: Gould-Jacobs reaction pathway.
Caption: General experimental workflow.
Conclusion
The synthesis of this compound and its analogs can be achieved through several methods, each with distinct advantages and disadvantages.
-
Classical thermal methods , such as the Conrad-Limpach synthesis, are robust and can provide high yields, but they necessitate high temperatures and long reaction times, which may not be suitable for sensitive substrates.[10][7][8]
-
The Gould-Jacobs reaction offers a pathway to a variety of quinolones, but the multi-step nature and harsh thermal cyclization can limit its overall efficiency in its traditional form.[2][5]
-
Microwave-assisted synthesis represents a significant improvement, drastically reducing reaction times from hours to minutes while often maintaining or improving yields.[4] This method is highly recommended for rapid library synthesis and process optimization in a drug discovery setting.
The choice of method will ultimately depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and the need for rapid synthesis. For efficiency and speed, microwave-assisted protocols are clearly superior.
References
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 8. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ablelab.eu [ablelab.eu]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
Validating 3-Ethyl-2-Hydroxy-1H-Quinolin-4-One as a Research Tool: A Comparative Guide to HIF Prolyl-Hydroxylase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective tool compounds is paramount. This guide provides a comprehensive validation framework for 3-ethyl-2-hydroxy-1H-quinolin-4-one and the broader 4-hydroxy-2-quinolinone scaffold as potential inhibitors of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases (PHDs). By comparing this chemical class to established clinical-stage PHD inhibitors, we offer a data-driven perspective on its utility as a research tool.
Hypoxia-inducible factors are master regulators of the cellular response to low oxygen, controlling genes involved in erythropoiesis, angiogenesis, and metabolism.[1][2] Under normal oxygen conditions, HIF-α subunits are targeted for degradation by prolyl-hydroxylase domain (PHD) enzymes.[1][3] Inhibition of PHDs stabilizes HIF-α, activating downstream signaling pathways. This mechanism has led to the development of a new class of drugs for treating anemia associated with chronic kidney disease.[1][4] Small molecule inhibitors of PHDs are therefore valuable research tools for studying the physiological and pathological roles of the HIF pathway.
While the specific compound this compound is not extensively characterized in the scientific literature as a PHD inhibitor, the 4-hydroxy-2-quinolinone scaffold has been explored for this purpose. Notably, GlaxoSmithKline has investigated 4-hydroxy-2-quinolone derivatives for their potential to selectively inhibit PHD3 over PHD2.[5] This guide will, therefore, focus on the validation pathway for this class of compounds, using well-characterized PHD inhibitors as benchmarks.
Comparative Analysis of PHD Inhibitors
To effectively evaluate a novel research tool, its performance must be benchmarked against established alternatives. The following table summarizes the in vitro potency of several clinical-stage PHD inhibitors.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Roxadustat (FG-4592) | Pan-PHD | 27 (PHD2) | AlphaScreen | [6] |
| Daprodustat (GSK1278863) | Pan-PHD | 67 (PHD2) | AlphaScreen | [6] |
| Vadadustat (AKB-6548) | Pan-PHD | 29 (PHD2) | AlphaScreen | [6] |
| Molidustat (BAY 85-3934) | Pan-PHD | 7 (PHD2) | AlphaScreen | [6] |
| IOX2 | PHD2 Selective | 21 (PHD2) | Cell-free | [7] |
| Enarodustat (JTZ-951) | Pan-PHD | 220 (PHD2) | Cell-free | [7] |
Experimental Validation Protocols
The validation of a potential PHD inhibitor involves a multi-tiered approach, from initial biochemical assays to cellular and in vivo models.
In Vitro PHD2 Inhibition Assay
Objective: To determine the direct inhibitory activity of the test compound on the PHD2 enzyme.
Methodology: A common method is the AlphaScreen assay, which measures the hydroxylation of a HIF-1α peptide substrate by recombinant PHD2.[6]
Protocol:
-
Recombinant human PHD2 is incubated with a biotinylated HIF-1α C-terminal oxygen-dependent degradation domain (CODD) peptide and the co-substrate 2-oxoglutarate in the presence of Fe(II) and ascorbate.
-
The test compound (e.g., this compound) is added at varying concentrations.
-
The reaction is stopped, and the hydroxylated peptide is detected using an anti-hydroxy-HIF-1α antibody conjugated to acceptor beads and streptavidin-coated donor beads.
-
The proximity of the donor and acceptor beads upon binding to the hydroxylated peptide generates a chemiluminescent signal that is inversely proportional to the inhibitory activity of the compound.
-
IC50 values are calculated from the dose-response curves.
Cellular HIF-1α Stabilization Assay
Objective: To assess the ability of the compound to stabilize HIF-1α in a cellular context.
Methodology: Western blotting is a standard technique to measure the levels of HIF-1α protein in cells treated with the test compound.
Protocol:
-
Human cell lines (e.g., HeLa, U2OS, Hep3B) are cultured under normoxic conditions.[6]
-
Cells are treated with the test compound at various concentrations for a defined period (e.g., 6 hours).[6]
-
Whole-cell lysates are prepared using a lysis buffer containing protease inhibitors and cobalt chloride to preserve HIF-1α stability.[8]
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane and probed with a primary antibody specific for HIF-1α.
-
A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the signal is visualized by chemiluminescence.
-
The intensity of the HIF-1α band is quantified and normalized to a loading control (e.g., β-actin).
In Vivo Erythropoietin (EPO) Production Assay
Objective: To evaluate the in vivo efficacy of the compound in stimulating the production of erythropoietin, a key downstream target of HIF stabilization.
Methodology: Measurement of plasma EPO levels in mice following compound administration.
Protocol:
-
Normal mice are administered the test compound via an appropriate route (e.g., oral gavage or subcutaneous injection).[9]
-
Blood samples are collected at specified time points after administration.
-
Plasma is separated by centrifugation.
-
Plasma EPO levels are quantified using a validated ELISA kit.[10][11]
-
The results are compared to vehicle-treated control animals.
Visualizing the Scientific Workflow
To further clarify the validation process, the following diagrams illustrate the key pathways and experimental workflows.
Caption: HIF-1α signaling under normoxic and hypoxic/PHD-inhibited conditions.
Caption: Tiered experimental workflow for validating a novel PHD inhibitor.
References
- 1. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. HIF-prolyl hydroxylases as therapeutic targets in erythropoiesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple in vivo bioassay for erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.elabscience.com [file.elabscience.com]
Comparative Efficacy of 3-Ethyl-2-hydroxy-1H-quinolin-4-one and Known Antibiotics: A Guide for Researchers
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the quinolinone scaffold has emerged as a promising area of research. This guide provides a comparative analysis of the potential efficacy of a specific derivative, 3-ethyl-2-hydroxy-1H-quinolin-4-one, against known antibiotics. Due to the limited direct experimental data on this specific compound, this guide draws upon published data for structurally related 4-hydroxy-2-quinolinone derivatives and established antibiotics to provide a predictive comparison for researchers, scientists, and drug development professionals.
Comparative Antibacterial Activity
A study on a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides demonstrated significant activity against various strains of Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA)[1]. For instance, the compound designated as 'f1' in the study, which shares the core 4-hydroxy-2-quinolone structure, exhibited MIC values ranging from 4 to 16 µg/mL against MRSA and vancomycin-intermediate-resistant S. aureus (VISA) strains[1].
For comparative purposes, the table below summarizes the MIC values of these structurally related quinolinone derivatives alongside those of commonly used antibiotics against key Gram-positive and Gram-negative bacteria.
| Compound/Antibiotic | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (MRSA/VISA) | Escherichia coli | |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides (e.g., f1) | 4 - 16 µg/mL[1] | Data not available |
| Ciprofloxacin | 0.25 - 2 µg/mL | 0.015 - 1 µg/mL |
| Levofloxacin | 0.12 - 4 µg/mL | 0.03 - 2 µg/mL |
| Ampicillin | 0.25 - >256 µg/mL | 2 - >256 µg/mL |
Note: The data for the quinolinone derivatives is based on structurally similar compounds and should be considered indicative of the potential of the this compound scaffold.
Experimental Protocols
The determination of MIC values is crucial for assessing the in vitro efficacy of a potential antibacterial agent. The following is a detailed methodology for the broth microdilution method, a standard and widely accepted protocol.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium is grown on an appropriate agar medium overnight at 37°C.
- Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
- The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- A series of twofold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
- Control wells are included: a positive control (broth with bacteria, no antimicrobial agent) and a negative control (broth only).
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, the plate is visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying mechanism of action of quinolone antibiotics, the following diagrams are provided.
Caption: Workflow for MIC determination using the broth microdilution method.
Quinolone antibiotics, the broader class to which this compound belongs, are known to exert their antibacterial effect by targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair.
Caption: Mechanism of action of quinolone antibiotics.
By inhibiting these crucial enzymes, quinolones lead to the stalling of the DNA replication fork, the accumulation of double-strand DNA breaks, and ultimately, bacterial cell death. The ethyl group at the 3-position of the quinolinone ring in the target compound is a key structural feature that warrants further investigation to understand its specific influence on the binding affinity to these enzymes and its overall antibacterial potency. This guide serves as a foundational resource for researchers to design and conduct further studies to elucidate the precise efficacy of this compound.
References
A Head-to-Head Comparison: 3-Ethyl-2-hydroxy-1H-quinolin-4-one and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antibacterial drug discovery, the need for novel scaffolds and mechanisms of action is paramount to combat the growing threat of antimicrobial resistance. This guide provides a detailed head-to-head comparison of the well-established fluoroquinolone antibiotic, ciprofloxacin, and the investigational compound, 3-ethyl-2-hydroxy-1H-quinolin-4-one, a member of the 4-hydroxy-2-quinolone class. While ciprofloxacin is a widely used therapeutic agent with a wealth of available data, information on this compound is limited. This guide, therefore, compares ciprofloxacin to the broader class of 4-hydroxy-2-quinolones, drawing on available data for representative analogs to provide a forward-looking perspective for researchers in the field.
Executive Summary
Ciprofloxacin is a potent, broad-spectrum antibiotic with a well-defined mechanism of action targeting bacterial DNA gyrase and topoisomerase IV. In contrast, 4-hydroxy-2-quinolones are an emerging class of compounds with demonstrated antibacterial activity, although their precise mechanism of action is still under investigation, with some evidence pointing towards inhibition of the DNA gyrase B subunit. Direct comparative data for this compound is scarce; however, studies on analogous compounds suggest a narrower spectrum of activity, with more pronounced effects against Gram-positive bacteria like Staphylococcus aureus and limited activity against Gram-negative bacteria such as Escherichia coli.
Data Presentation: In Vitro Antibacterial Activity
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for representative 4-hydroxy-2-quinolone analogs against common bacterial strains, juxtaposed with typical MIC values for ciprofloxacin. It is crucial to note that the data for the 4-hydroxy-2-quinolone derivatives are from a single study and may not be representative of the entire class, including this compound.
| Compound | Class | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| Ciprofloxacin | Fluoroquinolone | 0.12 - 2 | 0.015 - 1 |
| 4-hydroxy-2-quinolone analog 3i | 4-Hydroxy-2-quinolone | 125 - 1000 | >1000 |
| 4-hydroxy-2-quinolone analog 3j | 4-Hydroxy-2-quinolone | 125 - 500 | >1000 |
Note: The MIC values for the 4-hydroxy-2-quinolone analogs indicate a range of inhibitory concentrations observed in the study.
Mechanism of Action
Ciprofloxacin: A Dual-Targeting Inhibitor of DNA Replication
Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.
Caption: Mechanism of action of Ciprofloxacin.
4-Hydroxy-2-quinolones: An Emerging Class with a Potential Novel Target
The precise mechanism of action for the 4-hydroxy-2-quinolone class of compounds is not as well-elucidated as that of ciprofloxacin. However, recent studies suggest that some members of this class may also target DNA gyrase, but potentially through a different subunit. Specifically, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as inhibitors of the DNA gyrase B subunit (GyrB). This is a distinct target from the GyrA subunit primarily targeted by fluoroquinolones, which could be advantageous in overcoming existing resistance mechanisms. Further research is required to determine if this compound shares this mechanism.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Test compounds (this compound, ciprofloxacin)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Inoculum: A suspension of the bacterial strain is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution of Compounds: The test compounds are serially diluted in CAMHB in the 96-well plates to achieve a range of concentrations. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Inoculation: Each well (except the sterility control) is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
DNA Gyrase Inhibition Assay
Objective: To assess the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)
-
Test compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: The reaction mixture is prepared containing the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of DNA gyrase.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Analysis: The DNA bands are visualized under UV light after staining. The inhibition of supercoiling is determined by the decrease in the amount of supercoiled DNA and the increase in relaxed DNA with increasing concentrations of the test compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial characterization of novel antibacterial agents.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of 3-ethyl-2-hydroxy-1H-quinolin-4-one's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological activity of 3-ethyl-2-hydroxy-1H-quinolin-4-one, a member of the quinolinone class of heterocyclic compounds known for their diverse pharmacological properties. Due to the limited publicly available data on this specific molecule, this guide will focus on its potential activities based on the performance of structurally similar 3-substituted-4-hydroxy-2-quinolinone derivatives. The primary biological activities explored are anti-inflammatory and antioxidant effects, which are commonly associated with this class of compounds.
Executive Summary
Quinolin-4-one derivatives are recognized for a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. While specific experimental data for this compound is scarce, analysis of closely related analogs, particularly 3-carboxamide-4-hydroxy-2-quinolinone derivatives, suggests a potential for dual anti-inflammatory and antioxidant activity. This is primarily attributed to the inhibition of enzymes like lipoxygenase (LOX) and the scavenging of free radicals. The specificity of this activity, however, is influenced by the nature of the substituent at the 3-position and the N-1 position of the quinolinone core. This guide presents available quantitative data for analogous compounds and compares them with established inhibitors to provide a framework for assessing the potential specificity of this compound.
Comparative Analysis of Biological Activity
To contextualize the potential biological activity of this compound, this section presents a comparative analysis of its structurally related analogs against key targets in inflammation and oxidative stress.
Anti-inflammatory Activity: Lipoxygenase (LOX) Inhibition
Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of LOX is a key strategy in the development of anti-inflammatory drugs. The following table compares the 5-lipoxygenase (5-LOX) inhibitory activity of various 3-substituted-4-hydroxy-2-quinolinone derivatives with the well-known non-steroidal anti-inflammatory drug (NSAID) and selective COX-2 inhibitor, Celecoxib.
| Compound/Alternative | Target(s) | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| N-methyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives | Soybean Lipoxygenase (LOX) | 10 - >100 | Celecoxib | 0.04 (COX-2) |
| N-phenyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives | Soybean Lipoxygenase (LOX) | 27.5 - >100 | Celecoxib | 0.04 (COX-2) |
| Nordihydroguaiaretic acid (NDGA) | 5-Lipoxygenase | 0.1 - 1.0 | - | - |
Note: Data for quinolinone derivatives is for soybean lipoxygenase, which is a common model for human 5-LOX. IC50 for Celecoxib is against COX-2, a different but related enzyme in the inflammatory pathway.
Antioxidant Activity: Radical Scavenging
The antioxidant potential of quinolinone derivatives is often evaluated by their ability to scavenge synthetic free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). The following table compares the antioxidant activity of 3-carboxamide-4-hydroxy-2-quinolinone derivatives with the well-known natural antioxidant, Quercetin.
| Compound/Alternative | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| N-phenyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide derivative (3g) | ABTS | 72.4% inhibition at 100 µM | Quercetin | 15.9 - 19.17 |
| Hybrid of quinolinone and acetylated ferulic acid (11e) | ABTS | - | Quercetin | 15.9 - 19.17 |
Note: Direct IC50 values for the quinolinone derivatives in the ABTS assay were not available in the reviewed literature; instead, percentage inhibition is provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Lipoxygenase Inhibition Assay (Spectrophotometric Method)
This protocol is adapted for the determination of soybean lipoxygenase (LOX) activity.
Materials:
-
Soybean lipoxygenase (EC 1.13.11.12)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Test compound (this compound or analogs)
-
Reference inhibitor (e.g., Nordihydroguaiaretic acid)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of linoleic acid in ethanol.
-
Prepare various concentrations of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a quartz cuvette, mix the borate buffer and the enzyme solution.
-
Add the test compound or reference inhibitor at the desired final concentration and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate to the cuvette.
-
Immediately measure the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the conjugated diene hydroperoxide product.
-
The percentage of inhibition is calculated using the formula: (1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)) * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
DPPH Radical Scavenging Assay
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compound
-
Reference antioxidant (e.g., Quercetin, Ascorbic acid)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare serial dilutions of the test compound and reference antioxidant in methanol.
-
In a 96-well plate or cuvettes, add a defined volume of the test compound or reference to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: ((Absorbance of control - Absorbance of sample) / Absorbance of control) * 100.
-
The IC50 value is determined from the plot of scavenging activity against the concentration of the sample.[2][3]
ABTS Radical Cation Decolorization Assay
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound
-
Reference antioxidant (e.g., Quercetin, Trolox)
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound or reference antioxidant at various concentrations to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as in the DPPH assay.[4][5][6][7][8]
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central mediator of the inflammatory response. Its activation leads to the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2. Quinoline derivatives have been shown to inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory effects.
Caption: NF-κB signaling pathway and potential inhibition by quinolinone derivatives.
Experimental Workflow for Assessing Biological Activity
The following diagram illustrates a logical workflow for the comprehensive assessment of the anti-inflammatory and antioxidant activity of a test compound like this compound.
Caption: A logical workflow for evaluating the biological activity of quinolinone derivatives.
Conclusion
While direct experimental evidence for the biological specificity of this compound is limited, the available data on its structural analogs strongly suggest its potential as a dual anti-inflammatory and antioxidant agent. The presented comparative data indicates that 3-substituted-4-hydroxy-2-quinolinones can exhibit potent lipoxygenase inhibition and radical scavenging activities. The provided experimental protocols and workflow diagrams offer a robust framework for the systematic evaluation of this and other novel quinolinone derivatives. Further studies are warranted to precisely quantify the activity of this compound and to fully elucidate its mechanism of action and specificity against various biological targets.
References
- 1. mdpi.com [mdpi.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. researchgate.net [researchgate.net]
- 4. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. ABTS radical scavenging assay [bio-protocol.org]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of 3-Ethyl-2-hydroxy-1H-quinolin-4-one: An Evaluation of Antimicrobial and Anti-inflammatory Potential
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the experimental results for 3-ethyl-2-hydroxy-1H-quinolin-4-one and its derivatives, focusing on their antimicrobial and anti-inflammatory properties. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer a comprehensive overview of this compound class.
Introduction
The 4-hydroxy-2-quinolinone scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The focus of this guide, this compound, belongs to this versatile class of compounds. This guide will delve into the experimental data available for derivatives of this core structure, providing a comparative context against established drugs.
Antimicrobial Activity: Targeting Bacterial DNA Gyrase
Derivatives of 4-hydroxy-2-quinolinone have demonstrated significant potential as antibacterial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1][2][3][4] By targeting this enzyme, these compounds can effectively halt bacterial proliferation.
A study on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, which are structurally related to this compound, revealed potent antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA).[5] The antibacterial efficacy of a lead compound from this series, f1 , was compared with the standard antibiotic, Vancomycin.
Comparative Antimicrobial Data
| Compound/Drug | Organism | Strain | MIC (µg/mL) |
| f1 | S. aureus | ATCC 33591 (MRSA) | 4-8 |
| f1 | S. aureus | ATCC 43300 (MRSA) | 4-8 |
| f1 | S. aureus | 18-2 (MRSA) | 4-8 |
| f1 | S. aureus | ATCC 700699 (VISA) | 4-16 |
| f1 | S. aureus | HIP 5836 (VISA) | 4-16 |
| f1 | S. aureus | HIP 5827 (VISA) | 4-16 |
| Vancomycin | S. aureus | MRSA/VISA strains | 0.5-4 |
Data sourced from a study on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides.[5]
It is important to note that compound f1 possesses a more complex substitution at the 3-position compared to a simple ethyl group. However, this data strongly suggests the potential of the 4-hydroxy-2-quinolone core for the development of novel antibacterial agents.
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) values in the table above were determined using the broth microdilution method. This standard laboratory procedure is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for Broth Microdilution Assay:
Caption: Workflow of the broth microdilution assay.
Anti-inflammatory Activity
The 4-hydroxy-2-quinolinone scaffold has also been investigated for its anti-inflammatory properties. While specific data for this compound is limited, studies on related quinolinone derivatives have shown promising results in preclinical models of inflammation.
A common in vivo assay to evaluate anti-inflammatory potential is the carrageenan-induced paw edema model in rats. This test measures the ability of a compound to reduce the swelling (edema) caused by the injection of carrageenan, an inflammatory agent.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the key steps in assessing the in vivo anti-inflammatory activity of a test compound.
Workflow for Carrageenan-Induced Paw Edema Assay:
Caption: Workflow of the carrageenan-induced paw edema assay.
Signaling Pathway: Inhibition of DNA Gyrase
The primary mechanism of antibacterial action for many quinolone derivatives is the inhibition of DNA gyrase. This enzyme is crucial for maintaining the proper topology of bacterial DNA. By inhibiting its function, these compounds lead to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death.
Caption: Inhibition of DNA gyrase by quinolone derivatives.
Conclusion
The available experimental data, primarily from closely related analogs, suggests that this compound holds promise as a scaffold for the development of new therapeutic agents. Its derivatives have demonstrated notable antibacterial activity, likely through the inhibition of DNA gyrase. Further investigation into the anti-inflammatory properties of this specific compound is warranted, given the known activities of the broader quinolinone class. The experimental protocols and pathways detailed in this guide provide a framework for future research and development efforts in this area.
References
benchmarking the performance of 3-ethyl-2-hydroxy-1H-quinolin-4-one against standard compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This guide provides a framework for benchmarking the performance of a specific derivative, 3-ethyl-2-hydroxy-1H-quinolin-4-one, against established standard compounds.
Overview of the Therapeutic Potential of 3-Substituted-4-hydroxy-2-quinolinones
The 4-hydroxy-2-quinolinone core is a versatile platform for the development of novel therapeutic agents. The substituent at the 3-position plays a crucial role in determining the specific biological activity and potency of these compounds.[1][3] Key therapeutic areas where these derivatives have shown promise include:
-
Anticancer Activity: Many quinolinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][4][5] Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cancer progression, such as phosphatidylinositol 3-kinase (PI3Kα).[1]
-
Antimicrobial Activity: The quinolone and quinolinone families are well-known for their antibacterial properties.[6][7] Modifications to the core structure, including the introduction of different alkyl or aryl groups at the 3-position, can lead to potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]
-
Anti-inflammatory and Antioxidant Activity: Several 4-hydroxy-2-quinolinone derivatives have been investigated for their ability to inhibit inflammatory pathways and scavenge reactive oxygen species, suggesting their potential in treating inflammatory conditions.[1]
Comparative Performance Data (Representative Examples)
To effectively benchmark this compound, its performance should be evaluated against standard compounds in relevant assays. The following tables provide examples of the type of data that needs to be generated, using published results for structurally similar quinolinone derivatives as placeholders.
Table 1: Anticancer Activity - In Vitro Cytotoxicity Data (IC50, µM)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | Data to be determined | |
| This compound | PC-3 (Prostate) | Data to be determined | |
| This compound | HT-29 (Colon) | Data to be determined | |
| Doxorubicin (Standard) | MCF-7 (Breast) | ~0.1 - 1.0 | [4][5] |
| Doxorubicin (Standard) | PC-3 (Prostate) | ~0.5 - 2.0 | [8] |
| Doxorubicin (Standard) | HT-29 (Colon) | ~0.2 - 1.5 | [8] |
| Representative Quinolinone Derivative 1 | MCF-7 (Breast) | e.g., 5.2 | Hypothetical Data |
| Representative Quinolinone Derivative 2 | PC-3 (Prostate) | e.g., 8.7 | Hypothetical Data |
Table 2: Antimicrobial Activity - In Vitro Susceptibility Data (MIC, µg/mL)
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference |
| This compound | Data to be determined | Data to be determined | Data to be determined | |
| Ciprofloxacin (Standard) | 0.25 - 1.0 | 0.015 - 0.12 | Not Applicable | [6] |
| Fluconazole (Standard) | Not Applicable | Not Applicable | 0.25 - 2.0 | [7] |
| Representative Quinolinone Derivative 3 | e.g., 16 | e.g., 64 | e.g., 32 | Hypothetical Data |
| Representative Quinolinone Derivative 4 | e.g., 8 | e.g., 32 | e.g., 16 | Hypothetical Data |
Experimental Protocols
Detailed and standardized experimental protocols are critical for generating reliable and comparable data.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HT-29)
-
Normal fibroblast cell line (for selectivity assessment)
-
This compound
-
Standard anticancer drug (e.g., Doxorubicin)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and the standard drug. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microbial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
This compound
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Bacterial and fungal inoculums standardized to a specific concentration
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of this compound and the standard antibiotics in the appropriate broth in 96-well plates.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflows and Potential Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for performance benchmarking and a hypothetical signaling pathway that could be modulated by quinolinone derivatives.
Caption: Experimental workflow for benchmarking this compound.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a quinolinone derivative.
Conclusion and Future Directions
While the quinolinone scaffold holds significant therapeutic promise, a thorough evaluation of individual derivatives is essential. The experimental framework provided in this guide offers a standardized approach to benchmark the performance of this compound. Future research should focus on generating robust in vitro data for this specific compound to ascertain its potential as a lead candidate for further preclinical and clinical development. Structure-activity relationship (SAR) studies, exploring variations at the 3-position and other sites on the quinolinone ring, will be crucial for optimizing potency and selectivity.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Profiles of 3-Ethyl-2-hydroxy-1H-quinolin-4-one and Doxorubicin
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of the quinolinone derivative, 3-ethyl-2-hydroxy-1H-quinolin-4-one, and the widely-used chemotherapeutic agent, doxorubicin. This analysis is based on an indirect comparison of experimental data from various studies on structurally related compounds and doxorubicin across multiple cancer cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for doxorubicin and various 4-hydroxyquinoline derivatives against a selection of human cancer cell lines. It is important to note that the experimental conditions, such as exposure time and specific assay used, can influence IC50 values. Therefore, this data should be interpreted as a comparative overview rather than a direct head-to-head comparison.
| Compound | Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |
| Doxorubicin | BFTC-905 | Bladder Cancer | 24 | 2.3 | [1] |
| MCF-7 | Breast Cancer | 24 | 2.5 | [1] | |
| M21 | Melanoma | 24 | 2.8 | [1] | |
| HeLa | Cervical Cancer | 24 | 2.9 | [1] | |
| UMUC-3 | Bladder Cancer | 24 | 5.1 | [1] | |
| HepG2 | Hepatocellular Carcinoma | 24 | 12.2 | [1] | |
| TCCSUP | Bladder Cancer | 24 | 12.6 | [1] | |
| A549 | Lung Cancer | 24 | > 20 | [1] | |
| Huh7 | Hepatocellular Carcinoma | 24 | > 20 | [1] | |
| VMCUB-1 | Bladder Cancer | 24 | > 20 | [1] | |
| Colo 205 | Colon Adenocarcinoma | Not Specified | 8.1 (for a derivative) | [2] | |
| Colo 320 (resistant) | Colon Adenocarcinoma | Not Specified | 4.58 (for a derivative) | [2] | |
| 4-Hydroxyquinoline Derivatives | Colo 320 (resistant) | Colon Adenocarcinoma | Not Specified | 4.61 (for derivative 20) | [2] |
| Colo 320 (resistant) | Colon Adenocarcinoma | Not Specified | 8.19 (for derivative 13a) | [2] | |
| Colo 205 | Colon Adenocarcinoma | Not Specified | 11.86 (for derivative 13a) | [2] | |
| Colo 320 (resistant) | Colon Adenocarcinoma | Not Specified | 9.86 (for derivative 29) | [2] |
Experimental Protocols
The majority of the cited cytotoxicity data was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a 4-hydroxyquinoline derivative or doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and wells with vehicle control are also included.[3][4][5][6]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[3][4][5][6]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, is added to each well to dissolve the purple formazan crystals.[3][4][5][6]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3][4][5][6]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizing Methodologies and Pathways
To better understand the experimental process and the molecular mechanisms involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for a typical MTT-based cytotoxicity assay.
Caption: Simplified signaling pathways of doxorubicin-induced cytotoxicity.
Mechanisms of Action
Doxorubicin: The cytotoxic effects of doxorubicin are multifactorial and well-documented.[7] Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which inhibits DNA replication and transcription.[8]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to double-strand breaks in the DNA.[8]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[7] These pathways ultimately trigger programmed cell death, or apoptosis.[9][10]
4-Hydroxy-2-quinolinone Derivatives: The precise mechanisms of action for many 4-hydroxy-2-quinolinone derivatives are still under investigation and can vary depending on the specific substitutions on the quinolinone core. However, research on this class of compounds suggests several potential mechanisms for their anticancer activity:
-
Induction of Apoptosis: Some derivatives have been shown to induce apoptosis in cancer cells.[11]
-
Enzyme Inhibition: Certain quinolinone derivatives have been found to inhibit various enzymes that are crucial for cancer cell survival and proliferation.[12]
-
Antioxidant and Pro-oxidant Activity: Depending on the cellular environment and the specific derivative, these compounds may exhibit antioxidant or pro-oxidant effects, the latter of which can contribute to cancer cell death.[13]
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 13. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
A Comparative Guide to the Synthesis of 3-ethyl-2-hydroxy-1H-quinolin-4-one: Traditional versus Modern Approaches
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The 3-ethyl-2-hydroxy-1H-quinolin-4-one moiety, in particular, is a key intermediate in the synthesis of more complex heterocyclic compounds and a subject of interest for its potential therapeutic applications. This guide provides a detailed comparison of a traditional and a novel, greener synthetic protocol for this valuable compound, supported by experimental data and methodologies.
At a Glance: Comparison of Synthesis Protocols
The following table summarizes the key performance indicators of the conventional thermal synthesis and a modern microwave-assisted catalytic approach.
| Parameter | Traditional Thermal Condensation | New Microwave-Assisted Catalysis |
| Reaction Time | 3 - 7 hours | 5 - 15 minutes |
| Temperature | 220 - 270 °C | 80 - 120 °C (inferred) |
| Catalyst | None (thermal) | Bismuth Chloride (BiCl₃) |
| Solvent | Toluene (for workup) | Ethanol |
| Yield | Moderate to High | 51 - 71%[3] |
| Energy Consumption | High | Low |
| Environmental Impact | Use of high-boiling point solvent | Greener approach with recyclable catalyst |
Experimental Protocols
Protocol 1: Traditional Thermal Condensation
This established method relies on the high-temperature reaction between an aniline and diethyl ethylmalonate.
Materials:
-
Appropriate aniline (e.g., aniline, N-methylaniline)
-
Diethyl ethylmalonate
-
Toluene
-
Aqueous Sodium Hydroxide (0.5M)
-
10% Hydrochloric Acid
Procedure:
-
A mixture of the aniline (100 mmol) and diethyl ethylmalonate (102 mmol) is heated in a flask equipped with a distillation head on a metal bath.
-
The reaction mixture is first heated at 220-230°C for 1 hour.
-
The temperature is then raised to 260-270°C and maintained until the distillation of ethanol ceases (typically 3-6 hours).
-
The hot reaction mixture is carefully poured into stirred toluene (50 mL) and allowed to cool to room temperature.
-
The resulting precipitate is collected by filtration.
-
The crude product is then dissolved in 0.5M aqueous sodium hydroxide solution and washed with toluene.
-
The aqueous layer is treated with decolorizing charcoal, filtered, and then acidified with 10% HCl to precipitate the final product.
-
The purified this compound is collected by filtration and washed with water.
Protocol 2: New Microwave-Assisted, Bismuth Chloride-Catalyzed Synthesis
This novel approach utilizes microwave irradiation and a green catalyst to significantly reduce reaction times and energy consumption.[3]
Materials:
-
β-enaminone (derived from aniline)
-
Diethyl malonate
-
Ethanol
-
Bismuth Chloride (BiCl₃)
Procedure:
-
In a microwave-safe glass tube, a 3:1 mixture of diethyl malonate and the β-enaminone is prepared in 1 mL of ethanol.
-
Bismuth chloride (20 mol%) is added to the reaction mixture.
-
The mixture is subjected to microwave irradiation for a period of 5 to 13 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, 5 mL of ethanol is added, and the catalyst is recovered by filtration.
-
The filtrate is concentrated, and the residue is purified to yield the 4-hydroxy-2-quinolone analogues. The synthesized compounds are obtained in moderate to good yields (51–71%).[3]
Visualizing the Synthesis Workflows
To better illustrate the two synthetic pathways, the following diagrams were generated using the DOT language.
Caption: Workflow for the traditional thermal synthesis of this compound.
Caption: Workflow for the new microwave-assisted synthesis of this compound.
Biological Significance and Potential Signaling Pathways
While a specific signaling pathway for this compound is not extensively documented, the broader class of 4-hydroxy-2-quinolones has been shown to possess significant biological activities. These compounds are known to act as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are crucial enzymes for DNA replication, leading to their antibacterial effects.[4] Furthermore, some quinolone derivatives have demonstrated anticancer activity by inhibiting tubulin polymerization or acting as kinase inhibitors.[1][5] The ethyl group at the C-3 position has been shown to enhance inhibitory activity in some analogs.[6]
The general mechanism of action for antibacterial quinolones can be visualized as follows:
Caption: General mechanism of antibacterial action for quinolone compounds.
Conclusion
The new microwave-assisted, bismuth chloride-catalyzed synthesis of this compound presents a compelling alternative to the traditional high-temperature condensation method. The significant reduction in reaction time, lower energy consumption, and use of a greener catalyst and solvent make it a more sustainable and efficient protocol. While the yields are comparable, the overall process improvements of the modern method offer considerable advantages for researchers and drug development professionals. Further investigation into the specific biological targets and signaling pathways of this particular quinolone derivative is warranted to fully elucidate its therapeutic potential.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinolinone Analogs: Mechanisms of Action in Cancer Therapy
For Immediate Release
AUSTIN, Texas – November 3, 2025 – A comprehensive review of quinolinone analogs reveals their significant potential as anticancer agents, primarily through the inhibition of key signaling pathways and disruption of cellular division. This guide provides a comparative analysis of the mechanisms of action for different quinolinone derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in the oncology field.
Quinolinone and its analogs, particularly 4-anilinoquinolines, have emerged as a promising class of heterocyclic compounds in the development of novel cancer therapeutics. Their efficacy stems from their ability to target various cellular processes critical for cancer cell proliferation and survival. This guide will delve into the comparative inhibitory activities of representative analogs, their impact on crucial signaling cascades, and the experimental methodologies used to elucidate these mechanisms.
Comparative Biological Activity of Quinolinone Analogs
The anticancer activity of quinolinone analogs is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. The following table summarizes the cytotoxic effects of several 4-anilinoquinoline derivatives from published studies.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 14h | HCT116 (Colon) | 0.0015 | [1] |
| A549 (Lung) | 0.0021 | [1] | |
| MCF-7 (Breast) | 0.0039 | [1] | |
| Compound 4a | MDA-MB-231 (Breast) | 0.11 | [2] |
| Huh-7 (Liver) | 0.23 | [2] | |
| Compound 5a | NCI-60 Panel (Mean) | 0.025 | [3] |
| Compound 14a | UO-31 (Renal) | 0.03 | [3] |
| UACC-257 (Melanoma) | <0.01 | [3] | |
| UACC-62 (Melanoma) | <0.01 | [3] | |
| Compound 3d | HepG2 (Liver) | 8.50 | [4] |
| Compound 3c | HepG2 (Liver) | 11.42 | [4] |
| Compound 3e | HepG2 (Liver) | 12.76 | [4] |
Mechanisms of Action: A Deeper Dive
Quinolinone analogs exert their anticancer effects through multiple mechanisms. Two of the most well-documented pathways are the inhibition of tubulin polymerization and the disruption of the PI3K/Akt/mTOR signaling cascade.
Inhibition of Tubulin Polymerization
Certain 4-anilinoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By binding to the colchicine site on tubulin, these compounds prevent the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Compound 14h , for example, has demonstrated potent tubulin depolymerization activity, contributing to its nanomolar cytotoxicity against a range of cancer cell lines.[1]
Caption: Inhibition of tubulin polymerization by quinolinone analogs.
Disruption of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Some quinolinone analogs function as inhibitors of key kinases within this pathway, such as PI3K and mTOR. By blocking these signaling nodes, the analogs can suppress downstream effects that promote cancer cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinolinone analogs.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the quinolinone analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration.
Caption: Workflow for determining cell viability using the MTT assay.
In Vitro Kinase Inhibition Assay
To determine the direct inhibitory effect of quinolinone analogs on specific kinases (e.g., PI3K, Akt, mTOR), in vitro kinase assays are performed.[7]
Methodology:
-
Reaction Setup: The assay is typically conducted in a 96-well plate format. Each well contains the purified recombinant kinase, a specific substrate (e.g., a peptide or protein), and the quinolinone analog at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period.
-
Detection of Kinase Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or, more commonly, luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the analog compared to a control without the inhibitor. The IC50 value is determined from the resulting dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of signaling pathways, such as the PI3K/Akt/mTOR pathway, following treatment with quinolinone analogs.[8][9]
Methodology:
-
Cell Lysis: Cancer cells are treated with the quinolinone analog for a specific time. Subsequently, the cells are lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., total Akt, phosphorylated Akt (p-Akt), total mTOR, p-mTOR). A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression and phosphorylation levels.
This comparative guide underscores the multifaceted mechanisms of action of quinolinone analogs, highlighting their potential as versatile scaffolds for the development of targeted anticancer therapies. The provided experimental frameworks offer a foundation for further investigation and characterization of novel derivatives in this promising class of compounds.
References
- 1. Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-ethyl-2-hydroxy-1H-quinolin-4-one
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of 3-ethyl-2-hydroxy-1H-quinolin-4-one (CAS No. 1873-60-5), a quinolinone derivative. Adherence to these procedures is vital for ensuring personnel safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals.
I. Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.[1] This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile.[1]
-
Eye Protection: Safety goggles or a face shield.[1]
-
Lab Coat: A lab coat or other protective clothing to cover exposed skin.[1]
-
Respiratory Protection: A respirator may be necessary if there is a risk of inhaling dust or vapors.[1]
II. Quantitative Data Summary
Due to the absence of specific quantitative data for this compound, the following table provides general guidance for the disposal of hazardous chemical waste.
| Parameter | Guideline | Citation(s) |
| Container Fill Level | Waste containers should not be filled beyond 90% of their capacity to allow for expansion. | [2] |
| pH of Aqueous Waste | For dilute aqueous solutions of acids and bases, the pH should be between 7 and 9 before drain disposal is considered, provided there is no contamination with heavy metals or other hazardous substances. Note: This is a general guideline and may not be applicable to this compound. Always check local regulations. | [3] |
| Quantity Limits for Extremely Hazardous Waste | Some regulations stipulate strict quantity limits for the accumulation of "extremely hazardous" waste, which may be as low as one quart before requiring disposal within a short timeframe (e.g., 3 days). It is crucial to determine if this compound falls into such a category based on its toxicological data. | [4] |
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal company.[5]
Step 1: Segregation and Collection
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves, absorbent pads) separately from other waste streams.[2]
-
Do not mix with incompatible chemicals.
Step 2: Containerization
-
Use a dedicated, properly labeled, and chemically compatible container for waste collection. The original container is often a suitable choice.[6][7]
-
The container must be in good condition, with a securely fitting cap, and stored in a designated and well-ventilated waste accumulation area.[2][7]
-
Ensure the exterior of the container is clean and free of contamination.[2]
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (1873-60-5) and an indication of the hazards (e.g., "Toxic," "Irritant").
Step 4: Storage
-
Store the sealed waste container in a secondary containment tray to prevent the spread of material in case of a leak.
-
The storage area should be secure and away from heat, sparks, or open flames.[8][9][10]
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all necessary information about the waste, including its chemical identity and any known hazards.
Prohibited Disposal Methods:
-
DO NOT attempt to neutralize or treat this chemical waste unless you are trained to do so and it is part of an approved laboratory procedure.
IV. Experimental Workflow and Disposal Logic
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. biosynce.com [biosynce.com]
- 2. ethz.ch [ethz.ch]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 5. ufz.de [ufz.de]
- 6. Hazardous Waste Disposal [cool.culturalheritage.org]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
Essential Safety and Operational Guidance: Handling 3-ethyl-2-hydroxy-1H-quinolin-4-one
This guide provides crucial safety and logistical information for the handling and disposal of 3-ethyl-2-hydroxy-1H-quinolin-4-one in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | To protect eyes from splashes and airborne particles. |
| Body Protection | A laboratory coat or gown. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any dust or aerosols. |
Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing exposure and preventing contamination. The following diagram outlines the procedural steps for handling this compound.
Caption: Workflow for handling this compound.
Experimental Protocols
General Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.[1]
-
Keep the container tightly closed when not in use and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Wash hands thoroughly after handling.[1]
Spill Management:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill generates dust.
-
For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Properly dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, wipes), in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal procedures.
PPE Selection Logic
The selection of appropriate PPE is based on the specific tasks being performed and the potential for exposure. The following diagram illustrates the decision-making process for PPE selection.
Caption: Decision tree for selecting appropriate PPE.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
